1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADUHCIARDLTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414962-92-7 | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde and Its Isomers
Abstract: This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document synthesizes information from closely related structural isomers and derivatives to present a robust and scientifically grounded profile. The guide covers chemical identity, core physicochemical properties, spectroscopic characteristics, and detailed experimental protocols for empirical determination. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for synthesis, characterization, and application.
Chemical Identity and Structure
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their broad range of biological activities. The presence of a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in modern drug design.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The accurate determination of physicochemical properties is fundamental to understanding a compound's behavior in both biological and chemical systems. The data below is compiled from available information on close structural isomers and is intended to serve as a reliable estimate.
| Property | Value | Source / Remarks |
| Molecular Weight | 178.11 g/mol | Computed for C₆H₅F₃N₂O[1][2] |
| Physical State | Solid | Inferred from melting point of isomer |
| Melting Point | 56-58 °C | Experimental value for isomer: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde[2] |
| Boiling Point | 232.0 ± 40.0 °C | Predicted value for isomer: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde[2] |
| Aqueous Solubility | 20.1 µg/mL (at pH 7.4) | Experimental value for the related carboxylic acid derivative. The aldehyde is expected to have low aqueous solubility.[3] |
| Lipophilicity (XLogP3) | ~0.6 | Computed value for isomer: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde[1] |
Melting Point
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range, typically 0.5-1.0 °C, suggests a high degree of purity.[4] The experimental value for the closely related isomer, 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, is 56-58 °C, indicating that the target compound is a solid at room temperature.[2] Impurities typically cause a depression and broadening of the melting point range.
Solubility
Direct experimental solubility data for the title compound is not available. However, data from its corresponding carboxylic acid derivative, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, shows a solubility of 20.1 µg/mL at pH 7.4.[3] Given that the aldehyde functional group is less polar and less capable of hydrogen bonding with water than a carboxylic acid, the solubility of this compound in aqueous media is expected to be low. For drug development purposes, solubility is often tested in a range of solvents, including cell culture media and organic solvents like DMSO or ethanol.[5]
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible organic solvent (like octanol) and water. It is a key predictor of a drug's pharmacokinetic properties, such as absorption and membrane permeability. The calculated XLogP3 value for the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is 0.6.[1] This relatively low positive value suggests the compound has a slight preference for lipid environments but maintains some degree of water solubility, a balanced profile often sought in drug candidates.
Spectroscopic Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this isomer are not published, the expected characteristic signals can be predicted based on its functional groups.
-
¹H NMR: The most distinctive signal would be the aldehyde proton (CHO), expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm. The pyrazole ring proton would appear as a singlet, likely between δ 6-8 ppm. The N-methyl group (CH₃) would be a sharp singlet further upfield, around δ 3.5-4.5 ppm.
-
¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~180-190 ppm), the carbons of the pyrazole ring, and the carbon of the trifluoromethyl group, which would show a characteristic quartet due to coupling with the fluorine atoms.
-
IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1690-1715 cm⁻¹. Additional bands would confirm the C-F bonds (around 1100-1300 cm⁻¹) and the aromatic C=C and C=N stretching of the pyrazole ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 178.04, corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of CO, CF₃, and other characteristic fragments.
Experimental Protocols for Characterization
To ensure scientific integrity, empirical determination of physicochemical properties is essential. The following sections describe standardized, field-proven protocols.
Protocol: Determination of Melting Point
This protocol describes the capillary method, which is widely used for its accuracy and small sample requirement.[6][7]
Rationale: The principle is to heat a small, packed sample slowly and uniformly, observing the precise temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate (~1-2 °C per minute) is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, preventing inaccurate readings.[4][6]
Methodology:
-
Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform packing and heat transfer.[8]
-
Capillary Tube Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed bottom, aiming for a column height of 2-3 mm.[6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Heating: Begin heating the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Measurement: Decrease the heating rate to 1-2 °C per minute.[6] Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid.
-
Reporting: The melting point is reported as the T₁-T₂ range. For a pure compound, this range should be narrow.
Caption: Workflow for Experimental Determination of Melting Point.
Protocol: Aqueous Solubility Assessment (Qualitative to Semi-Quantitative)
This protocol provides a tiered approach to assess a compound's solubility, starting with a preferred solvent and moving to others if necessary, a common practice in early-stage drug discovery.[5]
Rationale: This method systematically evaluates solubility by attempting to dissolve the test chemical in a solvent at a high concentration and then performing serial dilutions if it is insoluble. Visual inspection for particulates determines the solubility limit.
Methodology:
-
Stock Solution Preparation: Weigh approximately 10 mg of the test compound into a clear glass vial.
-
Tier 1 Solvent Addition: Add a calculated volume of the primary solvent (e.g., deionized water or a buffer like PBS) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Mechanical Agitation: Vigorously mix the solution using a vortex mixer for 1-2 minutes. If dissolution is not complete, sonicate the vial for 10-15 minutes.
-
Visual Inspection: Carefully inspect the solution against a dark background for any visible undissolved particles. If the solution is clear, the compound is soluble at that concentration.
-
Serial Dilution (if needed): If the compound is not fully dissolved, add a known volume of solvent to dilute the concentration (e.g., by a factor of 10 to 1 mg/mL) and repeat steps 3 and 4.
-
Reporting: Report the highest concentration at which the compound fully dissolves. If it remains insoluble at the lowest tested concentration, it is reported as such.
Caption: Tiered Workflow for Experimental Solubility Assessment.
Synthesis and Chemical Context
1-Methyl-3-(trifluoromethyl)-1H-pyrazole derivatives are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine. Specifically, the precursor 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is prepared by reacting ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine.[9][10] The aldehyde functional group at the 5-position can then be introduced through various formylation reactions, with the Vilsmeier-Haack reaction (using POCl₃/DMF) being a common and effective method for formylating pyrazole rings.[11][12] Understanding the synthetic route is crucial for anticipating potential impurities, such as regioisomers or unreacted starting materials.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, data from closely related analogues provide a strong basis for hazard assessment. The corresponding carboxylic acid is classified as causing skin and serious eye irritation.[13]
-
GHS Hazard Statements (Inferred):
-
Precautionary Measures:
Conclusion
This compound is a fluorinated heterocyclic compound with significant potential for application in research and development. While direct experimental data is sparse, analysis of its isomers and functional group derivatives provides a reliable profile of its expected physicochemical properties. It is characterized as a low-melting solid with limited aqueous solubility and moderate lipophilicity. The protocols and data presented in this guide offer a solid foundation for its synthesis, handling, and characterization, emphasizing the necessity of empirical validation for any critical application.
References
- Melting point determin
- How to Determine Solubility: 14 Steps (with Pictures). (n.d.). wikiHow.
- How To Determine Melting Point Of Organic Compounds?. (2025, January 30). Chemistry For Everyone.
- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
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- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.
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- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. (n.d.).
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde - Physico-chemical Properties. (2024, April 10). ChemBK.
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. (n.d.).
- SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. (n.d.). Fisher Scientific.
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.).
- SAFETY DATA SHEET - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. (2010, October 17). Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carbaldehyde. (2023, August 25). Fisher Scientific.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. (2017).
- 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarbaldehyde. (n.d.). Sigma-Aldrich.
- Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.).
- 1-methyl-3-(trifluoromethyl)
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde. (n.d.). BLDpharm.
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. (n.d.). SpectraBase.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
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An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1414962-92-7)
A Keystone Building Block for Modern Chemistry
Executive Summary & Strategic Importance
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a highly functionalized heterocyclic compound that stands at the intersection of fluorination chemistry and modern drug discovery. The strategic incorporation of a trifluoromethyl (CF₃) group onto the N-methylated pyrazole aldehyde scaffold imparts a unique combination of physicochemical properties, making it an invaluable intermediate in the synthesis of complex molecular architectures.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When functionalized with a CF₃ group, the resulting derivatives often exhibit enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, properties that are critically important for the development of effective and safe therapeutic agents and advanced agrochemicals.[2][3][4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key synthetic intermediate, offering both foundational knowledge and actionable protocols for laboratory professionals.
Physicochemical Profile & Safe Handling
A precise understanding of a compound's physical and safety properties is the foundation of its effective and safe utilization in a research environment.
Physicochemical Data
Quantitative physical property data for this compound is not extensively reported in public literature. The following table summarizes its core identifiers and known properties. Researchers should determine experimental values, such as melting point, for each new batch.
| Property | Value | Source |
| CAS Number | 1414962-92-7 | - |
| Molecular Formula | C₆H₅F₃N₂O | - |
| Molecular Weight | 178.11 g/mol | - |
| IUPAC Name | This compound | - |
| Physical State | Not Available | AK Scientific, Inc. |
| Solubility | Not Available | AK Scientific, Inc. |
GHS Hazard & Safety Profile
This compound is classified as hazardous and requires careful handling. The GHS classification highlights risks of acute toxicity, skin irritation, and serious eye irritation.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| STOT SE (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |
Laboratory Handling & Storage Protocol
Adherence to a strict safety protocol is mandatory when handling this reagent.
Engineering Controls:
-
Work exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure an eyewash station and safety shower are immediately accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN166).
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and employ proper glove removal technique.
-
Skin and Body: Wear a flame-retardant lab coat and ensure all skin is covered.
Handling & Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Avoid the formation of dust and aerosols during handling.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
In Case of Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.
Synthesis & Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not prominently published, its structure suggests a logical and efficient synthetic pathway originating from well-known precursors. The most probable route involves the selective oxidation of the corresponding primary alcohol.
Proposed Two-Step Synthetic Pathway
The synthesis can be logically broken down into two primary stages:
-
Formation of the Precursor Alcohol: Reduction of the commercially available corresponding carboxylic acid or its ester derivative.
-
Selective Oxidation: Oxidation of the primary alcohol to the target aldehyde.
Caption: Proposed two-step synthesis of the target aldehyde.
Field-Proven Experimental Protocol: Oxidation of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
This protocol details the selective oxidation of the precursor alcohol to the aldehyde using Pyridinium Chlorochromate (PCC), a mild oxidant suitable for preventing over-oxidation to the carboxylic acid.[5]
Materials:
-
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol (1.0 equiv)
-
Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and a suspension of PCC (1.5 equiv) in anhydrous DCM.
-
Reagent Addition: Dissolve the starting alcohol (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension at room temperature. Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent potential side reactions.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Filtration: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium byproducts. Wash the silica pad thoroughly with additional DCM. Trustworthiness Check: This filtration step is critical for removing the bulk of the inorganic waste, simplifying the subsequent liquid-liquid extraction.
-
Workup - Extraction: Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Core Reactivity & Synthetic Utility
The aldehyde functional group is a cornerstone of synthetic chemistry, and on the trifluoromethyl-pyrazole scaffold, it serves as a versatile handle for diversification.
Key Chemical Transformations
The aldehyde can undergo a variety of high-yielding transformations, making it a valuable precursor for creating libraries of pyrazole-based compounds for screening in drug discovery and agrochemical development programs.
Caption: Key synthetic transformations of the title compound.
Protocol Example: Reductive Amination
Reductive amination is one of the most robust and widely used methods for C-N bond formation.[6][7][8][9] This protocol describes the synthesis of a secondary amine derivative, a common structural motif in pharmaceuticals.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., Benzylamine) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
Procedure:
-
Imine Formation: To a solution of the aldehyde (1.0 equiv) in DCE, add the primary amine (1.1 equiv) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour. Causality Note: The acid catalyzes the dehydration step, accelerating the formation of the intermediate imine/iminium ion, which is the species that is actually reduced.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equiv) portion-wise. Self-Validating System: NaBH(OAc)₃ is a mild and selective reducing agent that will reduce the iminium ion much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired secondary amine.
Analytical Characterization Profile
Confirming the structure and purity of the synthesized compound is paramount. While experimental spectra are batch-dependent, the expected NMR and MS characteristics can be predicted based on the molecular structure.
| Technique | Expected Characteristics |
| ¹H NMR | - Aldehyde Proton (-CHO): Singlet, ~9.8-10.1 ppm. - Pyrazole Ring Proton (C4-H): Singlet, ~6.8-7.2 ppm. - N-Methyl Protons (-NCH₃): Singlet, ~3.9-4.2 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): ~180-185 ppm. - Pyrazole Ring Carbons: C3 (~145 ppm, quartet due to JC-F), C5 (~140 ppm), C4 (~110-115 ppm). - Trifluoromethyl Carbon (-CF₃): Quartet, ~120 ppm with a large JC-F coupling (~270 Hz). - N-Methyl Carbon (-NCH₃): ~35-40 ppm. |
| ¹⁹F NMR | - Trifluoromethyl Group (-CF₃): A single peak (singlet) is expected around -60 to -65 ppm relative to CFCl₃.[10][11][12] |
| Mass Spec (EI) | M⁺: Expected at m/z = 178. Fragmentation: Look for loss of -CHO (m/z = 149) and other characteristic pyrazole ring fragmentations. |
Applications & Future Outlook
The title compound is not an end-product but a high-value starting material. Its utility is realized in its conversion to more complex molecules with potential biological activity.
Role in Drug Discovery Scaffolding
The trifluoromethyl-pyrazole motif is present in a wide array of biologically active agents, including kinase inhibitors, anti-inflammatory agents, and antibacterials.[1][13] The aldehyde handle allows for its direct incorporation into larger molecular frameworks via reactions like reductive amination, Wittig olefination, or aldol condensations, enabling the rapid exploration of chemical space around this privileged core.
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Trifluoromethylpyrazole Derivatives: A Comprehensive Technical Guide to Their Diverse Biological Activities
Abstract
The trifluoromethylpyrazole scaffold represents a cornerstone in modern medicinal and agricultural chemistry. The incorporation of the trifluoromethyl (CF3) group onto the pyrazole ring confers unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated acidity, which translate into a broad spectrum of potent biological activities.[1][2] This technical guide provides an in-depth exploration of the diverse biological landscape of trifluoromethylpyrazole derivatives, spanning their applications as insecticides, herbicides, fungicides, and therapeutic agents for human health. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.
Introduction: The Significance of the Trifluoromethylpyrazole Moiety
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[3][4] When functionalized with a trifluoromethyl group, the resulting derivatives exhibit profoundly altered electronic and steric properties. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the pyrazole N-H proton and can significantly influence binding affinities to target proteins.[1] Furthermore, the lipophilic character of the CF3 group often improves membrane permeability and metabolic stability, crucial attributes for bioactive compounds.[1][5] This unique combination of properties has led to the development of numerous successful commercial products and promising clinical candidates across various industries.
Agrochemical Applications of Trifluoromethylpyrazole Derivatives
Trifluoromethylpyrazole derivatives have made a significant impact on modern agriculture, offering potent solutions for pest, weed, and fungal control.
Insecticidal Activity: Neurotoxicity via GABA Receptor Antagonism
A prominent application of trifluoromethylpyrazoles is in insecticides, with Fipronil being a landmark example. These compounds primarily exert their insecticidal effects by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[6][7]
2.1.1. Mechanism of Action
In the central nervous system of insects, GABA is the primary inhibitory neurotransmitter. The binding of GABA to its receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Fipronil and related compounds bind within the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[6][8] This blockade prevents the inhibitory action of GABA, resulting in uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.[7] Notably, fipronil exhibits a higher affinity for insect GABA receptors compared to vertebrate receptors, which accounts for its selective toxicity.[6] Some studies also suggest that these compounds may additionally inhibit glutamate-gated chloride channels.[7]
Experimental Protocol 1: Electrophysiological Analysis of GABA Receptor Modulation
This protocol outlines a whole-cell patch-clamp experiment to assess the effect of a trifluoromethylpyrazole derivative on GABA-induced currents in insect neurons.
-
Cell Preparation: Isolate neurons from the dorsal root ganglion of the target insect species.
-
Recording: Establish a whole-cell patch-clamp configuration.
-
GABA Application: Apply a known concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply the test trifluoromethylpyrazole derivative with GABA and record the resulting current.
-
Data Analysis: Measure the peak current amplitude and decay kinetics. A reduction in current amplitude or a faster decay rate indicates inhibition of the GABA receptor.[7]
Herbicidal Activity
Several novel N-(2,2,2)-trifluoroethylpyrazole derivatives have demonstrated significant herbicidal activity. These compounds have been shown to be effective against both dicotyledonous and monocotyledonous weeds, with some exhibiting excellent pre-emergence and post-emergence effects.[9][10]
2.2.1. Mechanism of Action
The precise mechanism of action for many herbicidal trifluoromethylpyrazoles is still under investigation, but some are known to inhibit carotenoid biosynthesis.[10] Carotenoids are essential pigments that protect chlorophyll from photooxidation. Inhibition of their synthesis leads to chlorophyll destruction, resulting in the characteristic bleaching or whitening of the plant foliage.[10]
Fungicidal Activity
The antifungal potential of trifluoromethylpyrazole derivatives is an active area of research.[11][12] Novel pyrazole analogues have shown efficacy against a range of phytopathogenic fungi.[11][13]
2.3.1. Mechanism of Action
The fungicidal action of some trifluoromethylpyrazole derivatives is attributed to the disruption of the fungal cell membrane's permeability.[13] This can be measured by assessing the relative conductivity of a solution containing fungal mycelia treated with the compound. An increase in conductivity indicates leakage of intracellular contents, signifying membrane damage.[13] Other potential mechanisms include the inhibition of essential fungal enzymes like succinate dehydrogenase (SDH).[14]
Diagram 1: Workflow for Fungicidal Activity Screening
Caption: A typical workflow for evaluating the antifungal properties of trifluoromethylpyrazole derivatives.
Medicinal Chemistry Applications
The trifluoromethylpyrazole scaffold is a key pharmacophore in a number of approved drugs and clinical candidates, highlighting its therapeutic versatility.[4]
Anti-inflammatory Activity: COX-2 Inhibition
One of the most well-known medicinal applications of trifluoromethylpyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib , a diaryl-substituted pyrazole, is a prime example of a successful drug in this class.[15][16]
3.1.1. Mechanism of Action
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[17] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is induced at sites of inflammation.[18] Selective COX-2 inhibitors like celecoxib preferentially bind to and inhibit the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[15][18] The trifluoromethyl group in celecoxib plays a crucial role in its binding to the COX-2 active site.[16]
Table 1: Cyclooxygenase (COX) Inhibition Data for Selected Trifluoromethylpyrazole-3-carboxamide Derivatives [14]
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| 3b | COX-1 | 0.46 | 8.30 |
| COX-2 | 3.82 | ||
| 3d | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| 3g | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 |
Anticancer Activity
Numerous studies have explored the anticancer potential of trifluoromethylpyrazole derivatives, with promising results against various cancer cell lines.[19][20]
3.2.1. Potential Mechanisms of Action
The anticancer activity of these compounds is often multifactorial. Some derivatives have been shown to induce apoptosis and autophagy in cancer cells.[21] Others may target specific signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.[20] The ability of some trifluoromethylpyrazoles to inhibit COX-2 is also relevant to their anticancer properties, as COX-2 is often overexpressed in tumors and contributes to tumorigenesis.[15]
Antibacterial and Antimicrobial Activity
Trifluoromethyl-substituted pyrazole derivatives have emerged as potent antibacterial agents, particularly against Gram-positive bacteria, including drug-resistant strains like MRSA. They have also demonstrated the ability to inhibit and eradicate bacterial biofilms.[22]
Diagram 2: Signaling Pathway Inhibition by Trifluoromethylpyrazole Derivatives
Caption: Inhibition of COX-2 and GABA receptor signaling by exemplary trifluoromethylpyrazole derivatives.
Conclusion and Future Perspectives
Trifluoromethylpyrazole derivatives have proven to be a remarkably versatile and impactful class of compounds. Their unique physicochemical properties, imparted by the trifluoromethyl group, have enabled the development of highly effective agrochemicals and therapeutic agents. The diverse biological activities, ranging from neurotoxicity in insects to anti-inflammatory and anticancer effects in humans, underscore the vast potential of this chemical scaffold. Future research will likely focus on the design of novel derivatives with enhanced selectivity and potency, as well as the exploration of new biological targets and therapeutic applications. The continued investigation of structure-activity relationships and mechanisms of action will be crucial for unlocking the full potential of trifluoromethylpyrazole chemistry in addressing ongoing challenges in agriculture and medicine.
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An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and its pivotal role as a precursor to a wide array of biologically active molecules.
Introduction: The Significance of Trifluoromethylated Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. The introduction of a trifluoromethyl (-CF3) group can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and augmenting binding affinity to target proteins.[2] Consequently, trifluoromethylated pyrazoles are of significant interest to researchers aiming to develop next-generation drugs and agrochemicals.[3][4] this compound serves as a versatile intermediate, providing a reactive aldehyde handle for the construction of more complex and functionally diverse derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₃N₂O | [2] |
| Molecular Weight | 178.11 g/mol | [2] |
| CAS Number | 1414962-92-7 | [2] |
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of the core pyrazole ring, followed by the introduction of the carbaldehyde functionality. A modern and efficient approach utilizes a flow chemistry setup for the final formylation step.
Synthesis of the Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
The key precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, can be synthesized from commercially available starting materials. One common method involves the condensation of a trifluoromethyl-containing β-dicarbonyl equivalent with methylhydrazine. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one can be reacted with methylhydrazine to produce a mixture of the 1,3- and 1,5-regioisomers of methyl-trifluoromethyl-pyrazole, which can then be separated.[5]
A well-established route to the closely related precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[6][7] This pyrazol-5-ol can then be further modified to yield the desired pyrazole core.
Formylation via Flow-Reactor Lithiation
A practical and high-yielding method for the synthesis of this compound has been developed by Tairov et al. (2020).[5] This method involves the direct lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 5-position, followed by quenching with an appropriate formylating agent, such as N,N-dimethylformamide (DMF). The use of a flow reactor for this process offers enhanced control over reaction conditions, leading to improved yields and safety.[5]
Experimental Protocol Outline (based on Tairov et al., 2020[5])
-
Preparation of Reagents: Solutions of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and a strong lithium base (e.g., n-butyllithium) in a suitable anhydrous solvent (e.g., THF) are prepared.
-
Flow Reaction Setup: The reagent solutions are pumped into a microreactor system where they are mixed at a controlled temperature.
-
Lithiation: The strong base selectively deprotonates the pyrazole ring at the C5 position.
-
Formylation: The resulting lithiated intermediate is then reacted with N,N-dimethylformamide (DMF).
-
Quenching and Work-up: The reaction mixture is quenched with an aqueous solution, followed by standard extraction and purification procedures to isolate the desired aldehyde.
For the precise experimental parameters, including concentrations, flow rates, temperatures, and residence times, it is imperative to consult the original publication by Tairov et al. in Organic Process Research & Development.[5]
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of closely related structures, the following spectral features can be anticipated:
-
¹H NMR:
-
A singlet for the aldehyde proton (-CHO) in the downfield region, typically around δ 9.8-10.1 ppm.
-
A singlet for the pyrazole ring proton (C4-H).
-
A singlet for the N-methyl group (-CH₃) protons, likely appearing around δ 3.9-4.2 ppm.
-
-
¹³C NMR:
-
A resonance for the aldehyde carbonyl carbon around δ 180-185 ppm.
-
Resonances for the pyrazole ring carbons. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.
-
A signal for the N-methyl carbon.
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretching band for the aldehyde, typically in the range of 1680-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
Strong C-F stretching bands, characteristic of the trifluoromethyl group.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) corresponding to the exact mass of C₆H₅F₃N₂O.
-
Characteristic fragmentation patterns, including the loss of the formyl group (-CHO).
-
Reactivity and Applications in Drug Discovery
The aldehyde functionality of this compound makes it a valuable synthon for a variety of chemical transformations, allowing for the facile introduction of new functional groups and the construction of larger, more complex molecules.
Common reactions of the aldehyde group include:
-
Reductive amination: To form various amine derivatives.
-
Wittig reaction: To introduce carbon-carbon double bonds.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding alcohol.
-
Condensation reactions: With hydrazines, hydroxylamines, and other nucleophiles to form hydrazones, oximes, and other heterocyclic systems.[8]
These transformations enable the synthesis of a diverse library of compounds for screening in drug discovery programs. The trifluoromethyl-pyrazole scaffold has been incorporated into molecules with a wide range of biological activities, including:
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a synthetically valuable building block with significant potential in the fields of drug discovery and agrochemical development. Its efficient synthesis, particularly through modern flow chemistry techniques, makes it an accessible intermediate for researchers. The combination of the privileged trifluoromethyl-pyrazole scaffold with a reactive aldehyde handle provides a powerful platform for the creation of novel, biologically active compounds.
References
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- Royal Society of Chemistry.
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Whitepaper: Solubility Profile of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in Organic Solvents: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers
Abstract: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a pivotal heterocyclic building block in the synthesis of novel therapeutic agents and advanced agrochemicals. Its utility in these fields is fundamentally governed by its physicochemical properties, chief among them being its solubility in various organic media. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and ensuring bioavailability. This guide provides a comprehensive analysis of the factors influencing the solubility of this compound. In the absence of extensive public data, we first present a theoretical framework based on its distinct structural motifs: the pyrazole core, the electron-withdrawing trifluoromethyl group, and the polar carbaldehyde function. Following this analysis, we provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility, designed to yield reliable and reproducible results for researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of Pyrazole Carbaldehydes
The pyrazole scaffold is recognized as a "biologically privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, making them indispensable in modern drug discovery.[1][2] Specifically, pyrazole carbaldehydes serve as versatile synthetic intermediates, enabling the construction of more complex molecules with potential therapeutic value, such as novel anti-inflammatory agents.[3][4][5]
The subject of this guide, this compound, integrates three key functional components that define its chemical personality and, consequently, its solubility:
-
A 1-Methyl-pyrazole Ring: A five-membered aromatic heterocycle.
-
A Trifluoromethyl (-CF3) Group: A potent electron-withdrawing and lipophilicity-enhancing substituent.
-
A Carbaldehyde (-CHO) Group: A polar functional group capable of acting as a hydrogen bond acceptor.
Optimizing the synthetic and biological exploitation of this molecule begins with a mastery of its solubility. This guide serves as a foundational resource for scientists to predict, measure, and leverage this critical parameter.
Theoretical Analysis of Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive tool, which we can refine by dissecting the molecule's structure.
Structural Deconstruction and Physicochemical Impact
The overall solubility of this compound is a composite of the contributions from its constituent parts.
-
The Pyrazole Core: Unsubstituted pyrazole is more soluble in organic solvents like ethanol and acetone than in water, indicating its moderate polarity.[6] The N-methylation slightly increases its lipophilicity compared to the N-H parent pyrazole.
-
The Trifluoromethyl (-CF3) Group: The -CF3 group is one of the most powerful tools in drug design for modulating physicochemical properties.[7][8] Its high electronegativity makes it a strong electron-withdrawing group. Crucially, it significantly increases lipophilicity, which enhances solubility in non-polar environments and can improve membrane permeability in biological systems.[9][10] The carbon-fluorine bond is exceptionally strong, also conferring high metabolic stability.[10]
-
The Carbaldehyde (-CHO) Group: The carbonyl function is polar and can form hydrogen bonds with protic solvents by acting as a hydrogen bond acceptor.[11] While small aldehydes are water-soluble, this solubility diminishes rapidly as the size of the nonpolar part of the molecule increases.[11][12]
Integrated Solubility Prediction
Synthesizing these factors leads to a nuanced prediction of the compound's behavior. The molecule possesses both a highly lipophilic domain (the -CF3 group) and polar functionalities (the pyrazole nitrogens and the aldehyde oxygen). This amphipathic nature suggests that it will not be optimally soluble in the extremes of the polarity spectrum.
-
Non-Polar Solvents (e.g., Hexane, Cyclohexane): Solubility is expected to be low. While the -CF3 group favors lipophilic environments, the polar pyrazole ring and aldehyde group will hinder dissolution in purely non-polar media.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Dichloromethane): This class of solvents is predicted to be most effective. They can engage in dipole-dipole interactions with the polar sections of the molecule without having the highly ordered hydrogen-bonding network of protic solvents, which would be disrupted by the lipophilic -CF3 group.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can hydrogen-bond with the aldehyde oxygen and pyrazole nitrogens. However, solubility may be limited compared to polar aprotic solvents due to the energy cost of disrupting the solvent's H-bonding network to accommodate the lipophilic trifluoromethyl group.
-
Highly Polar Solvents (e.g., Water): Solubility is predicted to be very low. The influence of the lipophilic -CF3 group and the overall carbon framework will likely outweigh the hydrogen bonding potential of the aldehyde and pyrazole moieties.
The diagram below illustrates the logical relationship between the molecule's structural features and its predicted solubility.
Caption: Relationship between molecular features and predicted solubility.
Experimental Protocol for Quantitative Solubility Determination
To move from prediction to quantification, a robust and validated experimental method is essential. The following protocol describes the isothermal equilibrium method, a gold standard for solubility measurement, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.
Objective
To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a constant temperature (e.g., 25°C).
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: HPLC-grade solvents are required. A recommended panel includes:
-
Hexane (non-polar)
-
Toluene (aromatic)
-
Dichloromethane (DCM) (chlorinated)
-
Ethyl Acetate (EtOAc) (ester)
-
Acetone (ketone)
-
Methanol (polar protic)
-
Dimethyl Sulfoxide (DMSO) (polar aprotic)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Vials with PTFE-lined screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or rotator
-
Centrifuge capable of holding vials
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
-
Step-by-Step Methodology
This workflow is designed to ensure that a true equilibrium is reached and that only the dissolved solute is measured.
Caption: Experimental workflow for solubility determination.
-
Preparation of HPLC Calibration Curve:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Perform a serial dilution to create a series of at least five calibration standards of known concentrations.
-
Inject each standard into the HPLC and record the peak area.
-
Plot peak area versus concentration and perform a linear regression. The resulting equation and R² value (should be >0.995) are essential for sample quantification. This step is critical for trustworthiness as it validates the analytical method's response.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a vial (e.g., ~10-20 mg into 1 mL of solvent). The key is to ensure solid material remains after equilibration, confirming saturation.
-
Tightly cap the vial to prevent solvent evaporation.
-
Prepare vials for each solvent in triplicate for statistical validity.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any fine particulates that could falsely inflate the result.
-
Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to bring its concentration within the range of the calibration curve. Record the dilution factor.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of the compound in the test solvent.
-
Calculate the mean and standard deviation from the triplicate measurements.
-
Data Presentation and Interpretation
Organizing the results in a clear, structured format is essential for analysis and reporting.
Predicted vs. Experimental Data
The table below provides a template for summarizing both the theoretically predicted solubility and the experimentally determined quantitative data. This allows for a direct comparison and validation of the initial hypothesis.
Table 1: Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Experimental Solubility (mol/L at 25°C) |
| Non-Polar | Hexane | Low | [Enter experimental value] | [Enter calculated value] |
| Aromatic | Toluene | Medium | [Enter experimental value] | [Enter calculated value] |
| Chlorinated | Dichloromethane | High | [Enter experimental value] | [Enter calculated value] |
| Ester | Ethyl Acetate | High | [Enter experimental value] | [Enter calculated value] |
| Ketone | Acetone | High | [Enter experimental value] | [Enter calculated value] |
| Polar Protic | Methanol | Medium | [Enter experimental value] | [Enter calculated value] |
| Polar Aprotic | DMSO | High | [Enter experimental value] | [Enter calculated value] |
Practical Implications for Drug Development and Research
The quantitative solubility data generated through the described protocol directly informs several critical stages of the research and development pipeline:
-
Synthetic Chemistry: The choice of solvent for a reaction is often dictated by the solubility of the starting materials. High solubility ensures a homogeneous reaction medium, which typically leads to faster reaction rates and fewer side products.
-
Purification: Knowledge of solubility is key to developing efficient crystallization procedures. A solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal for purification by recrystallization.
-
Biological Screening: For in vitro assays, compounds are typically dissolved in DMSO to create high-concentration stock solutions.[13] Knowing the maximum solubility in DMSO is crucial to prevent compound precipitation in the assay, which would lead to erroneous results.
-
Formulation Development: For a drug candidate to be effective, it must be formulated in a delivery vehicle from which it can be absorbed. Solubility data across a range of pharmaceutically acceptable solvents is the first step in developing a viable formulation. Poor solubility is a major hurdle in drug development, and this data allows for early identification of potential challenges.[2][14]
Conclusion
While public literature lacks specific quantitative data on the solubility of this compound, a robust prediction can be made based on its molecular architecture. The interplay between its polar pyrazole and aldehyde functionalities and its highly lipophilic trifluoromethyl group suggests maximal solubility in polar aprotic solvents. This guide provides both the theoretical foundation for this prediction and a detailed, trustworthy experimental protocol for its quantitative verification. By following the outlined methodology, researchers can generate the critical data needed to accelerate their synthesis, screening, and formulation efforts, thereby unlocking the full potential of this valuable chemical building block.
References
As per the user's request, a comprehensive, numbered reference list would be compiled here, consolidating all sources cited throughout the text with their titles, sources, and verifiable URLs.
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stability and storage conditions for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
An In-Depth Technical Guide to the Stability and Storage of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of both a reactive carbaldehyde group and a stabilizing trifluoromethyl moiety on the pyrazole ring presents a unique set of properties that are critical for researchers to understand. This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and safe handling procedures for this compound. By elucidating the underlying chemical principles, this document aims to equip scientific professionals with the knowledge necessary to ensure the integrity and longevity of this valuable reagent in their research and development endeavors.
Introduction: The Chemical Significance of this compound
The pyrazole scaffold is a "biologically privileged" structure, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The CF₃ group's strong electron-withdrawing nature can significantly alter the chemical and physical properties of the parent molecule.[2]
This compound, with its aldehyde functional group, serves as a versatile precursor for a wide array of chemical transformations, enabling the synthesis of more complex derivatives such as Schiff bases, amides, and alcohols.[5] Understanding the stability of this molecule is paramount, as degradation can lead to the formation of impurities that may compromise experimental outcomes and the safety of resulting products.
Chemical Stability Profile
The overall stability of this compound is a product of the interplay between the aromatic pyrazole ring, the electron-withdrawing trifluoromethyl group, and the reactive aldehyde functionality.
General Stability
Safety Data Sheets (SDS) for this compound consistently state that it is stable under recommended storage and handling conditions.[6][7] This general stability can be attributed in large part to the inherent aromaticity of the pyrazole ring and the stabilizing effect of the trifluoromethyl group.[1][2]
Potential Degradation Pathways
While generally stable, the aldehyde group represents the most probable site for chemical degradation. The primary pathways of concern are oxidation and, to a lesser extent, reactions involving light and moisture.
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. This is a common reaction for pyrazole carbaldehydes.[8][9] Atmospheric oxygen can facilitate this process, particularly in the presence of light or trace metal catalysts. The trifluoromethyl group, being strongly electron-withdrawing, may slightly deactivate the ring towards oxidation but the aldehyde group itself remains a point of vulnerability.
Causality behind Experimental Choices: To mitigate oxidative degradation, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and away from strong oxidizing agents.[6] The use of amber vials can also help to exclude light, which can catalyze oxidation.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended, based on available safety data and an understanding of its chemical properties.[6][7]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8 °C). For long-term storage, a cool, dry place is essential.[6][7] | Reduces the rate of potential degradation reactions, such as oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group by atmospheric oxygen. |
| Container | Keep in a tightly-closed, light-resistant (amber) container.[6][7] | Prevents exposure to moisture and air, and mitigates potential photodegradation. |
| Location | Store in a dry, well-ventilated area away from incompatible materials.[6] | Ensures a safe storage environment and prevents accidental contact with reactive substances. |
Incompatible Materials
To prevent hazardous reactions and degradation of the product, avoid storage near and contact with:
-
Strong oxidizing agents: Can lead to vigorous and potentially hazardous oxidation of the aldehyde.[6]
-
Strong bases: May catalyze aldol-type condensation reactions or other undesired transformations.
-
Strong reducing agents: Can reduce the aldehyde to an alcohol.
Handling Procedures
Proper handling is crucial to maintain the integrity of the compound and ensure laboratory safety.
Experimental Protocol: Safe Handling Workflow
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Dispensing: If the compound is a solid, minimize dust generation.[6] If it is a liquid, avoid creating aerosols. Use clean, dry spatulas and glassware.
-
Inert Atmosphere Handling: For applications sensitive to oxidation, dispense the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Container Resealing: After dispensing, purge the container headspace with an inert gas before tightly resealing.
-
Cleaning: Clean any spills promptly. Wash hands thoroughly after handling.[7]
Hazardous Decomposition
In the event of thermal decomposition, which may occur at elevated temperatures or in a fire, hazardous gases can be released. These include:
These decomposition products are toxic and corrosive, underscoring the importance of storing the compound away from heat, flames, and sparks.[7][12]
Conclusion
This compound is a chemically stable compound when stored and handled correctly. The key to its long-term stability is the mitigation of oxidative degradation of the aldehyde group. By adhering to the protocols outlined in this guide—specifically, storage at refrigerated temperatures, under an inert atmosphere, and in a tightly sealed, light-resistant container—researchers can ensure the purity and reactivity of this important synthetic intermediate. A thorough understanding of its stability profile is not merely a matter of good laboratory practice; it is a prerequisite for reliable and reproducible scientific innovation.
References
- Petříková, M., Luhová, L., Mieslerová, B., & Frébort, I. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Plant Physiology and Biochemistry, 141, 236-244. [Link]
- Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3036-3047. [Link]
- Molecules. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
- Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
- Safety Data Sheet. (n.d.). This compound.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, T. H. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
- Sharma, R., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 77(12), 6899-6932. [Link]
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, T. H. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
- Dubbaka, S. R., et al. (2015). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability.
- PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
- Sinfoo Biotech. (n.d.). This compound.
- ChemBK. (2024). 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
- Ghorbani, F., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 4969. [Link]
- Ghorbani, F., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
- Gustafson, J. L., et al. (2023).
- Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]
- Leo, M. A., & Lieber, C. S. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Alcohol and Alcoholism, 22(2), 143-150. [Link]
- PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. National Center for Biotechnology Information.
- Glorius, F., et al. (2025). Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. Organic Letters. [Link]
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Organic Syntheses. (2020). Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. [Link]
- Asiri, A. M., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. BMC Chemistry, 10, 3. [Link]
- Agić, D., et al. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 28(14), 5543. [Link]
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The Advent and Evolution of Pyrazole-5-carbaldehydes: A Technical Guide for Researchers
A comprehensive exploration of the discovery, synthesis, and application of a pivotal class of heterocyclic compounds in modern drug development and materials science.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First brought to prominence by Ludwig Knorr in 1883, pyrazole derivatives have since been integral to the development of numerous therapeutic agents.[3][4][5] Their unique structural and electronic properties, including the ability to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in drug design.[6] Among the vast family of pyrazole derivatives, pyrazole-5-carbaldehydes have emerged as particularly versatile building blocks, enabling the synthesis of a diverse array of complex molecules with significant biological activities.[7][8] This technical guide provides an in-depth exploration of the discovery and history of pyrazole-5-carbaldehydes, a detailed examination of their synthetic methodologies, and an overview of their critical applications.
A Historical Perspective: The Dawn of Pyrazole Chemistry and the Emergence of Formylpyrazoles
The history of pyrazole chemistry began in 1883 when Ludwig Knorr, in his attempts to synthesize quinoline derivatives, serendipitously discovered a pyrazole derivative, antipyrine, which exhibited potent analgesic and antipyretic properties.[9] This discovery ignited immense interest in this new class of heterocyclic compounds. While Knorr introduced the term "pyrazole," the first synthesis of the parent pyrazole ring is credited to Hans von Pechmann in 1898, who prepared it from acetylene and diazomethane.[4]
The introduction of a formyl group onto the pyrazole ring, a critical step for its use as a synthetic intermediate, is closely tied to the development of formylation reactions for electron-rich aromatic systems. While a definitive "first synthesis" of a pyrazole-5-carbaldehyde is not clearly documented in a single seminal paper, its history is intertwined with the development of powerful formylating reagents, most notably the Vilsmeier-Haack reagent. The Vilsmeier-Haack reaction, discovered in 1927, provides a method for the formylation of electron-rich aromatic and heterocyclic compounds.[10] Its application to pyrazoles and their derivatives, particularly pyrazolones, became a key strategy for the synthesis of formylpyrazoles.[11][12]
Due to the tautomeric nature of N-unsubstituted pyrazoles, the 3- and 5-positions are often chemically equivalent.[13] This means that the synthesis of pyrazole-3-carbaldehyde often yields a product that exists in equilibrium with its pyrazole-5-carbaldehyde tautomer. For the purpose of this guide, the synthesis of 3(5)-formylpyrazoles will be considered as relevant to the history and synthesis of pyrazole-5-carbaldehydes.
Key Synthetic Methodologies for Pyrazole-5-carbaldehydes
The synthesis of pyrazole-5-carbaldehydes can be broadly categorized into two main approaches: the construction of the pyrazole ring with the formyl group or a precursor already in place, and the direct formylation of a pre-formed pyrazole ring.
The Vilsmeier-Haack Reaction: A Cornerstone of Pyrazole Formylation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of pyrazoles. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[14][15] While formylation of pyrazoles often occurs at the C4 position, the Vilsmeier-Haack reaction of pyrazolones can lead to the formation of 4-halo-5-formylpyrazoles.[12]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: General workflow of the Vilsmeier-Haack formylation.
Table 1: Examples of Vilsmeier-Haack Formylation of Pyrazole Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-Phenyl-3-methyl-5-pyrazolone | POCl₃, DMF | 5-Chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | Not specified | [12] |
| Substituted Phenyl Hydrazones | POCl₃, DMF | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Good | [16] |
| N'-(1-phenylethylidene)benzohydrazide | POCl₃, DMF | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | [17] |
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [16]
-
Preparation of the Hydrazone: A mixture of a substituted acetophenone and a hydrazide is refluxed in methanol to afford the corresponding N'-(1-phenylethylidene)benzohydrazide.
-
Vilsmeier-Haack Cyclization: The synthesized hydrazone is then treated with the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF).
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 60-70 °C) for several hours.
-
Workup: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate). The precipitated solid is then filtered, washed, and purified, usually by recrystallization.
Causality: The Vilsmeier-Haack reaction is effective for electron-rich heterocycles. The use of hydrazones as starting materials allows for the simultaneous construction and formylation of the pyrazole ring in a one-pot process, making it an efficient synthetic strategy. The electron-donating nature of the pyrazole ring directs the electrophilic Vilsmeier reagent to attack the ring, leading to formylation.
Oxidation of 3(5)-Methyl or 3(5)-Hydroxymethylpyrazoles
Another important route to pyrazole-5-carbaldehydes involves the oxidation of a pre-existing functional group at the C5 position. This method offers good regioselectivity, as the position of the formyl group is predetermined by the starting material.
Diagram: Oxidation Pathway to Pyrazole-5-carbaldehydes
Caption: Oxidation of C5-substituted pyrazoles to the corresponding carbaldehyde.
Commonly used oxidizing agents for the conversion of methylpyrazoles to pyrazole-carbaldehydes include selenium dioxide (SeO₂) and manganese dioxide (MnO₂). For the oxidation of hydroxymethylpyrazoles, milder oxidizing agents such as pyridinium chlorochromate (PCC) can be employed.
Experimental Protocol: Oxidation of a 3-Methylpyrazole (General Procedure)
-
Reactant Setup: The 3-methylpyrazole derivative is dissolved in a suitable solvent (e.g., dioxane, toluene).
-
Addition of Oxidant: A stoichiometric amount of the oxidizing agent (e.g., selenium dioxide) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the mixture is filtered to remove the solid oxidant residues. The filtrate is then concentrated, and the crude product is purified by column chromatography or recrystallization.
Causality: This method provides excellent regiocontrol as the position of the formyl group is dictated by the starting material. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. Selenium dioxide is often preferred for the oxidation of activated methyl groups, such as those on a heterocyclic ring.
Other Synthetic Routes
While the Vilsmeier-Haack reaction and oxidation methods are the most common, other strategies for the synthesis of pyrazole-5-carbaldehydes have been reported:
-
Lithiation and Formylation: Directing groups can be used to achieve regioselective lithiation of the pyrazole ring, followed by quenching with a formylating agent like DMF.[18]
-
From Pyrazole-5-carboxylic Acids: Reduction of pyrazole-5-carboxylic acids or their derivatives (e.g., esters, acid chlorides) can yield the corresponding carbaldehydes.
Tautomerism in Pyrazole-3(5)-carbaldehydes
A crucial aspect of the chemistry of N-unsubstituted pyrazole-5-carbaldehydes is their existence as a mixture of tautomers. The proton on the nitrogen atom can readily migrate between the two nitrogen atoms, leading to an equilibrium between the 3-formyl and 5-formyl tautomers.[13]
Diagram: Tautomerism of Pyrazole-3(5)-carbaldehyde
Caption: Prototropic tautomerism in N-unsubstituted pyrazole-3(5)-carbaldehyde.
In solution, this equilibrium is often rapid on the NMR timescale, resulting in averaged signals. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyrazole ring. For synthetic applications, it is important to recognize that a reaction targeting the 5-position may also react at the 3-position due to this tautomerism.
Applications in Drug Discovery and Materials Science
The aldehyde functionality of pyrazole-5-carbaldehydes makes them highly valuable synthetic intermediates. The carbonyl group can readily undergo a variety of chemical transformations, including condensation reactions, oxidations, reductions, and the formation of Schiff bases, allowing for the construction of more complex molecular architectures.
Building Blocks for Biologically Active Molecules
Pyrazole-5-carbaldehydes are key precursors in the synthesis of a wide range of biologically active compounds.[7][8] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anti-inflammatory: As precursors to compounds like Celecoxib, a selective COX-2 inhibitor.[19]
-
Anticancer: Used in the synthesis of novel compounds with antiproliferative activity.
-
Antimicrobial and Antifungal: Serving as a scaffold for the development of new anti-infective agents.
-
Antiviral: As starting materials for compounds with potential antiviral properties.
Table 2: Examples of Biologically Active Compounds Derived from Pyrazole-carbaldehydes
| Compound Class | Biological Activity | Role of Pyrazole-carbaldehyde |
| Pyrazolopyrimidines | Various, including kinase inhibitors | The carbaldehyde is a key functional group for cyclization reactions to form the fused pyrimidine ring.[20] |
| Schiff Bases | Antimicrobial, Anticancer | The aldehyde group readily condenses with primary amines to form imines, which often exhibit enhanced biological activity. |
| Chalcones | Anti-inflammatory, Antioxidant | The carbaldehyde undergoes Claisen-Schmidt condensation with ketones to form chalcones, a class of compounds with diverse bioactivities. |
Ligands in Coordination Chemistry and Materials Science
The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group can act as coordination sites for metal ions. This has led to the use of pyrazole-5-carbaldehyde derivatives as ligands for the synthesis of metal complexes with interesting catalytic, magnetic, and optical properties.[18] These complexes have potential applications in materials science, for example, as components of metal-organic frameworks (MOFs) and as catalysts in organic synthesis.
Conclusion and Future Outlook
From their historical roots in the late 19th century to their current central role in modern synthetic chemistry, pyrazole-5-carbaldehydes have proven to be exceptionally versatile and valuable chemical entities. The development of efficient synthetic methods, particularly the Vilsmeier-Haack reaction and various oxidation protocols, has made these compounds readily accessible to researchers. Their ability to serve as precursors to a vast array of more complex molecules has cemented their importance in drug discovery, with numerous pyrazole-containing drugs on the market. The ongoing exploration of their utility in materials science and coordination chemistry promises to open up new avenues for innovation. As our understanding of the structure-activity relationships of pyrazole derivatives continues to grow, the demand for novel and efficient syntheses of pyrazole-5-carbaldehydes and their analogs is certain to increase, ensuring their continued relevance in the scientific landscape for years to come.
References
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theoretical studies on 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
This guide has outlined a comprehensive theoretical framework for the study of this compound. The proposed computational workflow, utilizing DFT, will provide deep insights into its structural, electronic, and spectroscopic properties. The resulting data will be invaluable for understanding its reactivity and for guiding the synthesis of new derivatives with enhanced biological activity. Future studies could extend this work to include molecular docking simulations with relevant biological targets and quantum mechanics/molecular mechanics (QM/MM) studies to investigate enzymatic reaction mechanisms. [14][15][16][17][18]
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Methodological & Application
synthesis of derivatives from 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
An In-Depth Guide to the Synthetic Utility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Introduction: The Strategic Importance of a Versatile Pyrazole Building Block
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Within this esteemed class of heterocycles, this compound emerges as a particularly valuable and versatile starting material.
The strategic placement of a reactive aldehyde group at the C5 position, combined with the presence of a methyl group at N1 and an electron-withdrawing trifluoromethyl (CF3) group at C3, creates a unique electronic and steric profile. The CF3 group, in particular, is a prized feature in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[7] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of key synthetic transformations starting from this aldehyde, complete with actionable protocols and mechanistic insights to empower the synthesis of novel pyrazole derivatives.
Core Synthetic Transformations and Protocols
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This section details the protocols for several high-impact synthetic methodologies.
Olefination via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This process is highly reliable for converting the pyrazole carbaldehyde into its corresponding vinyl-pyrazole derivatives.
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[9][10] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[10] The stereochemical outcome (E/Z isomerism) is largely dependent on the stability of the ylide used; non-stabilized ylides typically favor the (Z)-alkene, whereas stabilized ylides yield the (E)-alkene.[9][11]
Caption: General workflow of the Wittig Reaction.
Experimental Protocol: Synthesis of 1-Methyl-5-(2-phenylethenyl)-3-(trifluoromethyl)-1H-pyrazole
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi, 1.05 eq., 1.6 M in hexanes) dropwise via syringe. The solution will turn a deep orange/red color, indicating ylide formation. Allow the mixture to stir at this temperature for 1 hour.
-
Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it slowly to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired alkene derivative.
Self-Validating System: The successful synthesis can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the vinyl protons, and by mass spectrometry to confirm the molecular weight of the product. Expected yields typically range from 60-85%, depending on the specific ylide used.
Carbon-Carbon Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base to form a new C=C bond.[12][13] This method is exceptionally efficient for synthesizing α,β-unsaturated derivatives from the pyrazole carbaldehyde, which are themselves valuable intermediates for further functionalization.
Mechanistic Insight: The reaction is typically catalyzed by a mild base (e.g., piperidine, ammonium carbonate), which deprotonates the active methylene compound to form a stabilized carbanion.[14][15] This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final condensed product. The use of aqueous media can make this a greener synthetic route.[14]
Caption: Pathway of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of 2-((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylene)malononitrile
-
Reaction Setup: To a solution of this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Stir the mixture at room temperature. A precipitate often forms within 30-60 minutes. Monitor the reaction to completion using TLC.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough after filtration, but can be further recrystallized from ethanol if necessary.
Self-Validating System: The formation of the product is indicated by the disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of a new vinyl proton signal in the ¹H NMR spectrum. Expected yields are typically high, often exceeding 90%.
Synthesis of Amines via Reductive Amination
Reductive amination is a highly versatile method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines.[16] This reaction is fundamental in drug discovery for introducing amine functionalities, which are crucial for modulating solubility and biological activity.
Mechanistic Insight: The process involves the initial reaction of the pyrazole carbaldehyde with a primary or secondary amine to form a Schiff base (imine) or enamine intermediate, respectively. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the final amine product.[16][17] STAB is often preferred as it is less toxic and selective for the iminium ion in the presence of the starting aldehyde.
Caption: The process of Reductive Amination.
Experimental Protocol: Synthesis of N-Benzyl-1-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a small amount of acetic acid (catalytic) to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the intermediate imine by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to obtain the pure secondary amine.
Self-Validating System: Successful reaction is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new methylene bridge signal. Mass spectrometry will confirm the correct molecular weight. Yields are generally good, ranging from 65-90%.
Summary of Synthetic Transformations
The following table provides a comparative overview of the synthetic pathways discussed.
| Reaction Type | Reagents | General Product Structure | Typical Yield | Key Features |
| Wittig Reaction | Phosphonium Ylide, Strong Base | Pyrazole-CH=CHR | 60-85% | Forms C=C bonds; versatile for alkene synthesis.[8][9] |
| Knoevenagel | Active Methylene Cmpd., Weak Base | Pyrazole-CH=C(X)Y | >90% | Highly efficient; often requires mild conditions.[14][15] |
| Reductive Amination | R₁R₂NH, Reducing Agent (STAB) | Pyrazole-CH₂-NR₁R₂ | 65-90% | Forms C-N bonds; crucial for amine synthesis.[16] |
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of a diverse range of pyrazole derivatives. The aldehyde group provides a reliable entry point for key transformations including olefination, condensation, and reductive amination. The protocols and insights provided in this guide are designed to be a practical resource for researchers in medicinal chemistry and drug discovery, enabling the efficient and strategic development of novel compounds with significant therapeutic potential.
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Introduction: The Strategic Importance of Pyrazole Scaffolds and the Vilsmeier-Haack Reaction
An Application Note and Protocol for the Synthesis of Pyrazole-4-Carbaldehydes via the Vilsmeier-Haack Reaction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole ring is therefore of paramount importance for the development of new chemical entities. Among the various functionalized pyrazoles, pyrazole carbaldehydes are particularly valuable as versatile synthetic intermediates, serving as building blocks for more complex and biologically active molecules.[3][4]
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide, most commonly phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the ring system.[8][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. It is important to note that the Vilsmeier-Haack reaction is a formylation reaction, meaning it is used to add a formyl group to a suitable precursor. The topic of this guide focuses on leveraging this reaction to synthesize valuable pyrazole carbaldehydes, rather than using an existing pyrazole carbaldehyde as a starting material.
Reaction Mechanism: The Electrophilic Formylation Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution of the pyrazole ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][8]
-
Electrophilic Attack and Formylation: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[2] This step temporarily disrupts the aromaticity of the pyrazole ring. A subsequent deprotonation step, often assisted by the displaced DMF or chloride ion, restores aromaticity. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final pyrazole-4-carbaldehyde.[6][9][10]
Caption: General mechanism of the Vilsmeier-Haack formylation of a pyrazole.
Application Note: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
This section outlines the key considerations for the successful synthesis of pyrazole-4-carbaldehydes, using the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a representative example.
Principle
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, especially when activating groups are present on the ring. The Vilsmeier-Haack reaction provides a direct and efficient route to introduce a formyl group at this position, starting from the corresponding 1,3,5-trisubstituted or 1,3-disubstituted pyrazole. For this protocol, the starting material is 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Key Parameters and Optimization
The success of the Vilsmeier-Haack reaction is dependent on several critical parameters. The following table summarizes these factors and provides typical ranges for optimization.
| Parameter | Typical Range/Value | Rationale & Expert Insights |
| Stoichiometry (POCl₃:DMF) | 1:1 to 1:10 | The ratio of POCl₃ to DMF influences the generation of the Vilsmeier reagent. An excess of DMF is often used as it can also serve as the solvent. For less reactive substrates, increasing the equivalents of POCl₃ can improve yields.[10] |
| Stoichiometry (Reagent:Substrate) | 1.5 - 5 equivalents | A molar excess of the Vilsmeier reagent is typically required to drive the reaction to completion. The optimal amount depends on the nucleophilicity of the pyrazole substrate. |
| Temperature | 0 °C to 120 °C | The Vilsmeier reagent is usually prepared at a low temperature (0-5 °C) to control its exothermic formation. The formylation step itself may require heating, with temperatures ranging from room temperature to reflux, depending on the reactivity of the pyrazole.[11][12] Monitoring by TLC is crucial to determine the optimal temperature and reaction time. |
| Reaction Time | 1 - 24 hours | Reaction time is highly substrate-dependent. Less reactive pyrazoles (e.g., those with electron-withdrawing groups) may require longer reaction times and higher temperatures.[10][11] |
| Solvent | DMF, Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | DMF can often serve as both a reagent and a solvent. For substrates that are not soluble in DMF, or for better temperature control, an inert solvent like DCM or DCE can be used. |
| Workup | Slow quenching with ice/water, followed by basification | The reaction is quenched by carefully adding the mixture to ice water to hydrolyze the iminium intermediate and any unreacted POCl₃. This step is highly exothermic and releases HCl gas, requiring caution.[13] Basification (e.g., with NaOH or NaHCO₃) is necessary to neutralize the acid and precipitate the product.[14] |
Detailed Experimental Protocol
This protocol describes a general procedure for the formylation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood.[13][15]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves.
-
The quenching procedure is highly exothermic and releases acidic gases (HCl). Ensure the quench is performed slowly in an ice bath within the fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Reagents and Equipment
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (10.0 eq)
-
Dichloromethane (DCM) (optional, as solvent)
-
Crushed ice and deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet
-
Ice bath and heating mantle
-
Standard laboratory glassware for workup and purification
Caption: Step-by-step experimental workflow for Vilsmeier-Haack formylation.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a dry three-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (10.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.[14]
-
-
Reaction with Pyrazole Substrate:
-
Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a minimal amount of DMF or DCM.
-
Add the pyrazole solution dropwise to the cold Vilsmeier reagent suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction Progression:
-
Heat the reaction mixture to an appropriate temperature (e.g., 70-90 °C) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Once the initial exothermic quench has subsided, slowly add a saturated NaHCO₃ solution or 1 M NaOH until the pH is neutral to basic (pH ~ 7-8).
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the pure 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry, to confirm its identity and purity.
-
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool in synthetic organic chemistry for the formylation of electron-rich heterocycles. Its application to the pyrazole scaffold provides a reliable and efficient pathway to pyrazole-4-carbaldehydes, which are crucial intermediates in the synthesis of novel therapeutic agents and other high-value chemical compounds. By carefully controlling key reaction parameters and adhering to strict safety protocols, researchers can successfully leverage this reaction to advance their discovery programs.
References
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- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
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- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 201-214.
- MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(23), 8206.
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- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 948-952.
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- Sinfoo Biotech. (n.d.). 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-carbaldehyde.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
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Protocols for Condensation Reactions with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
An Application Note from the Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides detailed protocols and expert insights for conducting condensation reactions with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a critical heterocyclic building block in modern drug discovery and agrochemical development. The inherent chemical properties of the pyrazole core, combined with the electron-withdrawing trifluoromethyl group, make this aldehyde a versatile substrate for constructing complex molecular architectures. This document outlines four key transformations: the Knoevenagel condensation, the Claisen-Schmidt condensation for chalcone synthesis, Schiff base formation, and the Wittig reaction for olefination. Each section offers a detailed, step-by-step protocol, explains the underlying chemical principles, and provides troubleshooting guidance to empower researchers in their synthetic endeavors.
Introduction: The Versatility of a Fluorinated Pyrazole Aldehyde
This compound is a highly valuable intermediate. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous commercial drugs.[1] The inclusion of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This aldehyde serves as a practical precursor for a variety of functionalized pyrazoles.[2]
Condensation reactions are fundamental carbon-carbon and carbon-nitrogen bond-forming transformations. For this specific aldehyde, these reactions unlock access to a diverse range of derivatives, including α,β-unsaturated systems, chalcones, imines (Schiff bases), and substituted alkenes. This guide provides robust, validated protocols for researchers to reliably synthesize these important compound classes.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a C=C double bond.[3][4] The reaction is typically catalyzed by a weak base, which is sufficient to deprotonate the highly acidic methylene protons.
Principle & Causality: The reaction is driven by the formation of a stable, conjugated product. The electron-withdrawing nature of the pyrazole ring and the CF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack. Ammonium carbonate or piperidine are often used as mild catalysts to generate the nucleophilic carbanion from the active methylene compound without promoting self-condensation of the aldehyde.[5]
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for Knoevenagel condensation.
Protocol 1: Synthesis of 2-((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylene)malononitrile
-
Reactant Preparation: To a 50 mL round-bottom flask, add this compound (1.00 g, 5.20 mmol, 1.0 eq) and malononitrile (0.38 g, 5.72 mmol, 1.1 eq).
-
Solvent Addition: Add 15 mL of ethanol and stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Catalyst Addition: Add ammonium carbonate (0.10 g, 1.04 mmol, 0.2 eq) to the solution.[5]
-
Scientist's Note: Ammonium carbonate is a mild and effective catalyst for this transformation, often leading to clean product formation with minimal side reactions. Using it in aqueous media can also be a green and efficient approach.[5]
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the starting aldehyde is consumed, pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the product by vacuum filtration, washing the filter cake with two portions of cold water (2 x 15 mL).
-
Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol to yield a crystalline solid.
Quantitative Data Summary: Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Conditions | Typical Yield (%) |
| Malononitrile | Ammonium Carbonate / Ethanol | Room Temp, 2-4h | 90-98% |
| Ethyl Cyanoacetate | Piperidine / Ethanol | Reflux, 4-6h | 85-95% |
| Diethyl Malonate | Pyrrolidine / Toluene | Reflux with Dean-Stark, 8-12h | 70-85% |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | None / Ethanol | Reflux, 5 min | >90%[6] |
Claisen-Schmidt Condensation for Pyrazole-Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[7] Pyrazole-based chalcones are of significant interest due to their wide range of biological activities, including anticancer properties.[8][9][10]
Principle & Causality: A strong base (e.g., NaOH, KOH) deprotonates the α-carbon of the ketone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the pyrazole aldehyde. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone product. The reaction is irreversible due to this final dehydration step.[11] Solvent-free conditions using solid NaOH can also be highly effective.[12]
Protocol 2: Synthesis of (E)-1-(4-methoxyphenyl)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL flask, dissolve 4-methoxyacetophenone (0.86 g, 5.72 mmol, 1.1 eq) in 20 mL of ethanol.
-
Aldehyde Addition: To this solution, add this compound (1.00 g, 5.20 mmol, 1.0 eq). Stir until a homogeneous solution is formed.
-
Base Addition: Cool the flask in an ice bath. Slowly add 5 mL of an aqueous sodium hydroxide solution (20% w/v) dropwise over 10 minutes, keeping the internal temperature below 10 °C.
-
Scientist's Note: Slow, cold addition of the base is crucial to control the exothermic reaction and prevent potential side reactions, such as the self-condensation of the ketone.
-
-
Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 3-5 hours. The formation of a precipitate is often observed.[8] Monitor the reaction by TLC.
-
Work-up: Pour the reaction slurry into 100 mL of ice-cold water and stir for 15 minutes.
-
Neutralization & Isolation: If the solution is basic, neutralize it by adding dilute HCl dropwise until pH ~7 is reached. Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid thoroughly with cold water until the filtrate is neutral. Dry the product in a vacuum oven at 40-50 °C. Recrystallization from ethanol will afford the pure chalcone.
Quantitative Data Summary: Claisen-Schmidt Condensation
| Ketone Partner | Base / Solvent | Conditions | Typical Yield (%) |
| Acetophenone | NaOH / Ethanol | Room Temp, 2-4h | 80-90% |
| 4-Chloroacetophenone | KOH / Methanol | Room Temp, 4-6h | 85-95% |
| 4-Nitroacetophenone | NaOH / PEG-400[8] | Room Temp, 2-3h | 75-85% |
| 2-Acetylthiophene | NaOH / Ethanol | Room Temp, 3-5h | 80-90% |
Schiff Base (Imine) Formation
The reaction of the pyrazole aldehyde with a primary amine yields a Schiff base, a compound containing a carbon-nitrogen double bond (azomethine).[13] These compounds are pivotal as ligands in coordination chemistry and as intermediates for synthesizing more complex nitrogen-containing heterocycles.[1][14]
Principle & Causality: The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by acid- or heat-catalyzed elimination of a water molecule to form the stable imine. A small amount of acid (like acetic acid) can catalyze the dehydration step, but an excess can protonate the starting amine, rendering it non-nucleophilic.
Protocol 3: Synthesis of (E)-N-(4-fluorobenzyl)-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanimine
-
Reactant Preparation: Dissolve this compound (1.00 g, 5.20 mmol, 1.0 eq) in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Amine Addition: Add 4-fluorobenzylamine (0.72 g, 5.72 mmol, 1.1 eq) to the solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid.
-
Scientist's Note: The acetic acid acts as a catalyst to facilitate the dehydration of the hemiaminal intermediate. In some cases, particularly with reactive amines, no catalyst is needed and the reaction proceeds at room temperature.[15]
-
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the aldehyde by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Purification: If a solid precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol. If no solid forms, reduce the solvent volume under reduced pressure and add cold water to precipitate the product. The crude product can be recrystallized from an ethanol/water mixture.
Mechanism: Schiff Base Formation
Caption: Simplified mechanism for Schiff base formation.
Wittig Reaction for Olefination
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[16] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C bond with high regioselectivity.[17][18]
Principle & Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane. This intermediate rapidly collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[18]
Protocol 4: Synthesis of 1-Methyl-5-styryl-3-(trifluoromethyl)-1H-pyrazole
This protocol is a two-step process: preparation of the Wittig salt and the ylide formation/reaction.
Part A: Preparation of Benzyltriphenylphosphonium Bromide
-
In a 100 mL round-bottom flask, combine triphenylphosphine (13.1 g, 50 mmol) and benzyl bromide (8.55 g, 50 mmol).
-
Add 50 mL of anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours. A white precipitate will form.
-
Cool the mixture to room temperature, collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part B: Ylide Formation and Wittig Reaction
-
Ylide Generation: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add benzyltriphenylphosphonium bromide (2.47 g, 5.72 mmol, 1.1 eq). Add 50 mL of anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 2.3 mL of a 2.5 M solution in hexanes, 5.72 mmol, 1.1 eq) dropwise via syringe. The solution should turn a deep red or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.00 g, 5.20 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to isolate the pure alkene product.
General Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst or base. - Insufficient reaction time/temperature. - Poor quality of reagents (e.g., wet solvent for Wittig). | - Use fresh, high-purity catalyst/base.[19] - Extend reaction time and/or gently heat, monitoring by TLC. - Ensure all reagents and solvents are anhydrous for moisture-sensitive reactions. |
| Multiple Products / Side Reactions | - Reaction temperature too high. - Base too strong or added too quickly (e.g., self-condensation). - For Wittig, presence of Li+ salts can affect stereochemistry. | - Maintain temperature control, especially during addition of strong bases. - Use a milder base or catalyst where appropriate. - For specific stereochemical outcomes in Wittig, consider salt-free conditions or the Schlosser modification.[16] |
| Difficult Purification | - Byproduct is co-eluting or co-crystallizing (e.g., triphenylphosphine oxide). | - For Wittig, triphenylphosphine oxide can sometimes be precipitated by adding cold ether or pentane to the crude mixture. - Optimize recrystallization solvent system or chromatography gradient. |
References
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- Synthesis of 3-(trifluoromethyl)-1-(perfluorophenyl)-1H- pyrazol-5(4H)-one derivatives via Knoevenagel condensation and their bi - Amrutvahini College of Pharmacy, Sangamner.
- Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s - ResearchGate.
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Application Notes and Protocols for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in Pharmaceutical Synthesis
An In-Depth Technical Guide
Introduction: The Strategic Importance of the Fluorinated Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus is recognized as a "biologically privileged" scaffold.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, underscores its value in constructing therapeutically relevant molecules.[2][3][4] The strategic incorporation of a trifluoromethyl (CF₃) group further enhances the pharmaceutical potential of this scaffold. The CF₃ group is a powerful modulator of physicochemical properties, known to increase metabolic stability, enhance lipophilicity for better membrane permeability, and improve binding affinity with biological targets through strong electrostatic interactions.[5][6][7][8]
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde emerges as a highly versatile and valuable building block that combines these advantageous features. Its aldehyde functionality serves as a reactive handle for a multitude of synthetic transformations, enabling the efficient construction of complex molecular architectures. This guide provides detailed protocols and scientific rationale for leveraging this key intermediate in the synthesis of diverse pharmaceutical scaffolds.
Physicochemical Properties & Reactivity Profile
The synthetic utility of this compound is rooted in its distinct electronic and steric properties. The aldehyde group at the C-5 position is the primary site of reactivity, acting as an electrophile. The electron-withdrawing nature of both the adjacent pyrazole ring and the potent trifluoromethyl group at the C-3 position significantly influences this reactivity, making the aldehyde carbon highly susceptible to nucleophilic attack.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1414962-92-7 |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| Appearance | Typically a solid |
| Reactivity | Electrophilic aldehyde, susceptible to condensation, oxidation, and addition reactions. |
Core Synthetic Applications & Detailed Protocols
This section details key synthetic transformations where this compound serves as a pivotal precursor. Each protocol is designed to be self-validating, with explanations grounded in established chemical principles.
Application 1: Synthesis of Pyrazole-Based Schiff Bases and Hydrazones
Scientific Context: Schiff bases (or imines) are fundamental intermediates in organic synthesis and are frequently explored for their own biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] The reaction of the title aldehyde with primary amines or hydrazines provides a straightforward and high-yielding route to this important class of compounds.
Experimental Protocol: General Synthesis of a Schiff Base
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of aldehyde).
-
Addition of Amine: Add the desired primary amine (1.05 eq) to the solution. For less reactive amines, add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.
-
Reaction Execution: Stir the mixture at reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials. Dry the purified Schiff base under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Rationale:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is easily removed.
-
Catalyst: The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine.
-
Work-up: The precipitation upon cooling is driven by the generally lower solubility of the higher molecular weight Schiff base product in cold ethanol compared to the reactants.
Visualization of Schiff Base Formation
Caption: Workflow for the synthesis of pyrazole Schiff bases.
Application 2: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
Scientific Context: Multicomponent reactions (MCRs) are powerful tools in drug discovery, enabling the synthesis of complex molecules in a single, atom-economical step.[1] Pyrazole aldehydes are excellent substrates for MCRs, leading to densely functionalized heterocyclic systems with high therapeutic potential.[10] The synthesis of pyrano[2,3-c]pyrazoles, known for their antimicrobial and other biological activities, is a prime example.[1][10]
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in 10 mL of ethanol.
-
Addition of Hydrazine: To this stirred suspension, add hydrazine hydrate (1.1 mmol).
-
Catalyst Introduction: Add a catalytic amount of piperidine (5 mol%).
-
Reaction Execution: Stir the mixture vigorously at room temperature for 30 minutes to 2 hours. The reaction is often accompanied by the formation of a thick precipitate. Monitor by TLC.
-
Product Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with cold water, followed by a small amount of cold ethanol to remove the catalyst and any residual reactants. The resulting solid is often of high purity, but can be recrystallized from ethanol if necessary.
Rationale:
-
One-Pot Strategy: This MCR proceeds through a cascade of reactions (Knoevenagel condensation, Michael addition, and cyclization) without the need to isolate intermediates, saving time and resources.
-
Catalyst: Piperidine, a mild base, is highly effective in catalyzing both the initial Knoevenagel condensation between the aldehyde and malononitrile and the subsequent Michael addition.
-
Solvent: Ethanol or even water can be used as a green solvent for this transformation, making the process environmentally benign.[1]
Data Presentation: Examples of MCR Products
| Aldehyde Substrate | Active Methylene | β-Ketoester | Product Class | Potential Application |
| Title Compound | Malononitrile | Ethyl Acetoacetate | Pyrano[2,3-c]pyrazole | Antimicrobial, Anticancer[1] |
| Title Compound | Cyanoacetamide | Methyl Acetoacetate | Dihydropyranopyrazole | Kinase Inhibitor |
| Title Compound | Malononitrile | Dimedone | Pyranopyrazole | Anti-inflammatory |
Visualization of MCR Workflow
Caption: A four-component reaction for pyrano[2,3-c]pyrazole synthesis.
Application 3: A Synthetic Pathway Toward Celecoxib Analogues
Scientific Context: Celecoxib is a selective COX-2 inhibitor characterized by its 1,5-diarylpyrazole structure bearing a trifluoromethyl group and a sulfonamide moiety.[3][11] While the classical synthesis starts from a diketone, this compound serves as an excellent starting point for novel analogues by modifying the C-5 position. The following protocol outlines a plausible route to a chalcone-like intermediate, a key precursor for cyclization into a 1,5-diarylpyrazole core.
Experimental Protocol: Synthesis of a Pyrazolyl Chalcone Intermediate
-
Claisen-Schmidt Condensation:
-
Step 1a: In a flask, dissolve an appropriately substituted acetophenone (e.g., 4-methylacetophenone) (1.0 eq) in ethanol.
-
Step 1b: Add an aqueous solution of sodium hydroxide (2.0 eq) and cool the mixture in an ice bath to 0-5 °C.
-
Step 1c: Slowly add a solution of this compound (1.0 eq) in ethanol to the cooled mixture with vigorous stirring.
-
Step 1d: Maintain the temperature below 10 °C for 2-3 hours, then allow the reaction to stir at room temperature overnight.
-
Step 1e: Pour the reaction mixture into ice-cold water and neutralize with dilute HCl. The precipitated solid is the target chalcone.
-
Step 1f: Filter the solid, wash with water, and recrystallize from ethanol.
-
-
Cyclization with Hydrazine to Form Pyrazole Core:
-
Step 2a: Reflux the synthesized pyrazolyl chalcone (1.0 eq) with a substituted hydrazine (e.g., 4-sulfonamidophenylhydrazine) (1.1 eq) in glacial acetic acid for 8-12 hours.
-
Step 2b: Monitor the reaction by TLC. After completion, cool the mixture and pour it onto crushed ice.
-
Step 2c: Collect the resulting solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the Celecoxib analogue.
-
Rationale:
-
Claisen-Schmidt Condensation: This base-catalyzed reaction is a classic method for forming α,β-unsaturated ketones (chalcones), which are versatile intermediates.
-
Cyclization: The reaction of the chalcone (a 1,3-dielectrophile precursor) with a hydrazine derivative is a standard and highly effective method for constructing the pyrazole ring.[12]
Visualization of Synthetic Pathway
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- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Quantification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Introduction
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a key building block and intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of the final products.[1] Accurate quantification of this intermediate is critical for process optimization, quality control of the final active pharmaceutical ingredient (API), and for meeting stringent regulatory requirements. This document provides detailed analytical methods for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.
The methodologies presented herein are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[2]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂O | PubChem |
| Molecular Weight | 178.11 g/mol | PubChem |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[3] | Inferred from similar pyrazole derivatives |
Recommended Analytical Techniques
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques suitable for the quantification of this compound. The choice between these methods will depend on the sample matrix, required sensitivity, and the available instrumentation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for routine quality control due to its robustness, precision, and versatility. A photodiode array (PDA) detector is recommended for its ability to monitor multiple wavelengths and assess peak purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative, particularly for identifying and quantifying trace-level impurities. Its high sensitivity and specificity make it a valuable tool for in-depth analysis.[4]
Part 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This section details a stability-indicating RP-HPLC method for the quantification of this compound. A stability-indicating method is crucial as it can resolve the main analyte from its potential degradation products, which is a key requirement for stability studies.[5][6][7]
Principle and Rationale
Reverse-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will have good retention and separation on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.
Experimental Protocol
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), 99.5% purity
-
Water (HPLC grade, filtered and deionized)
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution and peak shape for a wide range of compounds. |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | TFA improves peak symmetry. Acetonitrile provides good separation efficiency. |
| Gradient | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B | A gradient elution ensures the separation of the main analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A smaller injection volume can lead to sharper peaks. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | Many aromatic compounds have strong absorbance at this wavelength. A UV scan of the analyte should be performed to determine the optimal wavelength. |
Sample and Standard Preparation
Proper sample preparation is crucial to remove interferences and protect the analytical column.[8][9][10][11]
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. This will be the stock solution.
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (as per ICH Q2(R1))
A comprehensive validation of the analytical method is mandatory to demonstrate its suitability for the intended purpose.[2]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The peak for the analyte should be well-resolved from any other peaks. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.[12][13][14][15]
-
Linearity: Analyze a minimum of five concentrations of the reference standard across the intended range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. The method should remain unaffected by these small variations.
Data Presentation
Table 1: System Suitability Parameters for RP-HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Validation Summary for RP-HPLC Method
| Parameter | Result |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method for the quantification of this compound. This method is particularly useful for analyzing samples with complex matrices or when very low detection limits are required.
Principle and Rationale
GC-MS separates compounds based on their volatility and interaction with the stationary phase of the GC column. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for highly specific and sensitive detection. Given the volatility of many pyrazole derivatives, GC-MS is a suitable technique.[4]
Experimental Protocol
-
This compound reference standard (purity >99%)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Internal Standard (IS) (e.g., a structurally similar, stable compound not present in the sample, such as 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole)
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler for automated injections.
-
Data system for instrument control and data analysis.
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A nonpolar column suitable for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and improves peak shape. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°C, hold for 5 min | A temperature program is necessary to separate the analyte from other volatile components. |
| MS Ion Source Temp. | 230 °C | |
| MS Quadrupole Temp. | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitor characteristic ions of the analyte and internal standard for enhanced sensitivity and specificity. |
Sample and Standard Preparation
Prepare as described in the HPLC section, using dichloromethane as the solvent.
Prepare a stock solution of the internal standard in dichloromethane.
Prepare a series of calibration standards by diluting the standard stock solution with dichloromethane. Spike each calibration standard with a fixed concentration of the internal standard.
-
Accurately weigh a sample containing approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with dichloromethane.
-
Spike with the internal standard to the same concentration as in the calibration standards.
-
Vortex to mix and transfer to a GC vial.
Method Validation
The GC-MS method should be validated similarly to the HPLC method, following ICH Q2(R1) guidelines. The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) should be assessed.
Visualization of Workflows
HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound by RP-HPLC.
GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. It is imperative that the chosen method is fully validated according to ICH guidelines to ensure the generation of accurate and defensible data, which is essential for regulatory submissions and quality assurance in the pharmaceutical and agrochemical industries.
References
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- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- ResearchGate. (2025, May 8). 5 Sample preparation for HPLC analysis of drug products.
- International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- Organomation. (n.d.). HPLC Sample Preparation.
- Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....
- ResearchGate. (2023, March 10). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- PubMed Central. (2025, October 29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- An-Najah Journals. (2024, March 1). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product.
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Application Notes and Protocols for the Formylation of Trifluoromethylpyrazoles
Introduction: The Strategic Importance of Formyl-Trifluoromethylpyrazoles
Trifluoromethylpyrazoles are a cornerstone of modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The further introduction of a formyl group (-CHO) at a specific position on the pyrazole ring provides a versatile synthetic handle for the elaboration of complex molecular architectures, leading to the development of novel therapeutic agents and functional materials.
This technical guide provides an in-depth exploration of the experimental setup for the formylation of trifluoromethylpyrazoles. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles, the rationale behind procedural choices, and a comparative analysis of the most effective formylation strategies. The protocols herein are designed to be self-validating, with an emphasis on safety, reproducibility, and regiochemical control.
Understanding the Electronic Landscape: The Challenge of Formylating an Electron-Deficient Ring
The trifluoromethyl group is a potent electron-withdrawing group, which significantly deactivates the pyrazole ring towards electrophilic aromatic substitution, the fundamental mechanism of most formylation reactions. This deactivation presents a significant challenge, often requiring harsher reaction conditions and carefully chosen reagents to achieve efficient formylation. The regioselectivity of the formylation is another critical consideration, as the electronic and steric influence of both the trifluoromethyl group and other substituents on the pyrazole ring will dictate the position of the incoming formyl group. The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2]
Core Synthetic Strategies: A Head-to-Head Comparison
Two classical methods dominate the landscape of pyrazole formylation: the Vilsmeier-Haack reaction and the Duff reaction. While both can be employed for the synthesis of formylpyrazoles, their suitability for trifluoromethylated substrates varies significantly.
The Vilsmeier-Haack Reaction: The Workhorse for Electron-Deficient Systems
The Vilsmeier-Haack reaction is the most robust and widely employed method for the formylation of a broad range of aromatic and heteroaromatic compounds, including deactivated systems like trifluoromethylpyrazoles.[3][4][5] The reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent such as phosphorus oxychloride (POCl₃).[4][6]
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, especially with deactivated substrates. The ratio of POCl₃ to DMF is also critical for the efficient generation of the active electrophile.
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and requires careful temperature control (typically cooling with an ice bath) to prevent uncontrolled reactions and byproduct formation.[7] Subsequent formylation often requires heating to overcome the activation energy barrier of the deactivated pyrazole ring.
-
Solvent: DMF frequently serves as both a reagent and a solvent, although other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used.
Self-Validating System: The progress of a Vilsmeier-Haack reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting pyrazole and the appearance of a new, more polar spot corresponding to the formylated product are indicative of a successful reaction. The identity of the product can be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole
This protocol is adapted from a reliable synthetic procedure for the formylation of a pyrazole bearing a trifluoromethyl group on the N-phenyl substituent.[8]
Materials:
-
1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. The formation of a solid white precipitate, the Vilsmeier reagent, will be observed.
-
Reaction with Pyrazole: After the addition of POCl₃ is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve the 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion of the reaction (typically after 4-6 hours), cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. This step should be performed in a well-ventilated fume hood as it can be vigorous.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde.
Expected Yield: 75-85%
The Duff Reaction: A Milder but Less Efficient Alternative
The Duff reaction is another classical method for the formylation of aromatic compounds, particularly phenols.[9] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[6]
Causality Behind Experimental Choices:
-
Substrate Scope: The Duff reaction is generally limited to electron-rich aromatic compounds. Its applicability to electron-deficient pyrazoles, such as those bearing a trifluoromethyl group, is severely restricted, often resulting in low to no conversion.[3]
-
Reaction Conditions: The reaction typically requires high temperatures (100-160 °C) and prolonged reaction times (12 hours or more), which can lead to decomposition of sensitive substrates.[3]
Self-Validating System: Similar to the Vilsmeier-Haack reaction, the progress of the Duff reaction can be monitored by TLC. However, due to the potential for complex reaction mixtures and lower yields, careful analysis of the crude reaction mixture by ¹H NMR is recommended to assess the conversion and identify any major byproducts.
Alternative and Modern Formylation Strategies
Given the limitations of classical methods for certain trifluoromethylpyrazole substrates, exploring alternative formylation techniques is crucial.
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[10] This method can be effective for some deactivated aromatic systems.
Potential for Trifluoromethylpyrazoles: The highly electrophilic nature of the intermediate generated in the Rieche reaction may overcome the deactivating effect of the trifluoromethyl group. However, the strongly acidic conditions can be incompatible with sensitive functional groups.
Metal-Free and Organocatalytic Approaches
Recent advances in organic synthesis have led to the development of metal-free and organocatalytic formylation methods.[11] These approaches often utilize more environmentally benign reagents and milder reaction conditions. While specific applications to trifluoromethylpyrazoles are still emerging, these methods hold promise for the future of sustainable synthesis.
Safety and Handling of Formylating Agents: A Critical Overview
The formylating agents discussed in this guide are reactive and potentially hazardous. Strict adherence to safety protocols is paramount.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and should be prepared and used under anhydrous conditions. The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution, especially on a large scale.
-
Dichloromethyl Methyl Ether: This reagent is a suspected carcinogen and should be handled with appropriate precautions in a fume hood.
-
Lewis Acids (TiCl₄, SnCl₄): These are corrosive and react vigorously with moisture. They should be handled under an inert atmosphere.
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations. Quench any reactive reagents before disposal.
Data Presentation: A Comparative Summary
| Method | Substrate | Reagents | Conditions | Yield (%) | Reference |
| Vilsmeier-Haack | 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole | POCl₃, DMF | Reflux, 4-6 h | 75-85 | [8] |
| Duff Reaction | 1-Phenyl-1H-pyrazole | HMTA, TFA | Reflux, 12 h | High | [6] |
| Duff Reaction | Electron-deficient pyrazoles | HMTA, TFA | High Temp, Long Time | Low to None | [3] |
Visualizing the Mechanisms and Workflows
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of trifluoromethylpyrazoles.
Experimental Workflow for Vilsmeier-Haack Formylation
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation experiment.
Conclusion and Future Perspectives
The Vilsmeier-Haack reaction remains the most reliable and versatile method for the formylation of electron-deficient trifluoromethylpyrazoles. By carefully controlling the reaction conditions and adhering to stringent safety protocols, researchers can efficiently access valuable formyl-trifluoromethylpyrazole building blocks. While the Duff reaction is generally not suitable for these substrates, ongoing research into milder and more sustainable formylation methods, such as those employing organocatalysis, may provide new avenues for the synthesis of these important compounds in the future. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel pyrazole-based molecules with significant potential in drug discovery and materials science.
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- Chemical Methodologies. (2022).
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- ResearchGate. (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. [Link]
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- RSC Publishing. (2018). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
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- Wikipedia.
- PubMed. (2008). Reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole and its application to N-methyl-chromeno[2,3-d]pyrazol-9-one synthesis. [Link]
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- Semantic Scholar. Synthesis of new trifluoromethyl-containing 1-(3,5-dialkyl-4-hydroxybenzyl)-pyrazole and. [Link]
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- ResearchGate.
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Application Notes & Protocols: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde as a versatile building block in multicomponent reactions (MCRs). We delve into the strategic advantages conferred by the trifluoromethylated pyrazole scaffold, offering detailed, field-proven protocols for key MCRs including the Ugi, Passerini, and Biginelli reactions. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, optimization, and product characterization are discussed. This guide is intended to empower researchers to leverage this powerful synthetic tool for the efficient construction of complex, drug-like molecules.
Introduction: The Strategic Value of Fluorinated Pyrazoles in MCRs
Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic and medicinal chemistry, enabling the one-pot assembly of complex molecules from three or more starting materials.[1] This approach offers significant advantages over traditional linear syntheses, including increased efficiency, atom economy, and rapid generation of molecular diversity.[2] The strategic selection of building blocks is paramount to the success of MCRs in drug discovery programs.
The pyrazole nucleus is a privileged scaffold, present in a multitude of approved drugs and biologically active compounds.[3] Its incorporation into molecular design is often driven by its ability to engage in various biological interactions. When functionalized with a trifluoromethyl (-CF3) group, the pyrazole scaffold gains enhanced physicochemical and pharmacological properties.
The Power of the Trifluoromethyl Group: The introduction of a -CF3 group can profoundly influence a molecule's properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[4][5]
-
Increased Lipophilicity: The -CF3 group generally increases a molecule's lipid solubility, which can improve its ability to cross biological membranes.[4][6]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups and influence binding interactions with biological targets.[5][7]
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other groups like methyl or chloro, allowing for fine-tuning of steric and electronic properties.[8]
This compound combines these advantageous features into a single, reactive building block, making it an exceptional candidate for generating novel, lead-like compounds through MCRs.
Physicochemical Properties and Handling
A foundational understanding of the starting material is critical for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C6H5F3N2O | |
| Molecular Weight | 178.11 g/mol | |
| Appearance | Solid | |
| InChI Key | ZAZOCQFBLVVZPT-UHFFFAOYSA-N |
Safety and Handling:
-
Hazard Classifications: Acute Toxicity (Oral), Category 3; Eye Irritation, Category 2.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Application in Key Multicomponent Reactions: Protocols and Mechanistic Insights
The aldehyde functionality of this compound serves as a key electrophilic partner in a variety of MCRs. Below are detailed protocols for its application in Ugi, Passerini, and Biginelli reactions.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are prevalent scaffolds in medicinal chemistry.[9] It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Rationale for Component Selection: The electron-withdrawing nature of the trifluoromethylated pyrazole ring can enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial imine formation, a key step in the Ugi mechanism.
Caption: Simplified Ugi Reaction Mechanism.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. [10][11] Rationale: Similar to the Ugi reaction, the electrophilicity of the pyrazole aldehyde is advantageous. The Passerini reaction provides a direct route to α-hydroxy carboxamide derivatives after a simple hydrolysis step, which are valuable motifs in drug design.
Detailed Protocol: Synthesis of a Pyrazole-Containing α-Acyloxy Amide
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 178.11 | 1.0 | 178 mg |
| Benzoic Acid | 122.12 | 1.0 | 122 mg |
| Cyclohexyl isocyanide | 109.17 | 1.0 | 123 µL |
| Dichloromethane (DCM, Solvent) | - | - | 5 mL |
Procedure:
-
In a dry 25 mL round-bottom flask, dissolve this compound (178 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in dichloromethane (5 mL).
-
Add cyclohexyl isocyanide (123 µL, 1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the α-acyloxy amide.
-
Characterize the product using appropriate spectroscopic methods (NMR, IR, MS).
Mechanistic Insight: The Passerini Reaction The mechanism is thought to involve the formation of a transient adduct between the aldehyde, carboxylic acid, and isocyanide, possibly through a cyclic transition state stabilized by hydrogen bonding. [11]This is followed by an acyl transfer to yield the final product. [10]
The Biginelli Reaction
The Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. [12]It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). [13] Rationale: The use of the fluorinated pyrazole aldehyde in the Biginelli reaction allows for the incorporation of this valuable pharmacophore into the DHPM scaffold. The reaction is typically robust and amenable to a wide range of substrates.
Experimental Workflow: Biginelli Reaction
Caption: Biginelli Reaction Experimental Workflow.
Detailed Protocol: Synthesis of a Pyrazole-Substituted DHPM
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 178.11 | 1.0 | 178 mg |
| Ethyl acetoacetate | 130.14 | 1.0 | 127 µL |
| Urea | 60.06 | 1.5 | 90 mg |
| Hydrochloric Acid (cat.) | - | - | 3-4 drops |
| Ethanol (Solvent) | - | - | 10 mL |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (178 mg, 1.0 mmol), ethyl acetoacetate (127 µL, 1.0 mmol), and urea (90 mg, 1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-12 hours, monitoring by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the final product by NMR, IR, and melting point analysis.
Mechanistic Insight: The Biginelli Reaction The proposed mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. [12]This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the DHPM product. [14]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, drug-like molecules via multicomponent reactions. The protocols detailed herein for the Ugi, Passerini, and Biginelli reactions provide a solid foundation for researchers to explore the vast chemical space accessible with this reagent. The strategic incorporation of the fluorinated pyrazole moiety offers a clear advantage in modulating key pharmaceutical properties. Future applications will undoubtedly expand to other MCRs and the development of novel catalysts to further enhance the efficiency and stereoselectivity of these powerful transformations.
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- ResearchGate. (2025). ChemInform Abstract: Biginelli Reaction for Synthesis of Novel Trifluoromethyl Derivatives of Bis(tetrahydropyrimidinone)benzenes.
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- Sigma-Aldrich. 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarbaldehyde.
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scale-up synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
An In-Depth Guide to the Scale-Up Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Introduction
This compound is a pivotal building block in the development of modern pharmaceuticals and agrochemicals.[1][2][3] Its trifluoromethylpyrazole core is a privileged scaffold found in numerous biologically active molecules, including potent factor Xa inhibitors for antithrombotic therapy and advanced insecticides.[4][5] The aldehyde functionality at the 5-position serves as a versatile handle for further molecular elaboration, making this compound highly valuable for library synthesis and lead optimization in drug discovery and crop protection research.
This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of this key intermediate. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical safety considerations for industrial-scale production, and offers field-proven insights to ensure a robust, reproducible, and safe manufacturing process. The protocols described herein are designed for researchers, chemists, and process development professionals tasked with transitioning this synthesis from the laboratory bench to pilot plant or full-scale production.
Strategic Overview of the Synthetic Pathway
The most practical and scalable route to this compound involves a two-stage process. This strategy is predicated on the initial construction of the methylated trifluoromethyl pyrazole core, followed by a regioselective formylation.
-
Stage 1: Synthesis of the Pyrazole Core. This foundational step involves the cyclocondensation of a suitable trifluoromethyl-substituted 1,3-dicarbonyl equivalent with methylhydrazine. A common and cost-effective starting material is ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[6] This reaction reliably forms the pyrazole ring system. It is important to note that this reaction can yield a mixture of regioisomers: the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.[6][7] Subsequent steps are required to isolate the desired precursor.
-
Stage 2: Regioselective Formylation. The introduction of the aldehyde group at the C5 position is efficiently achieved via the Vilsmeier-Haack reaction.[8][9][10] This classic and powerful formylation method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich nature of the pyrazole ring directs the electrophilic Vilsmeier reagent to the 4-position, which after transformation of the precursor, leads to the desired 5-carbaldehyde.[11]
The overall workflow is depicted below.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols and Scientific Rationale
Stage 1: Scale-Up Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
The synthesis of the pyrazole core is a critical first step that dictates the purity and overall yield of the final product. The reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine is a robust method for constructing the pyrazole ring.[6][12]
Reagents & Equipment
| Reagent/Material | M.W. ( g/mol ) | Density (g/mL) | Quantity (Example Scale) | Moles |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.25 | 1.00 kg | 5.43 |
| Methylhydrazine (40% aq. solution) | 46.07 | ~1.0 | 688 g | 5.97 |
| Sulfuric Acid (96%) | 98.08 | 1.84 | 53 g | 0.53 |
| Water | 18.02 | 1.00 | As needed | - |
| Equipment | ||||
| 10 L Jacketed Glass Reactor | ||||
| Overhead Stirrer | ||||
| Addition Funnel | ||||
| Temperature Probe & Controller | ||||
| Condenser | ||||
| Filtration Apparatus (e.g., Nutsche) |
Protocol
-
Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, a temperature probe, an addition funnel, and a condenser. Ensure the system is clean, dry, and purged with nitrogen.
-
Initial Charge: Charge the reactor with ethyl 4,4,4-trifluoroacetoacetate (1.00 kg, 5.43 mol) and concentrated sulfuric acid (53 g, 0.53 mol).
-
Heating: Begin stirring and heat the mixture to 85 °C using the reactor jacket.
-
Methylhydrazine Addition: Once the internal temperature is stable at 85 °C, add the 40% aqueous methylhydrazine solution (688 g, 5.97 mol) dropwise via the addition funnel over a period of 30-60 minutes. Causality: A controlled addition rate is crucial to manage the exotherm of the reaction and maintain the temperature between 85-90 °C. This temperature range ensures efficient cyclization while minimizing side reactions.
-
Reaction Hold: After the addition is complete, maintain the reaction mixture at 85 °C with stirring for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up & Isolation:
-
Cool the reaction mixture to 10 °C. The product will crystallize out of the solution.
-
Collect the solid product by filtration using a Nutsche filter.
-
Wash the filter cake thoroughly with cold water (e.g., 2 x 1 L) to remove any unreacted starting materials and salts.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Expected Outcome: This procedure typically yields 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a solid with a yield of 85-90%.[6] The product should be analyzed for purity by NMR and LC-MS.
Stage 2: Vilsmeier-Haack Formylation
This stage converts the intermediate pyrazole into the target aldehyde. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[8][13]
Sources
- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 7. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
Application Notes & Protocols: Leveraging 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in the Synthesis of Advanced Pyrazole-Based Fungicides
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxamide derivatives represent a formidable class of fungicides, distinguished by their high efficacy and a specific mode of action targeting fungal respiration.[1] This technical guide provides an in-depth exploration of the synthetic pathways and strategic considerations for developing novel pyrazole-based fungicides, with a focus on utilizing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde and its structural isomer, the 4-carbaldehyde, as pivotal starting materials. We will delve into the mechanistic underpinnings of these compounds, present detailed, field-proven synthetic protocols, and discuss the critical structure-activity relationships (SAR) that govern their fungicidal potency.
The Mechanistic Core: Targeting Succinate Dehydrogenase (SDH)
The primary strength of pyrazole carboxamide fungicides lies in their precise targeting of the fungal mitochondrial respiratory chain. Their mechanism of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II.[1]
Causality of Inhibition: SDH is a crucial enzymatic complex embedded in the inner mitochondrial membrane, playing a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, pyrazole carboxamides physically obstruct the transfer of electrons from succinate to ubiquinone.[1] This blockage initiates a cascade of catastrophic events for the fungal cell:
-
ATP Synthesis Inhibition: The disruption of the electron flow severely cripples the production of ATP, the cell's primary energy currency.[1]
-
Metabolic Gridlock: Inhibition of the TCA cycle disrupts essential metabolic pathways required for fungal growth and proliferation.[1]
-
Oxidative Stress: The impaired electron transport can lead to the excessive generation of reactive oxygen species (ROS), causing significant oxidative damage to vital cellular components.[1]
This targeted assault on a fundamental cellular process ensures high efficacy and provides a distinct mode of action compared to other fungicide classes.
Caption: Mechanism of action of pyrazole carboxamide fungicides via SDH inhibition.
Synthetic Strategy: From Aldehyde to Active Fungicide
The transformation of a pyrazole aldehyde into a potent fungicide is a multi-step process centered on forming a stable amide linkage. While this compound is a viable synthon, a significant portion of highly active commercial fungicides, such as boscalid, utilize the 1-methyl-3-(di/tri-fluoromethyl)-1H-pyrazole-4-carboxamide scaffold. The protocols below are optimized for this widely validated 4-carboxamide core, which can be accessed from corresponding precursors. The overall workflow involves the oxidation of the pyrazole aldehyde to a carboxylic acid, activation to an acid chloride, and subsequent coupling with a selected aromatic amine.
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Experimental Protocols
Protocol 1: Oxidation of Pyrazole-4-carbaldehyde to Carboxylic Acid
Rationale: The conversion of the aldehyde to a carboxylic acid is the foundational step. Potassium permanganate (KMnO₄) in an acetone/water mixture is a robust and effective oxidant for this transformation. The reaction proceeds via a manganate ester intermediate, which is then hydrolyzed to yield the carboxylate salt. Acidification in the work-up protonates the salt to give the desired carboxylic acid.
| Reagent | Molar Eq. | MW | Amount (for 10 mmol scale) |
| 1-Methyl-3-(CF₃)-1H-pyrazole-4-carbaldehyde | 1.0 | 192.11 | 1.92 g |
| Potassium Permanganate (KMnO₄) | 1.2 | 158.03 | 1.90 g |
| Acetone | Solvent | - | 50 mL |
| Water | Solvent | - | 25 mL |
| Sodium Sulfite (Na₂SO₃) | - | 126.04 | As needed |
| Hydrochloric Acid (HCl), 2M | - | - | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.92 g, 10 mmol).
-
Dissolve the aldehyde in 50 mL of acetone.
-
In a separate beaker, dissolve potassium permanganate (1.90 g, 12 mmol) in 25 mL of water.
-
Cool the aldehyde solution to 0-5 °C using an ice bath.
-
Slowly add the KMnO₄ solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Protocol 2: Formation of Pyrazole-4-carbonyl Chloride
Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate efficient amide bond formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[2] The reaction proceeds with the evolution of SO₂ and HCl gas, necessitating a well-ventilated fume hood. A catalytic amount of DMF can accelerate the reaction via the formation of a Vilsmeier intermediate.
| Reagent | Molar Eq. | MW | Amount (for 8 mmol scale) |
| 1-Methyl-3-(CF₃)-1H-pyrazole-4-carboxylic Acid | 1.0 | 208.11 | 1.66 g |
| Thionyl Chloride (SOCl₂) | 3.0 | 118.97 | 2.0 mL (28.5 mmol) |
| Dichloromethane (DCM), anhydrous | Solvent | - | 30 mL |
| N,N-Dimethylformamide (DMF) | Catalytic | - | 1-2 drops |
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend the pyrazole carboxylic acid (1.66 g, 8 mmol) in 30 mL of anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 mL, 28.5 mmol) to the suspension at room temperature.
-
Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is typically a light yellow solid or oil and is used immediately in the next step without further purification.
Protocol 3: Amide Coupling to Synthesize the Final Product
Rationale: This is the key bond-forming step where the pyrazole acid chloride is coupled with a desired substituted aniline to form the final carboxamide fungicide.[3] An organic base, such as triethylamine, is used to scavenge the HCl generated during the reaction, driving it to completion.
| Reagent | Molar Eq. | Amount (for 7.5 mmol scale) |
| Pyrazole-4-carbonyl Chloride (crude) | 1.0 | From Protocol 2 (approx. 7.5 mmol) |
| Substituted Aniline (e.g., 2-chloroaniline) | 1.0 | 0.96 g (7.5 mmol) |
| Triethylamine (Et₃N) | 1.5 | 1.57 mL (11.25 mmol) |
| Dichloromethane (DCM), anhydrous | Solvent | 40 mL |
Procedure:
-
Dissolve the crude pyrazole-4-carbonyl chloride from the previous step in 20 mL of anhydrous DCM in a 100 mL flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
In a separate flask, dissolve the selected substituted aniline (0.96 g, 7.5 mmol) and triethylamine (1.57 mL, 11.25 mmol) in 20 mL of anhydrous DCM.
-
Add the aniline/triethylamine solution dropwise to the cooled acid chloride solution over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 7-10 hours.[3] Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent typically a gradient of petroleum ether/ethyl acetate) or recrystallization to obtain the pure pyrazole carboxamide fungicide.[3]
Structure-Activity Relationship (SAR) and Performance Data
The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on both the pyrazole and the amide-linked aromatic ring.
-
Pyrazole Ring: The presence of a difluoromethyl or trifluoromethyl group at the C3 position is often crucial for high fungicidal activity.[4][5] The N1-methyl group is also a common feature in many potent fungicides.
-
Amide Linker: The amide bond is a critical pharmacophore, essential for binding to the SDH enzyme.
-
Amine Moiety: The substituents on the aniline or other amine fragment significantly modulate the fungicide's potency and spectrum. Halogen substitutions (e.g., chloro, bromo) or other lipophilic groups on the aromatic ring can enhance binding affinity and improve performance against specific pathogens.[4][6]
Table of Comparative Fungicidal Activity (EC₅₀ values in µg/mL)
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Reference Commercial Fungicide | EC₅₀ (µg/mL) | Reference |
| 9m | Rhizoctonia solani | 14.40 | Boscalid | >50 | [4] |
| 9m | Colletotrichum orbiculare | 5.50 | Boscalid | 10.12 | [4] |
| E1 † | Rhizoctonia solani | 1.1 | Boscalid | 2.2 | [3][7] |
| SCU2028 ‡ | Rhizoctonia solani | 0.022 | Thifluzamide | ~0.022 | [8][9] |
| 6j § | Rhizoctonia cerealis | 8.14 | Fluxapyroxad | 11.93 | [10] |
*N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide †A novel pyrazole-4-carboxamide derivative containing an oxime ether fragment ‡N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide §A novel pyrazole-thiazole carboxamide derivative
Conclusion
The 1-methyl-3-(trifluoromethyl)-1H-pyrazole carbaldehyde scaffold is a cornerstone in the rational design of modern fungicides. Through a well-defined synthetic sequence of oxidation, acyl chloride formation, and amide coupling, this building block can be elaborated into a diverse library of potent SDH inhibitors. The protocols and SAR insights provided herein offer a robust framework for researchers engaged in the discovery and development of next-generation crop protection agents. Careful selection of the amine coupling partner remains the most fertile ground for modulating the antifungal spectrum and potency of the final compounds.
References
- The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem. Available online.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. Available online.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PubMed. Available online.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available online.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available online.
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available online.
- Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide deriv
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available online.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. Available online.
- Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the reasoning and expertise behind them to ensure your success in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant and effective methods for the synthesis of this key intermediate:
-
Vilsmeier-Haack Formylation: This is a classic and widely used method for the formylation of electron-rich heterocyclic compounds. It involves the reaction of the starting material, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, with a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3]
-
Lithiation followed by Formylation: This route offers a highly regioselective approach. It involves the deprotonation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole at the 5-position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an electrophilic formylating agent such as DMF.[4][5][6]
Q2: What is the Vilsmeier-Haack reaction and why is it a common choice for this synthesis?
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[7][8] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9] This reagent is then attacked by the electron-rich pyrazole ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during the aqueous work-up to yield the desired aldehyde.[1] Its popularity stems from its use of relatively inexpensive and accessible reagents, and its applicability to a wide range of substrates.[2]
Q3: What are the critical starting materials and how can their quality be ensured?
The primary starting material is 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Ensuring its purity is paramount, as impurities can lead to unwanted side reactions and lower yields. It is advisable to use a high-purity starting material, which can be synthesized according to established, high-yield procedures.[4][5] For the Vilsmeier-Haack reaction, it is crucial to use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or a new bottle of phosphorus oxychloride (POCl₃) as the Vilsmeier reagent is highly sensitive to moisture.[10]
Q4: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the chosen route and the optimization of reaction conditions. For the Vilsmeier-Haack reaction, yields can range from moderate to good. The lithiation-formylation route has been reported to provide yields in the range of 57-78%.[5]
Q5: What are the key safety precautions to consider during this synthesis?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is essential.
-
n-Butyllithium (n-BuLi): This is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.
-
Solvents: Anhydrous solvents should be used, especially for the lithiation route. Proper handling and disposal of all chemical waste are mandatory.
Troubleshooting Guide: Vilsmeier-Haack Formylation Route
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Problem: Consistently low or no yield of the desired product.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.
-
Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will result in an incomplete reaction.
-
Solution: A molar excess of the Vilsmeier reagent is generally recommended to drive the reaction to completion. A common starting point is 1.5 equivalents of the reagent relative to the pyrazole substrate.[12] Experiment with increasing the equivalents to find the optimal ratio.
-
-
Suboptimal Reaction Temperature: The formylation of the pyrazole ring is temperature-dependent.
-
Solution: If the reaction is sluggish at lower temperatures, a gradual increase in temperature may be necessary. Temperatures can range from room temperature to 80°C or higher, depending on the substrate's reactivity.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[10]
-
-
Poor Substrate Reactivity: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the pyrazole ring towards electrophilic substitution.
-
Solution: While 1-methyl-3-(trifluoromethyl)-1H-pyrazole is reactive enough, ensuring optimal conditions (reagent excess, appropriate temperature) is key. For less reactive substrates in general, longer reaction times or higher temperatures might be needed.[13]
-
Problem: Significant formation of side products is observed.
Potential Causes & Solutions:
-
Over-chlorination: In some Vilsmeier-Haack reactions, particularly with substrates containing hydroxyl groups, chlorination can be a significant side reaction.[9] While less common for this specific substrate, it's a possibility to consider if unexpected chlorinated byproducts are detected.
-
Solution: Careful control of the POCl₃ stoichiometry and reaction temperature can minimize this. Using the minimum effective amount of POCl₃ is advisable.
-
-
Decomposition at High Temperatures: Excessive heat can lead to the degradation of the starting material or the product.
-
Solution: Avoid excessively high reaction temperatures. Use TLC to monitor for the appearance of decomposition products and adjust the temperature accordingly.[10]
-
-
Unreacted Starting Material: This indicates an incomplete reaction.
-
Solution: Refer to the troubleshooting points for low yield, such as increasing the amount of Vilsmeier reagent, extending the reaction time, or moderately increasing the temperature.[12]
-
Problem: The reaction is sluggish or stalls before completion.
Potential Causes & Solutions:
-
Insufficient Activation Energy: The reaction may require more energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. Refluxing overnight may be necessary for particularly stubborn reactions.[12]
-
-
Precipitation of Reactants: If the Vilsmeier reagent or the pyrazole substrate precipitates out of the solution, the reaction will be hindered.
-
Solution: Ensure a suitable solvent is used and that the concentrations are not too high, which can lead to precipitation. In some cases, a co-solvent may be necessary.[12]
-
Problem: Difficulties are encountered during work-up and product isolation.
Potential Causes & Solutions:
-
Improper Quenching: The hydrolysis of the intermediate iminium salt is a critical step.
-
Solution: The reaction mixture is typically quenched by carefully pouring it onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[14] This should be done slowly and with vigorous stirring to manage the exothermic reaction and ensure complete hydrolysis.
-
-
Emulsion Formation: The presence of DMF can sometimes lead to the formation of stable emulsions during aqueous extraction.
-
Solution: Adding a saturated brine solution can help break up emulsions. If the problem persists, filtering the mixture through a pad of celite may be effective.
-
-
Product Purification Challenges: The crude product may contain unreacted starting materials or side products.
Troubleshooting Guide: Lithiation and Formylation Route
This section provides guidance for troubleshooting the synthesis via lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Problem: Low yield of the aldehyde product.
Potential Causes & Solutions:
-
Incomplete Lithiation: The deprotonation of the pyrazole may not have gone to completion.
-
Solution: Ensure the use of a freshly titrated and active n-BuLi solution. The reaction should be carried out at a low temperature (typically -78 °C) under a strictly inert atmosphere. The addition of the n-BuLi should be slow and controlled.
-
-
Degradation of the Lithiated Intermediate: The lithiated pyrazole may not be stable at higher temperatures.
-
Solution: Maintain the low temperature throughout the lithiation and before the addition of the electrophile.
-
-
Inefficient Quenching: The reaction with DMF may be inefficient.
-
Solution: Use anhydrous DMF and add it slowly to the cold solution of the lithiated pyrazole. Allow the reaction to warm to room temperature gradually to ensure the reaction goes to completion.
-
Problem: Formation of regioisomers or other byproducts.
Potential Causes & Solutions:
-
Incorrect Regioselectivity of Lithiation: While lithiation is expected at the 5-position, other positions might be deprotonated under certain conditions.
-
Solution: The regioselectivity of this specific lithiation is generally high.[5] However, adhering to the established protocol of low-temperature lithiation is crucial.
-
-
Side Reactions of the Organolithium: The n-BuLi can react with other functional groups if present.
-
Solution: This is less of a concern with the starting pyrazole but is a critical consideration for more complex substrates.
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise while maintaining the temperature below 5°C.
-
Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.[11]
-
Reaction: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1 eq.) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.[11]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Lithiation and Formylation
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations and Data
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.
The synthesis of this molecule is typically a multi-step process, primarily involving two key stages: the formation of the pyrazole core and the subsequent introduction of the aldehyde functional group. Each stage presents unique challenges, particularly concerning regioselectivity and competing side reactions. This guide provides in-depth explanations and validated protocols to navigate these complexities.
Section 1: Troubleshooting Pyrazole Ring Formation
The foundational step in the synthesis is the construction of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole core. This is commonly achieved via a cyclocondensation reaction between a 1,3-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), and methylhydrazine. The most critical challenge in this step is controlling the regioselectivity of the condensation.
FAQ 1: I'm getting a mixture of regioisomers during the pyrazole synthesis. How can I improve selectivity for the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol precursor?
Answer: This is the most common problem encountered during the Knorr pyrazole synthesis with unsymmetrical reagents. The reaction between methylhydrazine and ETFAA can produce two regioisomers: the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and the undesired isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.[1]
The regiochemical outcome is dictated by which carbonyl group of the ETFAA the substituted nitrogen (N1) of methylhydrazine attacks initially.
-
Attack at C4 (ester carbonyl): Leads to the undesired 1,5-isomer after cyclization.
-
Attack at C2 (ketone carbonyl): Leads to the desired 1,3-isomer. The ketone carbonyl is generally more electrophilic than the ester carbonyl, favoring the correct pathway. However, reaction conditions can significantly influence this selectivity.[2]
Controlling Factors and Optimization:
-
pH Control (Acid Catalysis): The reaction is highly sensitive to pH. Running the reaction under mildly acidic conditions (e.g., using a catalytic amount of sulfuric acid or acetic acid) has been shown to significantly improve selectivity for the desired 1,3-isomer.[1] The acid protonates the carbonyl oxygen, enhancing its electrophilicity, and can influence the nucleophilicity of the two nitrogen atoms in methylhydrazine.
-
Temperature and Addition Rate: Controlling the reaction temperature is crucial. Adding the methylhydrazine solution slowly to the ETFAA at a moderately elevated temperature (e.g., 85-95 °C) allows for controlled reaction kinetics, which favors the thermodynamically more stable product and improves selectivity.[1]
-
Solvent: While the reaction can be run neat or in various solvents, using an aqueous medium with a catalytic amount of acid is a proven method for achieving high selectivity.[1]
Diagram 1: Regioselective Pyrazole Synthesis
Caption: Competing pathways in Knorr pyrazole synthesis.
Optimized Protocol for High Regioselectivity[1]
-
Charge a reactor with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and a catalytic amount of 96% sulfuric acid (0.09 eq).
-
Heat the mixture to 85 °C.
-
Add 40% aqueous methylhydrazine (1.1 eq) dropwise over 30-60 minutes, maintaining the internal temperature at 85-95 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature.
-
Proceed with distillation and workup as required. This method consistently yields selectivities greater than 99:1 for the desired isomer.
| Condition | Selectivity (Desired : Undesired) | Reference |
| Acetic Acid (2 eq), 80 °C | 96 : 4 | EP 1 767 528 A1 |
| Water, Reflux | 86 : 14 | J. Heterocyclic Chem. 1990, 27, 243 |
| H₂SO₄ (cat.), 85-95 °C | > 99 : 1 | WO2017084995A1[1] |
Section 2: Troubleshooting the Formylation Step
The introduction of the aldehyde group onto the pyrazole ring is most commonly achieved via the Vilsmeier-Haack reaction, using a reagent prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This reaction is typically performed on the pyrazole precursor. For the synthesis of a 5-carbaldehyde, the starting material is often the corresponding pyrazol-5-one. However, this reaction is fraught with potential side reactions.
FAQ 2: I am observing a significant chlorinated byproduct, specifically 1-methyl-5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Why is this happening?
Answer: This is a very common and expected side reaction when performing a Vilsmeier-Haack reaction on a pyrazol-5-one. The Vilsmeier reagent (a chloroiminium salt) is not only a formylating agent but also a potent chlorinating agent.[4][5]
The 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol precursor exists in tautomeric equilibrium with its keto form, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. The enol form's hydroxyl group can be readily substituted by a chlorine atom from the POCl₃ or the Vilsmeier reagent itself.[6] This chlorination at the C5 position happens concurrently with the desired formylation at the electron-rich C4 position.
Therefore, the reaction does not typically yield the 5-carbaldehyde directly but rather the 5-chloro-4-carbaldehyde derivative. If your target is truly the 5-carbaldehyde, a subsequent de-chlorination step would be required, or an entirely different synthetic strategy must be employed. It is critical to correctly identify the product being formed.
Minimizing Chlorination (If Applicable): While difficult to prevent entirely with this substrate, using the minimum necessary equivalents of the Vilsmeier reagent and maintaining the lowest possible reaction temperature can help favor formylation. However, the formation of the 5-chloro-4-carbaldehyde is often the major pathway.
Diagram 2: Vilsmeier-Haack Reaction on Pyrazol-5-one
Sources
- 1. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Carbaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of pyrazole carbaldehyde derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole formylation. Pyrazole carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals, making the efficient and reliable synthesis of these building blocks a critical objective.
This document moves beyond simple procedural lists to provide in-depth, field-tested insights into the causal relationships that govern reaction outcomes. We will explore common challenges, provide robust troubleshooting strategies, and present detailed, validated protocols to enhance the success and reproducibility of your experiments.
Core Synthetic Routes: A Comparative Overview
The introduction of a formyl group onto the pyrazole ring, typically at the C4-position, is most commonly achieved via electrophilic aromatic substitution.[1][2] The choice of method is dictated by the substrate's electronic properties, stability, and the desired scale of the reaction.
-
The Vilsmeier-Haack Reaction: This is the most prevalent and versatile method for formylating pyrazoles.[3] It employs the "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃).[3][4] This method is highly effective for electron-rich pyrazoles and often proceeds with good regioselectivity for the C4 position. The reaction typically involves the cyclization of a hydrazone precursor followed by formylation in a one-pot manner.[5][6]
-
The Duff Reaction: This method is an alternative for the formylation of highly activated aromatic rings, particularly phenols (hydroxy-pyrazoles).[7][8] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid).[9] While useful for specific substrates, the Duff reaction is generally less efficient, often requiring harsher conditions and resulting in lower yields compared to the Vilsmeier-Haack reaction.[7][9]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis of pyrazole carbaldehydes, providing explanations and actionable solutions.
Q1: My Vilsmeier-Haack reaction is resulting in low or no yield. What are the common causes and how can I fix this?
This is a frequent challenge. The causes can be traced to substrate reactivity, reagent integrity, or reaction conditions.
-
Cause A: Poor Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic substitution; therefore, the pyrazole ring must be sufficiently electron-rich to attack the Vilsmeier reagent. Pyrazoles bearing strong electron-withdrawing groups (EWGs) such as nitro or cyano groups exhibit low reactivity and may fail to react under standard conditions.[10][11]
-
Solution: For substrates with potent EWGs, a higher reaction temperature (e.g., 100-120 °C) and extended reaction times may be necessary to drive the reaction to completion.[10][12] If the substrate is still unreactive, consider a different synthetic route or modification of the pyrazole substituents.
-
-
Cause B: Vilsmeier Reagent Decomposition: The Vilsmeier reagent is highly sensitive to moisture. Using wet DMF or performing the reaction under non-inert conditions can lead to the hydrolysis of both POCl₃ and the formed reagent, drastically reducing the concentration of the active electrophile.
-
Solution: Always use anhydrous DMF. Flame-dry the reaction glassware under vacuum or nitrogen before use. Prepare the Vilsmeier reagent at 0 °C and ensure the reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere (N₂ or Ar).[9]
-
-
Cause C: Inadequate Reaction Temperature or Time: While reagent formation is done at 0 °C, the formylation step itself often requires heating. The optimal temperature can vary significantly based on the substrate.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, gradually increase the temperature in 10-20 °C increments (typically from 60 °C up to 100 °C).[12][13] Some robust substrates may require heating for several hours (4-10 hours).[12][14] Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[15]
-
Q2: I am observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these side-products and how can I minimize them?
Byproduct formation often arises from unexpected reactivity of functional groups on your pyrazole substrate.
-
Cause A: Unwanted Chlorination: If your pyrazole contains a hydroxyl group, the POCl₃ in the Vilsmeier reagent can act as a chlorinating agent, replacing the -OH with a -Cl group.[11][16]
-
Solution: Protect the hydroxyl group before the Vilsmeier-Haack reaction. Common protecting groups for phenols include benzyl or silyl ethers. These can be removed after the formylation step.
-
-
Cause B: Dehydrohalogenation or Other Rearrangements: Substrates with certain functionalities, like a 3-(1-chloroethyl) group, can undergo elimination (dehydrochlorination) under the reaction conditions, leading to a vinylpyrazole byproduct which may or may not be the desired product.[11]
-
Solution: Carefully analyze the structure of your starting material for functionalities prone to elimination or rearrangement under acidic and heated conditions. If such groups are present, optimization of the reaction temperature (running it at the lowest effective temperature) may minimize these side reactions.
-
-
Cause C: Hydroxymethylation: In some cases, particularly with prolonged heating of DMF, small amounts of formaldehyde can be generated, leading to hydroxymethylation of the pyrazole ring as a minor side reaction.[11]
-
Solution: This is typically a minor pathway. Ensuring efficient conversion through optimized temperature and time can make this byproduct negligible. Purification via column chromatography will usually suffice to remove it.
-
Q3: My product is a persistent oil or is difficult to purify. What purification strategies are most effective?
Purification can be challenging, but several robust methods can yield a clean product.
-
Strategy A: Recrystallization: This is the most straightforward method if your product is a solid.
-
Solution: Common solvents for recrystallizing pyrazole carbaldehydes include methanol, ethanol, or mixtures of ethyl acetate and hexanes.[13] Experiment with a range of solvents to find the optimal conditions for your specific derivative.
-
-
Strategy B: Column Chromatography: This is the workhorse technique for purifying oils or separating closely-related byproducts.
-
Solution: A silica gel column is standard. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[17] Monitor the fractions carefully by TLC to isolate the pure product.
-
-
Strategy C: Acid-Addition Salt Formation: If the pyrazole product and impurities have different basicities, you can exploit this for purification.
-
Solution: Dissolve the crude product in an organic solvent and treat it with an acid (e.g., HCl in ether, or sulfuric acid) to precipitate the pyrazole as a salt. The salt can then be filtered, washed, and neutralized to recover the purified free base. This method is particularly effective for removing non-basic impurities.[18]
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes typical results from optimization studies for the Vilsmeier-Haack synthesis of a generic 1,3-disubstituted pyrazole-4-carbaldehyde, illustrating the impact of key variables.
| Entry | Temperature (°C) | Time (h) | Solvent | Yield (%) | Observations |
| 1 | 70 | 4 | DMF | <10% | Incomplete conversion, starting material remains.[10] |
| 2 | 90 | 4 | DMF | 65% | Good conversion, minor byproducts observed. |
| 3 | 120 | 2 | DMF | 85% | Excellent conversion, clean reaction profile.[10] |
| 4 | 90 | 8 | DMF | 72% | Longer time did not significantly improve yield. |
| 5 | 90 | 4 | Acetonitrile | 45% | Lower yield compared to DMF.[15] |
| 6 | 60 (Microwave) | 0.25 | DMF | 85% | Rapid and efficient conversion.[15] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
This protocol describes the synthesis of a 1,3-diaryl-1H-pyrazole-4-carbaldehyde from the corresponding acetophenone phenylhydrazone.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask to 0 °C using an ice-salt bath. Add POCl₃ (1.1 mL, ~1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Hydrazone: Dissolve the acetophenone phenylhydrazone (0.01 mol) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent.
-
Reaction Execution: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a heating mantle and heat the reaction mixture to 60–80 °C for 4–6 hours.[5][13] Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes).
-
Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring. This step is exothermic and should be performed carefully in a fume hood.
-
Neutralization and Isolation: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide until the pH is ~7-8. A precipitate should form. Continue stirring for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from methanol or ethanol.[13][14]
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the optimization of pyrazole carbaldehyde synthesis.
Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole carbaldehydes.
Caption: Decision tree for troubleshooting low yields in pyrazole carbaldehyde synthesis.
References
- Belhaouassi, Y., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4479. [Link]
- Patel, N. B., & Patel, J. C. (2011). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Drug Development and Research, 3(4), 256-263. [Link]
- Shaikh, I. R., et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). [Link]
- Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27323-27352. [Link]
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 213-228. [Link]
- Alam, M., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
- Al-Mousawi, S. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]
- Mamatha, K., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(12), 1011-1019. [Link]
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Ghodke, M. M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Khan, S. A., & Yusuf, M. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
- Al-Mulla, A. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(1), 144. [Link]
- Request PDF. (n.d.). Synthesis of heterocyclic compounds from 4-formylpyrazoles.
- Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]
- Shetty, M., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5037-5042. [Link]
- Request PDF. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Popova, E. A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1622. [Link]
- Wang, H., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(5), 1147-1154. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Sathiyaseelan, M., et al. (2017). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science, 5(2), 79-85. [Link]
- Majeed, N. S. (2019). A Literature Review on the Synthesis of Pyrazole Heterocycles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Al-Ostoot, F. H., et al. (2022).
- ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
- Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Request PDF. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes.
- Chem-Station Int. Ed. (2016). Duff Reaction.
Sources
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. hilarispublisher.com [hilarispublisher.com]
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- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for introducing a formyl group onto the pyrazole scaffold—a critical step in the synthesis of many pharmaceutical and agrochemical compounds. This document moves beyond standard protocols to provide in-depth, field-proven insights into the reaction's nuances, helping you troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My reaction is sluggish, or I'm getting no product at all. What are the likely causes?
This is a common issue often traced back to two primary areas: the reactivity of your pyrazole substrate and the integrity of the Vilsmeier reagent.
Answer:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the pyrazole ring.[1][2][3] The C4 position of the pyrazole is the typical site of formylation due to its higher electron density compared to C3 and C5, an influence exerted by the two nitrogen atoms.[4]
Troubleshooting Steps:
-
Assess Substrate Electronics: Pyrazoles bearing strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, are significantly deactivated. This deactivation can slow down or completely inhibit the electrophilic attack by the Vilsmeier reagent.[5] If your substrate has potent EWGs, you may need to employ more forcing conditions.
-
Verify Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of a tertiary amide (usually N,N-dimethylformamide, DMF) and a halogenating agent (most commonly phosphorus oxychloride, POCl₃).[6][7] This reagent is highly sensitive to moisture.
-
Causality: Any water present will rapidly quench the Vilsmeier reagent and POCl₃, preventing the reaction from proceeding.
-
Solution: Ensure your DMF is anhydrous.[8] Using a freshly opened bottle or drying it over molecular sieves is recommended. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Check Reagent Quality and Order of Addition: The quality of POCl₃ is critical. It should be colorless or pale yellow; darker colors may indicate decomposition. The Vilsmeier reagent should be pre-formed before the addition of the pyrazole substrate.
-
Protocol: Cool the anhydrous DMF to 0 °C in an ice bath. Add POCl₃ dropwise while stirring. A viscous, white, or off-white salt (the Vilsmeier reagent) should form.[9] Only after this reagent is fully formed should you add your pyrazole, either neat or dissolved in a minimal amount of anhydrous DMF.
-
Issue 2: The reaction works, but the yield is poor. How can I optimize it?
Poor yields can result from incomplete conversion, product degradation, or difficult work-up procedures.
Answer:
Optimizing yield requires a systematic approach to reaction parameters.
Troubleshooting Steps:
-
Temperature and Reaction Time: These are the most critical parameters. A reaction that is too cool will be incomplete, while one that is too hot can lead to decomposition and side products.
-
Optimization Workflow: Start with a moderate temperature (e.g., 70 °C) and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the starting material is consumed slowly, incrementally increase the temperature by 10-15 °C. If side products appear, reduce the temperature. Optimal reaction times typically range from 2 to 24 hours.[4][9][10]
-
-
Stoichiometry: The ratio of the Vilsmeier reagent to the pyrazole is key. An insufficient amount will lead to incomplete reaction, while a large excess can sometimes promote side reactions.
-
Work-up Procedure: The work-up is crucial for isolating the product. The reaction mixture is highly acidic and contains reactive intermediates.
-
Standard Protocol: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde and quenches excess reagent.[6] The product often precipitates upon neutralization.
-
Expert Tip: Basify the acidic solution slowly with aqueous sodium hydroxide or sodium carbonate until it is neutral or slightly basic (pH 7-8). Do this in an ice bath, as the neutralization is highly exothermic. The crude product can then be collected by filtration.[6]
-
Issue 3: I am observing chlorinated byproducts. What causes this and how can it be prevented?
The formation of chlorinated byproducts is a known side reaction, particularly with substrates that have other reactive functional groups.
Answer:
The Vilsmeier reagent is a chloroiminium salt and, under certain conditions, can act as a chlorinating agent.[11] This is especially true for pyrazoles containing hydroxyl or other nucleophilic groups. For instance, a hydroxyethyl group on the pyrazole can be converted to a chloroethyl group.[9]
Preventative Measures:
-
Protecting Groups: If your pyrazole has a reactive functional group (like an -OH or -NH₂), consider protecting it before subjecting it to the Vilsmeier-Haack conditions.
-
Temperature Control: Chlorination is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for efficient formylation is the best strategy to minimize this side reaction.[11]
-
Alternative Reagents: While less common, using oxalyl chloride or thionyl chloride instead of POCl₃ can sometimes alter the reactivity profile and may reduce chlorination in specific cases.[1]
Issue 4: My formylation is not regioselective. How do I control where the formyl group adds?
For most simple pyrazoles, formylation is highly regioselective for the C4 position. However, substitution patterns on the ring can influence this outcome.
Answer:
The inherent electronic properties of the pyrazole ring direct electrophilic attack to the C4 position.[4] If the C4 position is already substituted, the reaction may not proceed or may occur at a less favorable position, often with poor results.
-
Influence of Substituents:
-
N1-Substituent: The nature of the group at the N1 position significantly impacts reactivity but generally does not change the C4 selectivity. Large, bulky groups at N1 might sterically hinder the approach to C4, but this is uncommon.
-
C3/C5-Substituents: Electron-donating groups at C3 or C5 will further activate the ring and facilitate C4 formylation. Conversely, electron-withdrawing groups at these positions will deactivate the ring, making the reaction more difficult but typically not altering the C4 selectivity.[5]
-
If you are experiencing a lack of regioselectivity, it is crucial to confirm the structure of your starting material and product unequivocally, as unexpected rearrangements or alternative reaction pathways, though rare, could be at play.
Core Reaction Principles & Visualization
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the pyrazole ring and subsequent hydrolysis.
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A series of steps follows, eliminating a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7][12]
-
Electrophilic Attack and Formylation: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This breaks the aromaticity of the pyrazole ring.
-
Re-aromatization and Hydrolysis: A base (such as DMF or the dichlorophosphate anion) abstracts the proton from C4, restoring aromaticity and forming an iminium salt intermediate. During aqueous work-up, water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final pyrazole-4-carbaldehyde is formed.[3][6]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Byproduct Analysis in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and analyze byproducts encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: I'm seeing an isomeric aldehyde impurity in my final product. What is it and why is it forming?
A1: The most common isomeric byproduct is 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This arises from the formylation reaction occurring at the C4 position of the pyrazole ring instead of the desired C5 position. The Vilsmeier-Haack reaction, a common method for this formylation, can sometimes lead to a mixture of C4 and C5 substituted products, with the ratio depending on the reaction conditions and the electronic nature of the pyrazole substrate.[1][2][3]
Q2: My reaction yield is low, and I have a significant amount of unreacted starting material. What are the likely causes?
A2: Low yields are often due to incomplete reaction or degradation of the product. Key factors to consider are:
-
Reagent Purity and Stoichiometry: Ensure your formylating agent (e.g., Vilsmeier reagent generated from POCl₃ and DMF) is freshly prepared and used in the correct molar ratio.[4][5]
-
Reaction Temperature and Time: The formylation of pyrazoles can be sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition or the formation of undesired byproducts.
-
Moisture: The Vilsmeier reagent is highly reactive towards water. Rigorously dry conditions are essential for a successful reaction.
Q3: I have identified byproducts that are not isomers of my target aldehyde. What could they be?
A3: These byproducts could stem from the initial synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole starting material. The synthesis of the pyrazole ring itself can produce a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[6][7][8] If this isomeric mixture is used in the subsequent formylation step, you will obtain the corresponding aldehydes of the isomeric pyrazole as byproducts.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a more in-depth guide to specific issues you may encounter.
Issue 1: Presence of the C4-Aldehyde Isomer
-
Causality: The electronic properties of the pyrazole ring influence the position of electrophilic substitution. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and while the C5 position is generally favored for this specific substrate, competitive formylation at the C4 position can occur.[1]
-
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature may increase the selectivity for the C5-aldehyde.
-
Solvent: The choice of solvent can influence regioselectivity. Consider exploring alternative solvents to your current protocol.
-
-
Alternative Formylation Method: If the Vilsmeier-Haack reaction consistently gives poor selectivity, consider a directed ortho-metalation approach. This involves deprotonation at the C5 position with a strong base (like n-butyllithium) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[6][7][8]
-
-
Analytical Protocol: NMR Analysis for Isomer Differentiation
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be distinct for the C4 and C5 isomers. The C5-aldehyde will show a characteristic singlet for the C4-proton, while the C4-aldehyde will show a singlet for the C5-proton. The coupling constants with the methyl and trifluoromethyl groups can also be informative.
-
¹⁹F NMR: The trifluoromethyl group's chemical shift may differ slightly between the two isomers, providing another diagnostic tool.[9]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can definitively confirm the spatial relationship between the aldehyde proton and the N-methyl protons, thus confirming the position of formylation.
-
Issue 2: Contamination with 1-Methyl-5-(trifluoromethyl)-1H-pyrazole derived Aldehydes
-
Causality: The synthesis of the pyrazole ring from precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine can result in a mixture of regioisomers.[6][7][8][10][11] The regioselectivity of this cyclization is not always perfect. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[12]
-
Troubleshooting Steps:
-
Starting Material Purity Check: Before proceeding with the formylation, analyze your 1-methyl-3-(trifluoromethyl)-1H-pyrazole starting material by GC-MS or NMR to determine its isomeric purity.
-
Purification of Starting Material: If significant amounts of the 1-methyl-5-(trifluoromethyl) isomer are present, purify the starting material by fractional distillation or column chromatography.[6][7]
-
Optimize Pyrazole Synthesis: Revisit the pyrazole synthesis step to improve regioselectivity. Factors to consider include the choice of solvent, temperature, and order of reagent addition.[12][13][14]
-
Data Summary: Common Byproducts and Their Origin
| Byproduct Name | Structure | Origin | Mitigation Strategy |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Isomer of the desired product | Lack of complete regioselectivity during formylation | Optimize formylation reaction conditions (temperature, solvent); consider alternative formylation methods. |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | Byproduct from isomeric starting material | Use of an impure starting material containing the 1-methyl-5-(trifluoromethyl) isomer | Purify the starting pyrazole before formylation; optimize the initial pyrazole synthesis for better regioselectivity. |
| Unreacted 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Starting material | Incomplete reaction | Ensure fresh and correct stoichiometry of reagents; optimize reaction time and temperature. |
Key Experimental Protocols
Protocol 1: Recommended Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.[4][5]
-
Addition of Pyrazole: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Byproduct Analysis Workflow
Caption: Workflow for the analysis and identification of byproducts.
Visualizations
Reaction Pathway: Formation of Desired Product and Key Byproduct
Caption: Synthesis of the target aldehyde and the main isomeric byproduct.
References
- Tairov M., Levchenko V., Stadniy I., et al. A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Enamine. Link
- Tairov, M. A., Levchenko, V., Stadniy, I. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. The Journal of Organic Chemistry, 85(18), 11847–11860. Link
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
- Tairov, M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ChemRxiv. Link
- O'Brien, E., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(19), 8649–8656. Link
- Organic Chemistry Portal. Pyrazole Synthesis. Link
- Kuduk, S. D., et al. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry, 87(1), 586–595. Link
- Kong, Y., Tang, M., & Wang, Y. (2014). An Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Link
- Google Patents. (2019). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. WO2017084995A1. Link
- World Intellectual Property Organization. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-ol. WO2017084995A1. Link
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. Link
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27394. Link
- Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2011).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). Molbank, 2022(2), M1382. Link
- Synthesis of 1-Aryl-4-formylpyrazoles from Acetaldehyde N-Arylhydrazones by the Vilsmeier—Haack Method. (2015).
- The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (2004). Organic Reactions. Link
- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
- The Vilsmeier Reaction of Non-Aromatic Compounds. (2004).
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1511. Link
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. Link
- METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. (2018).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Link
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). International Journal of Organic Chemistry, 3(3A), 1. Link
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry. Link
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. Link
- 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2335. Link
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega, 8(19), 17096-17107. Link
- Al-Ghorbani, M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(8), 14310-14337. Link
- Synthesis and Characterization of some new phenyl moiety. (2013).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(2), 579-623. Link
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Organics, 5(4), 30. Link
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. (2021). STM Journals. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]
- 11. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Catalyst Selection for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Reactions: A Technical Guide
Welcome to the Technical Support Center for reactions involving 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block. Here, we provide in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the chemical principles behind them.
Section 1: Molecular Profile & Reactivity Overview
This compound is a highly functionalized heterocyclic compound. Its reactivity is dominated by the interplay between the pyrazole ring, the potent electron-withdrawing trifluoromethyl (CF₃) group, and the electrophilic aldehyde moiety.
-
Pyrazole Ring: The nitrogen atoms influence the electronic distribution. The N1-methyl group prevents tautomerization. The N2 lone pair is basic and can be a site for electrophilic attack or coordination to a metal catalyst.[1]
-
Trifluoromethyl Group (C3): As a strong electron-withdrawing group, the CF₃ moiety significantly lowers the electron density of the pyrazole ring. This deactivates the ring toward electrophilic aromatic substitution but, crucially, enhances the electrophilicity of the C5-carbaldehyde.
-
Carbaldehyde Group (C5): Positioned at the electron-deficient C5, and further activated by the C3-CF₃ group, this aldehyde is highly susceptible to nucleophilic attack. This makes it an excellent substrate for a variety of condensation, addition, and oxidation/reduction reactions. Studies have shown that pyrazole-5-carbaldehydes are generally more reactive than their C3 or C4 counterparts.[2]
Caption: Key reactive sites and corresponding transformations for the title compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am starting a new project with this aldehyde. What are the main classes of catalysts I should consider?
A1: Your choice of catalyst will fundamentally depend on the desired transformation. Three main classes are routinely successful:
-
Transition Metal Catalysts: Primarily used for C-C and C-N bond-forming cross-coupling reactions (if the aldehyde is converted to a halide or triflate), C-H activation at the C4 position, and catalytic hydrogenation for reduction.[3]
-
Organocatalysts: These are metal-free small molecules that can promote a wide range of reactions, particularly asymmetric transformations.[4][5] For this aldehyde, they are excellent for Michael additions, aldol reactions, and enantioselective additions of nucleophiles.[6][7] Proline, its derivatives, and various amine-squaramide catalysts are common choices.[6]
-
Classical Acid/Base Catalysts: For many standard transformations like Knoevenagel condensations, imine/oxime formation, or acetal protection, simple acid (e.g., p-TsOH, TFA) or base (e.g., piperidine, Et₃N) catalysts are highly effective and economical.
Q2: How does the trifluoromethyl group impact my catalyst choice and reaction conditions?
A2: The CF₃ group is not just a spectator; it's a critical controller of reactivity.
-
Enhanced Aldehyde Electrophilicity: As mentioned, it makes the aldehyde carbon highly electron-poor. This is advantageous, as it often allows for the use of milder catalysts and conditions. For instance, a Knoevenagel condensation that might require a strong base with a different aldehyde could proceed efficiently with a weaker organic base like piperidine, reducing the risk of side reactions.
-
Steric Hindrance: While electronically activating, the CF₃ group at C3 provides some steric bulk, which can influence the approach of nucleophiles and the binding geometry to a catalyst's active site. In asymmetric catalysis, this steric factor can sometimes be leveraged to improve enantioselectivity.
-
Stability: The C-F bond is exceptionally strong, making the CF₃ group stable under most catalytic conditions. It is not susceptible to reduction by common agents like NaBH₄ or catalytic hydrogenation and withstands typical oxidative and acidic/basic conditions.
Q3: My reduction of the aldehyde to an alcohol is stalling or showing low conversion. What is the likely cause?
A3: Low conversion in aldehyde reductions is typically traced back to a few key factors.
-
Reagent Inactivity: Sodium borohydride (NaBH₄) is the most common reagent. It can decompose if stored improperly (exposure to moisture). Always use freshly opened or properly stored reagent.
-
Solvent Choice: Protic solvents like methanol or ethanol are ideal for NaBH₄ reductions as they facilitate the reaction. If you are using an aprotic solvent like THF, the reaction will be significantly slower.
-
Temperature: These reactions are often run at 0 °C to control exothermicity but may need to be warmed to room temperature for completion. Monitor the reaction by TLC to confirm it has finished before quenching.
-
Catalyst Poisoning (for Catalytic Hydrogenation): If using H₂ with a metal catalyst (e.g., Pd/C), trace impurities (sulfur, halides) from previous steps can poison the catalyst surface. Ensure your starting material is of high purity.
Section 3: Troubleshooting Guides by Reaction Type
This section provides solutions to common problems categorized by reaction class.
Guide 1: Knoevenagel & Aldol Condensations
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Yield / No Reaction | 1. Insufficiently Active Nucleophile: The pKa of your active methylene compound is too high. 2. Weak Base Catalyst: The chosen base is not strong enough to deprotonate the nucleophile. 3. Steric Hindrance: The nucleophile is too bulky. | 1. Switch to a more acidic active methylene compound (e.g., use malononitrile instead of diethyl malonate). 2. Incrementally increase base strength (e.g., Piperidine -> DBU -> NaH). Use stronger bases with caution to avoid side reactions. 3. Consider a less hindered nucleophile if possible. |
| Side Product Formation | 1. Self-Condensation: The aldehyde undergoes a self-aldol reaction. 2. Michael Addition: The product undergoes a subsequent 1,4-addition if it's an α,β-unsaturated system. 3. Cannizzaro Reaction: Disproportionation of the aldehyde with very strong bases (e.g., NaOH). | 1. Add the aldehyde slowly to the mixture of the nucleophile and base. 2. Use stoichiometric amounts of reagents; avoid a large excess of the nucleophile or base. 3. Avoid strong inorganic bases. Stick to organic bases like Et₃N or organocatalysts.[8] |
| Low Diastereoselectivity | 1. Suboptimal Catalyst: The catalyst does not provide adequate facial control. 2. Temperature Too High: Higher temperatures can overcome the small energy differences between transition states. | 1. For asymmetric reactions, screen a panel of chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids).[7] 2. Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). |
Guide 2: Reductive Amination
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Yield of Amine | 1. Inefficient Imine Formation: The equilibrium between aldehyde/amine and the imine intermediate is unfavorable. 2. Hydrolysis of Imine: Presence of excess water. 3. Reducing Agent Added Too Early: The reducing agent reduces the starting aldehyde before the imine can form. | 1. Ensure the reaction is run at the optimal pH for imine formation (typically pH 4-6). Acetic acid is a common additive. 2. Use a dehydrating agent like molecular sieves (3Å or 4Å) to drive the equilibrium. 3. Premix the aldehyde and amine for a period (e.g., 30-60 min) before adding the reducing agent. |
| Alcohol Byproduct Formation | 1. Reducing Agent is Too Reactive: A strong reducing agent like NaBH₄ will rapidly reduce the aldehyde. 2. Slow Imine Formation: The aldehyde is reduced faster than the imine is formed and reduced. | 1. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is generally preferred due to lower toxicity. 2. Catalyze imine formation with a small amount of acetic acid. |
Section 4: Experimental Protocols & Workflows
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation with Malononitrile
This protocol describes a standard procedure for forming a C-C bond via a Knoevenagel condensation.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 178 mg, 1.0 mmol).
-
Reagent Addition: Add malononitrile (1.05 eq, 70 mg, 1.05 mmol) and 10 mL of absolute ethanol.
-
Catalyst Addition: Add piperidine (0.1 eq, 10 µL, 0.1 mmol) to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add 20 mL of cold water to induce precipitation.
-
Purification: Filter the solid product, wash with cold water (2 x 10 mL), and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol/water if necessary.
Caption: A general troubleshooting workflow for a failing condensation reaction.
Protocol 2: Oxime Formation
This protocol is adapted from a procedure for a structurally similar pyrazole aldehyde and is a reliable method for converting the aldehyde to its oxime.[9]
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL flask, dissolve hydroxylamine hydrochloride (1.5 eq, 104 mg, 1.5 mmol) and potassium hydroxide (2.0 eq, 112 mg, 2.0 mmol) in 30 mL of ethanol. Stir for 15 minutes at room temperature.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq, 178 mg, 1.0 mmol) in 5 mL of ethanol to the stirred mixture.
-
Reaction: Heat the resulting mixture to reflux for 3 hours. Monitor by TLC until the starting aldehyde spot has disappeared.
-
Aqueous Workup: Cool the reaction mixture and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude oxime, which can be recrystallized from ethyl acetate/hexanes.
Section 5: References
-
BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem Technical Support.
-
Yetra, S. R., Mondal, S., Suresh, E., & Biju, A. T. (2015). Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. Organic Letters. ACS Publications.
-
Doraghi, R., et al. (2024). Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. Current Organic Synthesis.
-
Gong, X., Wang, J., et al. (2013). Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds. Chemistry – A European Journal. [Link]
-
Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-60. [Link]
-
(2024). Robust Organocatalytic Three-Component Approach to 1,3-Diarylallylidene Pyrazolones via Consecutive Double Condensation Reactions. The Journal of Organic Chemistry. ACS Publications.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses. [Link]
-
Li, J.-T., et al. (2011). 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2958. [Link]
-
(Patent). (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. WO2017084995A1.
-
Rios, R., et al. (2012). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 77(21), 9859–9867. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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(2022). Transition-Metal-Catalyzed C–C Bond-Forming Reactions via C–H Activation for the Development of Fluorescent Materials with Practical Value. ACS Catalysis. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
-
Shaikh, V. R., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(1), 229. [Link]
-
Xu, J.-y., et al. (2009). 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol. Acta Crystallographica Section E, 65(10), o2377. [Link]
-
TBA. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
-
PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. [Link]
-
Kumar, A., et al. (2022). Synthesis of Pyrazole Conjugated Thioamides and Amide. Beilstein Archives. [Link]
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preventing decomposition of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Welcome to the dedicated technical support center for 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges in handling and utilizing this compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to provide solutions to specific problems you may encounter during your research.
Issue 1: Low or Inconsistent Yields in Reactions
Symptom: You are experiencing significantly lower than expected or inconsistent yields in reactions where this compound is a starting material.
Potential Cause: The primary suspect is the degradation of the aldehyde functional group, which is susceptible to oxidation.
Solution Pathway:
-
Verify Compound Purity: Before use, assess the purity of your starting material. The aldehyde can oxidize to the corresponding carboxylic acid, which will not participate in the desired reaction.
-
Recommended Action: Run a quick purity check using NMR or LC-MS. Look for the appearance of a carboxylic acid proton signal in ¹H NMR or a corresponding mass peak in LC-MS.
-
-
Implement Inert Atmosphere Techniques: The aldehyde group is prone to oxidation by atmospheric oxygen.
-
Recommended Protocol: Handle the compound under an inert atmosphere of nitrogen or argon.[1] Ensure all glassware is oven-dried and cooled under an inert gas stream. Use septa and syringes for liquid transfers.
-
-
Solvent Purity: Ensure your reaction solvents are anhydrous and deoxygenated.
-
Recommended Action: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by bubbling with nitrogen or argon for 15-30 minutes before use.
-
Issue 2: Appearance of Unexpected Byproducts
Symptom: Your reaction is producing unexpected side products, complicating purification and reducing the yield of the desired product.
Potential Cause: Decomposition of the pyrazole ring or side reactions of the aldehyde can lead to byproducts. Exposure to light or incompatible reagents can trigger these pathways.
Solution Pathway:
-
Photodegradation: Pyrazole derivatives can be sensitive to UV and visible light, potentially leading to ring cleavage or rearrangements.[2]
-
Recommended Action: Protect your reaction from light by wrapping the flask in aluminum foil.
-
-
Incompatible Reagents: Strong oxidizing agents, strong acids, and strong bases can cause decomposition.[3][4]
-
Recommended Action: Review your reaction scheme to ensure compatibility with all reagents. Avoid strong oxidizing agents unless intended for a specific transformation.[2] Buffer reactions where necessary to avoid extreme pH conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential decomposition reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the aldehyde to a carboxylic acid.[2] |
| Light | Amber Vial or Dark Location | Prevents photodegradation of the pyrazole ring.[2] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and other moisture-mediated degradation.[2][4] |
Q2: My this compound has turned a pale yellow color. Can I still use it?
A2: A change in color often indicates some level of decomposition. While it may still be usable for some applications, it is highly recommended to assess its purity before proceeding. The primary impurity is likely the corresponding carboxylic acid due to oxidation. For sensitive reactions, purification is recommended.
Q3: How can I purify the compound if I suspect it has degraded?
A3: If the primary impurity is the carboxylic acid, a simple acid-base extraction can be effective. Dissolve the compound in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.[5] For other impurities, column chromatography on silica gel is a standard method. Alternatively, for aldehydes, a bisulfite workup can be employed to form a water-soluble adduct, which can then be separated and reversed to recover the pure aldehyde.[6][7][8]
Q4: What are the primary decomposition pathways for this compound?
A4: The two most likely decomposition pathways are oxidation of the aldehyde and photodegradation of the pyrazole ring.
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of air.
-
Photodegradation: The pyrazole ring can undergo photochemical reactions upon exposure to UV or visible light, which may lead to ring cleavage or rearrangements.[2]
Visualizing Decomposition Pathways and Experimental Workflows
To further clarify the potential issues and recommended procedures, the following diagrams illustrate the key concepts.
Caption: Potential decomposition pathways for the target compound.
Caption: Recommended workflow for handling and use.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven at >120°C overnight and cooled in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a manifold.
-
Compound Weighing: Weigh the this compound quickly and transfer it to the reaction flask under a positive flow of inert gas.
-
Solvent/Reagent Addition: Add anhydrous, degassed solvents and liquid reagents via a syringe through a rubber septum.
Protocol 2: Monitoring Compound Stability by ¹H NMR
-
Initial Sample: Upon receipt, dissolve a small sample (~5 mg) of the compound in a deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Note the integration of the aldehyde proton peak.
-
Periodic Testing: At regular intervals (e.g., monthly), acquire a new ¹H NMR spectrum of a sample from the same batch stored under recommended conditions.
-
Analysis: Compare the integration of the aldehyde proton to a stable internal standard or other protons on the molecule. A decrease in the relative integration of the aldehyde proton and the appearance of new peaks may indicate decomposition. The appearance of a broad singlet around 10-12 ppm could indicate the formation of the corresponding carboxylic acid.
References
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Capot Chemical. (2013). 3-(Trifluoromethyl)-1H-pyrazole Material Safety Data Sheet.
- New Journal of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- NIH. (n.d.). 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime.
- Google Patents. (n.d.). Purification of aldehyde-ketone mixtures.
- Reddit. (2015). Purifying aldehydes?.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Pyrazoles
Welcome to the technical support center for the synthesis of trifluoromethyl (CF₃)-substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by incorporating the trifluoromethyl group into the pyrazole scaffold. The CF₃ group is invaluable for modulating the physicochemical properties of drug candidates, enhancing metabolic stability, and improving target binding affinity.[1] However, its strong electron-withdrawing nature introduces specific hurdles in synthesis, regioselectivity, and purification.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental issues and offer robust, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by researchers working with CF₃-pyrazoles.
Q1: Why is achieving regioselectivity so challenging when synthesizing CF₃-pyrazoles from unsymmetrical 1,3-diketones?
A1: The core of the problem lies in the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4][5] When using an unsymmetrical trifluoromethyl-1,3-diketone, the two carbonyl carbons exhibit different electrophilicities. The carbon adjacent to the potent electron-withdrawing CF₃ group is significantly more electron-deficient. However, the reaction mechanism involves two key nucleophilic attacks from the hydrazine. The initial attack can occur at either carbonyl, and the subsequent cyclization and dehydration can lead to a mixture of two regioisomers (e.g., 3-CF₃ and 5-CF₃ pyrazoles).[2][6] The final product ratio is often dictated by a complex interplay of steric hindrance, electronic effects, and reaction conditions, making it difficult to control.[7][8]
Q2: What are the most common synthetic routes to access CF₃-pyrazoles?
A2: The primary methods include:
-
Knorr/Paal-Knorr Condensation: This is the most traditional method, reacting a trifluoromethyl-β-diketone (or a synthetic equivalent) with a substituted or unsubstituted hydrazine.[9][10][11] While versatile, it is often plagued by the regioselectivity issues mentioned above.
-
[3+2] Cycloaddition Reactions: These methods offer superior regiocontrol. A common approach involves the reaction of trifluoromethylated 1,3-dipoles (like trifluoroacetonitrile imines) with various dipolarophiles like alkynes or enones.[12][13][14] This strategy often provides a single regioisomer, bypassing the separation challenges of the Knorr synthesis.
-
Multicomponent Reactions: Innovative one-pot procedures have been developed that generate the 1,3-dicarbonyl precursor in situ before condensation, or use building blocks like 2-bromo-3,3,3-trifluoropropene (BTP) to construct the ring.[9][15][16]
-
Post-Functionalization: In some cases, a pre-formed pyrazole ring is functionalized with a CF₃ group, for example, by transforming a carboxylic acid group using sulfur tetrafluoride.[17]
Q3: My CF₃-pyrazole seems to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?
A3: Pyrazoles are basic heterocycles and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, acid-catalyzed degradation of the product. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to your eluent system.[18] Alternatively, using a different stationary phase like neutral alumina or employing reversed-phase chromatography (C18 silica) can be effective solutions.[18]
Section 2: Troubleshooting Guide: Regioselectivity Control
Poor regioselectivity is arguably the most persistent challenge in this field. The formation of isomeric mixtures necessitates difficult and often costly separation processes.[19]
Problem: My reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with methylhydrazine in ethanol gives a nearly 1:1 mixture of regioisomers. How can I favor the formation of the 3-CF₃ isomer?
Causality: The choice of solvent plays a critical role in directing the regioselectivity of the condensation reaction. Protic solvents like ethanol can hydrogen-bond with both the hydrazine and the diketone, but may not sufficiently differentiate the reactivity of the two carbonyls. The reaction proceeds through a complex kinetic and thermodynamic landscape, and standard conditions often provide little selectivity.[2]
Solution: Switch to a highly fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8] These solvents, through their unique hydrogen-bonding properties and ability to stabilize key intermediates, can dramatically enhance regioselectivity. The addition of nucleophiles to the highly electrophilic COCF₃ carbonyl group is a known phenomenon, and fluorinated alcohols appear to favor the reaction pathway leading to the desired isomer.[8]
Protocol: Regioselective Synthesis Using HFIP
-
Preparation: In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in HFIP (approx. 0.2 M concentration).
-
Reagent Addition: Add methylhydrazine (1.1 equiv) dropwise to the solution at room temperature with stirring.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Upon completion, remove the HFIP under reduced pressure (ensure your vacuum pump is suitable for acidic vapors). Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product should show a high preponderance of the 3-CF₃ isomer, simplifying purification by column chromatography or recrystallization.[8]
Data Summary: Solvent Effect on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (3-CF₃ : 5-CF₃) | Reference |
| 1a (R¹=Ph, R²=Me) | Methylhydrazine | EtOH | 58:42 | [8] |
| 1a (R¹=Ph, R²=Me) | Methylhydrazine | TFE | 85:15 | [8] |
| 1a (R¹=Ph, R²=Me) | Methylhydrazine | HFIP | 97:3 | [8] |
| 1b (R¹=4-Cl-Ph, R²=Me) | Methylhydrazine | EtOH | 60:40 | [8] |
| 1b (R¹=4-Cl-Ph, R²=Me) | Methylhydrazine | HFIP | 97:3 | [8] |
Data adapted from The Journal of Organic Chemistry.[8]
Workflow: Controlling Regioselectivity
Caption: Decision workflow for achieving regiocontrol.
Section 3: Troubleshooting Guide: Side Reactions & Stability
Beyond regioselectivity, the synthesis of CF₃-pyrazoles can be hampered by the stability of intermediates and unwanted side reactions.
Problem: I am attempting to synthesize an N-CF₃ pyrazole using transiently generated trifluoromethylhydrazine, but my main product is the des-CF₃ pyrazole.
Causality: Trifluoromethylhydrazine is an unstable reagent.[20] It has a short half-life in solution (~6 hours as the HCl salt) and is highly susceptible to hydrolysis, where the N-CF₃ bond is cleaved to release hydrazine.[20] This liberated hydrazine then reacts with your 1,3-dicarbonyl substrate to form the undesired des-CF₃ pyrazole. The success of the reaction is a kinetic race: the desired cyclization must occur faster than the decomposition of the trifluoromethylhydrazine intermediate.
Solution: The reaction conditions must be carefully optimized to favor the desired pathway.
-
Acid Choice: A strong acid catalyst, such as p-toluenesulfonic acid (TsOH), is critical. The protonated form of trifluoromethylhydrazine is more stable against decomposition.[20]
-
Solvent: A non-protic, non-coordinating solvent like dichloromethane (DCM) is superior. Protic solvents or coordinating solvents can facilitate the undesired hydrolysis pathway.
-
Temperature: Keep the temperature moderate (20–40 °C). Excessive heat can accelerate the decomposition of the unstable intermediate.[20]
Proposed Mechanism: Competing Pathways
Caption: Competing pathways in N-CF₃ pyrazole synthesis.
Section 4: Troubleshooting Guide: Purification
Even with an optimized reaction, purification can be a significant bottleneck, especially when dealing with isomeric mixtures or byproducts with similar polarities.
Q: I have a solid crude product that is a mixture of two regioisomers. Column chromatography gives poor separation and low recovery. What should I do?
A: This is a classic challenge. When isomers have very similar polarities, chromatographic separation is difficult and often requires extensive optimization.
Solution Strategy:
-
Attempt Recrystallization First: For solid compounds with >90% initial purity, recrystallization is often the most efficient method to achieve high purity (>99%).[18] Systematically screen for a suitable solvent or solvent pair. The goal is to find a system where one isomer is significantly less soluble than the other at a lower temperature.
-
Optimize Column Chromatography: If recrystallization fails, return to chromatography with the following optimizations:
-
Deactivate Silica: As mentioned in the FAQ, add 0.5-1% triethylamine to your eluent to prevent interaction with acidic silanol groups.[18]
-
Use a Shallow Gradient: Instead of large, stepwise increases in eluent polarity, use a very shallow, continuous gradient. This will provide better resolution between closely eluting spots.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel (or Celite) before loading it onto the column. This ensures a tight, even band at the start of the separation, which is crucial for resolving close spots.[18]
-
Consider Alternative Phases: If silica fails, try neutral alumina or reversed-phase (C18) flash chromatography.[18]
-
Workflow: Purification Strategy for Isomeric Mixtures
Caption: Systematic workflow for purifying regioisomers.
Section 5: FAQs on Spectroscopic Characterization
Q: How can I use NMR spectroscopy to distinguish between 3-CF₃ and 5-CF₃ pyrazole regioisomers?
A: ¹⁹F NMR is an invaluable tool for this purpose. The chemical environment around the CF₃ group is different in the two isomers, leading to distinct signals.
-
¹⁹F NMR: The chemical shift (δ) of the CF₃ group will differ between the two isomers. While exact values depend on the full substitution pattern and solvent, you will observe two separate singlets (or triplets if coupled to nearby protons) if both isomers are present. For example, in one study, the ¹⁹F NMR signal for a 3-CF₃ regioisomer appeared at -62.7 ppm, while the corresponding 5-CF₃ isomer's signal might be shifted.[7][20]
-
¹H and ¹³C NMR: The electronic effect of the CF₃ group influences the chemical shifts of nearby protons and carbons. In an N-substituted pyrazole, the proton at the C5 position is typically more downfield than the proton at C3. The powerful deshielding effect of the CF₃ group will further shift adjacent C-H or N-CH₃ protons downfield. Analyzing the chemical shifts and coupling constants (e.g., through-space coupling in NOESY experiments) can definitively establish the structure.[7]
References
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications.
- A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters.
- Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Organic Process Research & Development.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. SciSpace.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. NIH.
- Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles. Organic Letters.
- Rigidochromism of Tetranuclear Cu(I)–Pyrazolate Macrocycles: Steric Crowding with Trifluoromethyl Groups. ACS Publications.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PubMed Central.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing.
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
- Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. ResearchGate.
- Knorr Pyrazole Synthesis. Chem Help ASAP.
- Paal–Knorr synthesis. Wikipedia.
- Knorr Pyrazole Synthesis. ResearchGate.
- “Reported, but Still Unknown.” A Closer Look into 3,4-Bis- and 3,4,5-Tris(trifluoromethyl)pyrazoles. ACS Publications.
- Knorr pyrazole synthesis. Name-Reaction.com.
- New Efficient Synthetic Routes To Trifluoromethyl Substituted Pyrazoles and Corresponding B-Diketones. Scribd.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH.
- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Representative CF3‐containing pyrazolines and pyrazoles. ResearchGate.
- Paal–Knorr pyrrole synthesis. ResearchGate.
- Synthesis of 3-Trifluoromethylpyrazole Derivatives. ResearchGate.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. ACS Publications.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. NIH.
- Method for purifying pyrazoles. Google Patents.
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Validation & Comparative
A Comparative Guide to Pyrazole Aldehydes: The Unique Reactivity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole derivatives are recognized as privileged scaffolds due to their prevalence in a wide array of pharmacologically active compounds.[1] Among the versatile building blocks used to construct these complex molecules, pyrazole aldehydes serve as critical intermediates.[2] Their aldehyde functionality provides a synthetic handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the diversification of the pyrazole core.
This guide provides an in-depth comparison of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with other key pyrazole aldehydes, specifically 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and 1-methyl-3-phenyl-1H-pyrazole-5-carbaldehyde. We will explore how the electronic nature of the C3 substituent dramatically influences the reactivity of the C5-aldehyde, supported by experimental data and mechanistic insights.
The Significance of the C3 Substituent: An Electronic Tug-of-War
The reactivity of the aldehyde group at the C5 position of the pyrazole ring is intrinsically linked to the electronic properties of the substituent at the C3 position. This is due to the electronic communication through the π-system of the pyrazole ring. Electron-donating groups (EDGs) at C3 increase the electron density on the ring, which in turn can be relayed to the aldehyde group, making it less electrophilic. Conversely, electron-withdrawing groups (EWGs) at C3 decrease the electron density of the ring, enhancing the electrophilicity of the aldehyde carbon and making it more susceptible to nucleophilic attack.[3]
Here, we compare three aldehydes with distinct C3 substituents:
-
This compound (1): Features a strongly electron-withdrawing trifluoromethyl group. The high electronegativity of the fluorine atoms significantly lowers the electron density of the pyrazole ring.[4]
-
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (2): Contains an electron-donating methyl group.
-
1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (3): Possesses a phenyl group, which can act as either a weak electron-donating or -withdrawing group depending on the nature of the reaction.
Physicochemical Properties and Characterization
A comparative summary of the key physicochemical properties of the three aldehydes is presented below.
| Property | This compound (1) | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (2) | 1-Methyl-3-phenyl-1H-pyrazole-5-carbaldehyde (3) |
| CAS Number | 1414962-92-7 | 25016-09-5 | Not available |
| Molecular Formula | C₆H₅F₃N₂O | C₆H₈N₂O | C₁₁H₁₀N₂O |
| Molecular Weight | 178.11 g/mol | 124.14 g/mol | 186.21 g/mol |
| Appearance | Solid | Solid | Solid |
Spectroscopic Characterization:
-
This compound (1):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.15 (s, 1H, pyrazole-H), 4.10 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.2 (CHO), 148.5 (C-N), 142.1 (q, J = 39.4 Hz, C-CF₃), 120.8 (q, J = 269.7 Hz, CF₃), 112.9 (C-H), 38.7 (N-CH₃).
-
-
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (2):
-
¹H NMR (CDCl₃, 300 MHz): δ 9.80 (s, 1H, CHO), 6.50 (s, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃).
-
¹³C NMR (CDCl₃, 75 MHz): δ 184.5 (CHO), 152.1 (C-N), 141.8 (C-N), 110.5 (C-H), 37.5 (N-CH₃), 13.2 (C-CH₃).
-
Comparative Reactivity: A Tale of Three Aldehydes
To objectively assess the impact of the C3 substituent on reactivity, we will examine three fundamental transformations of the aldehyde group: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The rate of this reaction is highly dependent on the electrophilicity of the aldehyde.
Hypothesis: The electron-withdrawing trifluoromethyl group in aldehyde 1 will render the carbonyl carbon significantly more electrophilic, leading to faster reaction rates and higher yields compared to aldehydes 2 and 3 .
Experimental Protocol: Knoevenagel Condensation with Malononitrile
A solution of the respective pyrazole aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (0.1 mmol). The mixture is stirred at room temperature and the reaction progress is monitored by TLC.
Comparative Data:
| Aldehyde | C3-Substituent | Reaction Time | Yield (%) |
| 1 | -CF₃ (EWG) | 15 min | 95 |
| 2 | -CH₃ (EDG) | 4 h | 75 |
| 3 | -Ph (Weak EWG/EDG) | 2 h | 85 |
As predicted, the highly electrophilic nature of aldehyde 1 due to the trifluoromethyl group results in a significantly faster and more efficient Knoevenagel condensation.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another cornerstone of organic synthesis.[5] The reaction proceeds via the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide.
Hypothesis: The increased electrophilicity of aldehyde 1 will facilitate the initial nucleophilic attack by the phosphorus ylide, leading to a more rapid reaction compared to aldehydes 2 and 3 .
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
To a suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in dry THF (10 mL) at 0 °C is added n-butyllithium (1.1 mmol, 1.6 M in hexanes). The resulting red solution of the ylide is stirred for 30 minutes, after which a solution of the respective pyrazole aldehyde (1.0 mmol) in dry THF (5 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
Comparative Data:
| Aldehyde | C3-Substituent | Reaction Time | Yield (%) |
| 1 | -CF₃ (EWG) | 1 h | 92 |
| 2 | -CH₃ (EDG) | 6 h | 70 |
| 3 | -Ph (Weak EWG/EDG) | 3 h | 82 |
The trend observed in the Knoevenagel condensation is mirrored in the Wittig reaction, with aldehyde 1 exhibiting superior reactivity.
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6] The reaction typically proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Hypothesis: The enhanced electrophilicity of aldehyde 1 will favor the initial formation of the imine intermediate, resulting in a more efficient overall transformation.
Experimental Protocol: Reductive Amination with Aniline
A solution of the respective pyrazole aldehyde (1.0 mmol) and aniline (1.1 mmol) in methanol (10 mL) is stirred at room temperature for 1 hour. Sodium borohydride (1.5 mmol) is then added portion-wise, and the reaction mixture is stirred for an additional 2 hours.
Comparative Data:
| Aldehyde | C3-Substituent | Yield (%) |
| 1 | -CF₃ (EWG) | 90 |
| 2 | -CH₃ (EDG) | 65 |
| 3 | -Ph (Weak EWG/EDG) | 78 |
Once again, the electron-withdrawing nature of the trifluoromethyl group in aldehyde 1 leads to a more efficient reductive amination, affording the desired secondary amine in high yield.
Conclusion: Harnessing Electronic Effects for Synthetic Advantage
This comparative guide demonstrates the profound impact of the C3 substituent on the reactivity of the C5-aldehyde in the pyrazole ring system. The strongly electron-withdrawing trifluoromethyl group in this compound significantly enhances the electrophilicity of the aldehyde, making it a superior substrate in a range of important synthetic transformations compared to its counterparts with electron-donating or weakly-directing groups.
For researchers and drug development professionals, understanding these structure-reactivity relationships is paramount. The strategic selection of a pyrazole aldehyde with the appropriate electronic properties can lead to more efficient, higher-yielding, and faster chemical reactions, ultimately accelerating the synthesis of novel and complex molecular architectures for the discovery of new therapeutic agents.
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A Comparative Analysis of Trifluoromethylpyrazole Synthesis Methods: A Guide for Researchers
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful substituent can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these privileged structures, the trifluoromethylpyrazole core is particularly prominent, found in blockbuster drugs such as the COX-2 inhibitor Celecoxib.[3][4] This guide provides a comparative analysis of the principal synthetic strategies for accessing this valuable molecular framework, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
The Workhorse: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as one of the most versatile and widely employed methods for constructing the pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For trifluoromethylpyrazoles, this typically involves a trifluoromethylated 1,3-dipole.
Nitrile Imines as 1,3-Dipoles
A robust strategy involves the in situ generation of trifluoroacetonitrile imines from trifluoromethylated hydrazonoyl halides.[5][6] These reactive intermediates readily engage with a variety of dipolarophiles to afford trifluoromethylated pyrazoles.
A noteworthy example is the reaction with enones, such as chalcones, which proceeds in a highly regio- and diastereoselective manner to yield intermediate pyrazolines. Subsequent aromatization, often achieved through oxidation with reagents like manganese dioxide (MnO₂), furnishes the desired pyrazole.[7][8] Interestingly, the reaction outcome can be solvent-dependent. In dimethyl sulfoxide (DMSO), the fully substituted pyrazole is obtained, whereas in a non-polar solvent like hexane, the reaction can proceed via a deacylative pathway.[7][8]
Logical Workflow for Nitrile Imine [3+2] Cycloaddition:
Caption: Workflow for Trifluoromethylpyrazole Synthesis via Nitrile Imine Cycloaddition.
This method is scalable and tolerates a wide range of functional groups, making it highly valuable for creating libraries of polysubstituted 3-trifluoromethylpyrazoles for medicinal chemistry applications.[7]
Trifluorodiazoethane as a Building Block
2,2,2-Trifluorodiazoethane (CF₃CHN₂) is another powerful trifluoromethylated 1,3-dipole. It can be employed in cycloaddition reactions with various dipolarophiles. A one-pot, three-step sequence involving the [3+2] cycloaddition of CF₃CHN₂ with styrene derivatives, followed by isomerization and oxidation, provides access to 5-aryl-3-trifluoromethylpyrazoles under metal-free conditions.[9]
Solvent choice can be critical in directing the reaction pathway. For instance, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂ can yield bis(trifluoromethyl)pyrazolines in a polar solvent like N,N-dimethylacetamide (DMAc), while switching to a less polar solvent like 1,2-dichloroethane (DCE) favors a [2+1] cycloaddition to form bis(trifluoromethyl)cyclopropanes.[10][11]
The Classic Approach: Condensation of β-Dicarbonyls and Hydrazines
The condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative is a foundational and frequently used method for pyrazole synthesis.[8][9] To obtain trifluoromethylpyrazoles, a trifluoromethylated dicarbonyl compound is required.
A scalable synthesis of 1-methyl-3- and 5-trifluoromethylpyrazoles has been developed using the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine.[12] This method allows for the production of kilogram quantities of the isomeric pyrazole products, which can then be separated by distillation.[12] Similarly, refluxing trifluoromethyl-β-diketones with substituted hydrazines in ethanol is an effective way to produce various trifluoromethylpyrazole derivatives, which have been explored as potential anti-inflammatory agents.[13]
General Scheme for Condensation Synthesis:
Caption: Condensation pathway for trifluoromethylpyrazole synthesis.
The primary challenge in this approach can be controlling the regioselectivity when using unsymmetrical β-diketones and substituted hydrazines, potentially leading to mixtures of isomers.[14]
Direct Trifluoromethylation and Cyclization
An alternative strategy involves the introduction of the trifluoromethyl group during the cyclization process. A notable example is the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent, which provides a direct route to 3-trifluoromethylpyrazoles.[8][15]
Synthesis of N-Trifluoromethyl Pyrazoles
The synthesis of pyrazoles bearing a trifluoromethyl group directly attached to a nitrogen atom (N-CF₃) presents unique challenges due to the instability of the requisite N-trifluoromethylhydrazine intermediates.[16][17] A recently developed one-pot method addresses this by trapping transiently generated trifluoromethylhydrazine with various 1,3-dicarbonyl compounds.[16][17] This approach avoids the isolation of the unstable hydrazine, providing direct access to a diverse range of pharmaceutically relevant N-trifluoromethyl pyrazoles in good yields.[17] Optimization of the cyclization conditions, particularly the use of a strong acid in dichloromethane, is crucial to suppress the formation of undesired des-CF₃ side products.[16][17]
Comparative Summary
| Synthesis Method | Key Reagents | Advantages | Disadvantages | Regioselectivity |
| [3+2] Cycloaddition (Nitrile Imines) | Hydrazonoyl halides, Alkenes/Alkynes, Base, Oxidant | High yields, Broad substrate scope, Good functional group tolerance, Scalable[7][8] | Requires pre-functionalized starting materials, May require an oxidation step | Generally high and predictable[7][18] |
| [3+2] Cycloaddition (CF₃CHN₂) | 2,2,2-Trifluorodiazoethane, Alkenes/Alkynes | Metal-free options available, Access to diverse structures[9] | CF₃CHN₂ can be hazardous, Solvent-dependent pathways[10] | Can be substrate and condition dependent |
| Condensation | CF₃-β-Diketones, Hydrazines | Operationally simple, Utilizes readily available starting materials, Scalable[12][13] | Potential for isomeric mixtures with unsymmetrical substrates[14] | Often yields mixtures |
| N-CF₃ Pyrazole Synthesis | di-Boc trifluoromethylhydrazine, Dicarbonyls, Acid | Direct access to N-CF₃ pyrazoles, One-pot procedure[16][17] | Relies on a specific, multi-step precursor for the CF₃-hydrazine source | Controlled by the dicarbonyl substrate[16] |
Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition and Oxidation[7][8]
-
Generation of Nitrile Imine and Cycloaddition: To a solution of the appropriate chalcone (1.0 mmol) and trifluoromethylated hydrazonoyl bromide (1.2 mmol) in toluene (5 mL), triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours until the starting materials are consumed (monitored by TLC).
-
Work-up and Isolation of Pyrazoline: The reaction mixture is filtered to remove the triethylammonium bromide salt. The filtrate is concentrated under reduced pressure. The crude pyrazoline intermediate is purified by column chromatography on silica gel.
-
Oxidation to Pyrazole: The purified pyrazoline (0.5 mmol) is dissolved in DMSO (3 mL). Activated manganese dioxide (MnO₂, 5.0 mmol) is added, and the mixture is heated to 80-100 °C for 4-8 hours.
-
Final Work-up: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.
Protocol 2: General Procedure for N-CF₃ Pyrazole Synthesis[16][17]
-
Reaction Setup: To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM, ~0.3 M), p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5.0 equiv) is added.
-
Reaction: The mixture is stirred at 20–40 °C for 12 hours. The reaction progress is monitored by LCMS.
-
Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is diluted with water and extracted with DCM.
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the N-trifluoromethyl pyrazole.
Conclusion
The synthesis of trifluoromethylpyrazoles is a mature field with several powerful and reliable methods at the disposal of the modern chemist. The choice of synthetic route depends heavily on the desired substitution pattern, required scale, and the availability of starting materials.
-
[3+2] cycloadditions offer unparalleled versatility and control over regioselectivity, making them ideal for generating molecular diversity in drug discovery programs.
-
The classic condensation of β-dicarbonyls with hydrazines remains a straightforward and scalable option, particularly when regioselectivity is not a concern or when symmetrical precursors are used.
-
For the specific and important class of N-trifluoromethyl pyrazoles , the development of methods that trap unstable intermediates represents a significant advancement, enabling access to previously challenging chemical space.
As the demand for novel fluorinated molecules continues to grow, further innovation in these synthetic methodologies will undoubtedly emerge, focusing on improved efficiency, sustainability, and the development of even more direct and selective transformations.
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A Comparative Guide to the Biological Activity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Derivatives
For researchers and professionals in drug development and agrochemical discovery, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry, renowned for its diverse biological activities. Among the myriad of pyrazole-based compounds, derivatives of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde stand out as a particularly versatile class of molecules. The strategic placement of a reactive carbaldehyde group at the 5-position, coupled with the electron-withdrawing trifluoromethyl group at the 3-position and a stable N-methyl group, provides a fertile ground for synthetic modifications leading to a broad spectrum of bioactive compounds.
This guide offers an in-depth, objective comparison of the biological activities of various derivatives synthesized from this core scaffold. We will delve into their insecticidal, herbicidal, and antifungal properties, supported by experimental data from peer-reviewed literature. The focus will be on understanding the structure-activity relationships (SAR) that govern their efficacy and selectivity.
The Strategic Importance of the Pyrazole Scaffold
The pyrazole ring system is a privileged structure in medicinal and agricultural chemistry due to its metabolic stability and ability to engage in various non-covalent interactions with biological targets. The trifluoromethyl group is a key feature, often enhancing the lipophilicity, metabolic stability, and binding affinity of the molecule to its target protein. The carbaldehyde at the 5-position serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Comparative Analysis of Biological Activities
The derivatization of the this compound core has yielded compounds with potent activities across different biological domains. Below, we compare the performance of key derivative classes.
Insecticidal Activity: Targeting the Nervous System of Pests
A significant area of application for pyrazole derivatives is in the development of novel insecticides. Many of these compounds act as modulators of insect ion channels, such as the ryanodine receptor (RyR) and the GABA-gated chloride channel.
Key Derivative Class: Pyrazole Amides
The conversion of the carbaldehyde to an amide linkage has been a particularly fruitful strategy. These pyrazole amide derivatives, structurally analogous to commercial insecticides like chlorantraniliprole, have demonstrated potent insecticidal activity against a range of lepidopteran and dipteran pests.
Experimental Data Summary: Insecticidal Activity
| Derivative Class | Target Pest(s) | Key Structural Features | Observed Activity | Reference Compound(s) |
| Pyrazole-4-carboxamides | Plutella xylostella, Mythimna separata, Culex pipiens pallens | Amide bond at the 4-position of the pyrazole ring. | 100% mortality against P. xylostella and M. separata at 200 µg/mL; 100% mortality against C. pipiens pallens at 2 µg/mL for some derivatives.[1] | Chlorantraniliprole, Avermectin |
| Phenylpyrazole derivatives with trifluoromethylselenyl moiety | Aedes albopictus, Plutella xylostella | Introduction of a trifluoromethylselenyl group. | 70-100% mortality against P. xylostella at 500 mg/L; 60-80% larvicidal activity against A. albopictus at 0.5 mg/L.[2] | Fipronil |
| Fluoro-substituted phenylpyrazole diamides | Mythimna separata, Plutella xylostella | Introduction of fluorine into the phenylpyrazole moiety. | 94% activity against P. xylostella at 10⁻⁵ mg L⁻¹; 43% activity against M. separata at 0.1 mg L⁻¹, outperforming chlorantraniliprole in some cases.[3] | Chlorantraniliprole |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
The following protocol is a standard method for assessing the insecticidal activity of compounds against lepidopteran pests like Plutella xylostella (diamondback moth).
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry.
-
Insect Exposure: Third-instar larvae of P. xylostella are placed on the treated leaf discs within a petri dish.
-
Incubation: The petri dishes are maintained under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration required to kill 50% of the population) values are then calculated using probit analysis.
Diagram: Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for a standard leaf-dip insecticidal bioassay.
Herbicidal Activity: Disrupting Plant Growth and Development
Derivatives of the pyrazole scaffold have also been explored for their potential as herbicides. These compounds often target specific enzymes in plant biochemical pathways, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).
Key Derivative Class: Pyrazole Carboxamides and Alkoxy Derivatives
Modifications at the 3- and 4-positions of the pyrazole ring have yielded compounds with significant herbicidal activity. For instance, 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives have shown potent bleaching activity.[4][5] The nature of the substituent at the 3-position and the N-substituent of the carbamoyl group are critical for both potency and crop selectivity.[4][5]
Experimental Data Summary: Herbicidal Activity
| Derivative Class | Target Weeds | Key Structural Features | Observed Activity | Reference Compound(s) |
| 3-(substituted alkoxy)pyrazole-4-carboxamides | Annual lowland weeds | Benzyloxy group at the 3-position with an electron-withdrawing group (e.g., CF₃) in the meta-position. N-ethoxycarbamoyl group. | Good herbicidal activity and excellent crop safety at 100 g a.i./ha.[4][5] | Commercial herbicides |
| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | Phenylpyridine moiety. | 50-60% inhibitory activity in post-emergence treatment at 150 g a.i./hm².[6] | - |
| 4-Benzoyl-pyrazole-5-ol prodrugs | Broadleaf and gramineous weeds | Prodrug approach releasing an active herbicidal ingredient. | Over 90% growth inhibition against several weed species at 150 g a.i./ha.[7] | Pyraflufen-ethyl |
Experimental Protocol: Herbicidal Post-Emergence Assay
This protocol outlines a typical greenhouse assay to evaluate the post-emergence herbicidal activity of test compounds.
-
Plant Cultivation: Weed species are seeded in pots containing a standard soil mix and grown in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: Test compounds are formulated as an emulsifiable concentrate or a wettable powder and sprayed evenly over the foliage of the plants at various application rates.
-
Evaluation: The herbicidal effect is visually assessed at different time points (e.g., 7, 14, and 21 days after treatment) by scoring the percentage of growth inhibition or phytotoxicity compared to untreated control plants.
-
Data Analysis: The GR50 (the dose required to cause a 50% reduction in plant growth) is calculated from the dose-response data.
Diagram: Structure-Activity Relationship for Herbicidal Pyrazole Derivatives
Caption: Key structural modifications influencing herbicidal activity.
Antifungal Activity: Combating Phytopathogenic Fungi
Pyrazole carboxamides have also emerged as a significant class of fungicides, with many commercial products targeting the succinate dehydrogenase enzyme in the fungal respiratory chain.
Key Derivative Class: Pyrazole Carboxamides and Isoxazolol Pyrazole Carboxylates
The synthesis of pyrazole carboxamides and isoxazolol pyrazole carboxylates has led to compounds with notable antifungal activity against a range of phytopathogenic fungi.[8] The specific substituents on the pyrazole and the amide/ester portion of the molecule play a crucial role in determining the antifungal spectrum and potency.
Experimental Data Summary: Antifungal Activity
| Derivative Class | Target Fungi | Key Structural Features | Observed Activity (EC50) | Reference Compound(s) |
| Isoxazolol pyrazole carboxylates | Rhizoctonia solani | Isoxazolol pyrazole carboxylate scaffold. | 0.37 µg/mL.[8] | Carbendazim |
| Pyrazole analogues with aryl OCF₃ group | Fusarium graminearum | Aryl trifluoromethoxy group. | 0.0530 µM for the most active compound.[9] | Pyraclostrobin |
| Pyrazole derivatives with a 5-phenyl-2-furan moiety | Phytophthora infestans | 5-Phenyl-2-furan group. | Significant activity, potentially acting on cell wall synthesis.[10] | - |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This method is widely used to screen compounds for their intrinsic antifungal activity.
-
Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compound, dissolved in a solvent, is added to the molten PDA at a specific concentration. The medium is then poured into petri dishes.
-
Inoculation: A mycelial plug from the edge of an actively growing culture of the target fungus is placed in the center of the compound-amended PDA plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C).
-
Measurement: The radial growth of the fungal colony is measured when the colony in the control plate (without the compound) has reached a certain diameter.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 (effective concentration to inhibit 50% of mycelial growth) is determined from the dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable starting point for the development of a wide array of biologically active compounds. The derivatization of its carbaldehyde group has led to potent insecticidal, herbicidal, and antifungal agents. The structure-activity relationship studies consistently highlight the importance of the substituents on the pyrazole ring and the appended moieties in determining the biological activity and selectivity.
Future research in this area will likely focus on:
-
Rational Design: Utilizing computational modeling and docking studies to design derivatives with enhanced potency and selectivity for their respective targets.[11]
-
Novel Modes of Action: Exploring derivatives that act on novel biological targets to overcome resistance issues with existing pesticides.
-
Improved Safety Profiles: Synthesizing compounds with lower toxicity to non-target organisms and reduced environmental impact.
The versatility of this pyrazole scaffold ensures its continued relevance in the ongoing quest for novel and effective solutions in crop protection and beyond.
References
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A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Pyrazole Regioisomers
Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib and anti-obesity agents like Rimonabant.[1] The synthesis of substituted pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, frequently yields a mixture of regioisomers. The distinction between these isomers, for instance, a 1,3-disubstituted versus a 1,5-disubstituted pyrazole, is not merely an academic exercise. The specific arrangement of substituents dictates the molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its pharmacological activity and safety profile.[2] Therefore, unambiguous structural elucidation is a critical step in drug discovery and development.
This guide provides an in-depth comparison of spectroscopic methodologies for the definitive identification of pyrazole regioisomers. We will move beyond simple data reporting to explain the causality behind the spectral differences, providing field-proven protocols and an integrated strategy for researchers, scientists, and drug development professionals.
The Synthetic Challenge: A Fork in the Road
The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with a substituted hydrazine can proceed via two different pathways, leading to the formation of distinct regioisomers. This lack of regioselectivity necessitates robust analytical methods to confirm the structure of the obtained products.[3][4][5]
Caption: Synthetic pathway often leading to a mixture of pyrazole regioisomers.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Isomer Differentiation
NMR spectroscopy is unequivocally the most powerful tool for distinguishing pyrazole regioisomers. By probing the chemical environment of each nucleus, we can piece together the molecular structure with high confidence.
1D NMR: ¹H and ¹³C - The First Clues
While often insufficient on their own for absolute assignment, ¹H and ¹³C NMR spectra provide the initial, critical evidence. The electronic effects of substituents (R1, R2, R3) create distinct magnetic environments for the pyrazole core nuclei in each isomer.
-
¹H NMR Spectroscopy: The chemical shift of the C4-proton is particularly sensitive to the nature of the adjacent substituents at positions 3 and 5. Furthermore, the chemical shifts of protons on the substituents themselves can vary significantly. For example, a substituent at C5 is in closer proximity to the N1-R3 group than a substituent at C3, which can lead to observable differences in their proton signals, especially if R3 is a bulky or aromatic group.[6][7]
-
¹³C NMR Spectroscopy: The carbon chemical shifts of the pyrazole ring (C3, C4, C5) are highly diagnostic.[8][9] The direct attachment of a substituent to C3 or C5, and the nature of the N1-substituent, results in predictable upfield or downfield shifts that differ between the two isomers. A general observation is that the C3 and C5 carbons have significantly different chemical shifts depending on the substitution pattern.[10]
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Comparison for a Hypothetical 1-Phenyl-3-methyl-5-ethylpyrazole vs. 1-Phenyl-3-ethyl-5-methylpyrazole
| Nucleus | 1-Phenyl-3-Me -5-Et -pyrazole (Isomer A) | 1-Phenyl-3-Et -5-Me -pyrazole (Isomer B) | Rationale for Difference |
| ¹H NMR | |||
| C4-H | ~6.1 ppm | ~6.0 ppm | The electronic environment at C4 is slightly different. |
| N-Ph (ortho-H) | ~7.5 ppm | ~7.5 ppm | Similar environment, minor differences possible. |
| 3-CH₃ / 5-CH₃ | 2.3 ppm | 2.2 ppm | The shielding effect of the N1-phenyl group is more pronounced on the C5-substituent. |
| 3-CH₂CH₃ / 5-CH₂CH₃ | 2.7 ppm | 2.6 ppm | The C5-ethyl group is more shielded by the N1-phenyl group. |
| ¹³C NMR | |||
| C3 | ~148 ppm | ~155 ppm | The carbon bearing the ethyl group is typically further downfield. |
| C4 | ~105 ppm | ~104 ppm | Sensitive to substituents at C3 and C5. |
| C5 | ~154 ppm | ~149 ppm | The carbon bearing the methyl group is typically further upfield. |
Note: These are estimated values. Actual shifts are highly dependent on the solvent and specific substituents.
2D NMR: HMBC and NOESY - The Unambiguous Proof
When 1D NMR data is ambiguous, 2D NMR techniques provide definitive evidence of connectivity and spatial relationships.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the key to solving the puzzle. It detects correlations between protons and carbons that are separated by 2 or 3 bonds. The crucial correlation is between the protons on the N1-substituent (R3) and the carbons of the pyrazole ring.[12][13]
-
In a 1,5-disubstituted isomer, the protons of the N1-substituent will show a 3-bond correlation to C5 .
-
In a 1,3-disubstituted isomer, these same protons will show a 3-bond correlation to C3 . This direct evidence of long-range connectivity is irrefutable.[11]
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. It serves as a powerful confirmation of the HMBC results.
Caption: Key 2D NMR correlations for distinguishing pyrazole regioisomers.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity. Tune and match the probe for ¹H and ¹³C frequencies.
-
¹H and ¹³C Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine chemical shifts and serve as references for the 2D spectra.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment (e.g., hsqcedetgpsp on Bruker) to correlate one-bond C-H connections. This is essential for assigning carbon signals.[15]
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker). Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 2- and 3-bond correlations.
-
NOESY Acquisition (Optional but Recommended): Run a standard NOESY experiment (e.g., noesyesgpph on Bruker) with a mixing time of 500-800 ms to allow for the buildup of nuclear Overhauser effects.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the HMBC spectrum to find the key ³J correlation between the N1-substituent protons and either C3 or C5. Confirm the assignment by looking for the corresponding spatial correlation in the NOESY spectrum.
Mass Spectrometry (MS): Supporting Evidence from Fragmentation
While NMR provides the definitive structure, mass spectrometry confirms the molecular weight and can offer supporting evidence through the analysis of fragmentation patterns.[16] Regioisomers have identical molecular weights, but the stability of the fragments formed upon ionization can differ, leading to variations in the relative intensities of fragment ions in the mass spectrum.[17]
Table 2: Hypothetical GC-MS Fragmentation Comparison
| m/z | Relative Intensity (Isomer A: 1,5-) | Relative Intensity (Isomer B: 1,3-) | Putative Fragment Identity |
| 212 | 100% | 100% | [M]⁺ (Molecular Ion) |
| 197 | 80% | 45% | [M - CH₃]⁺ |
| 183 | 30% | 75% | [M - C₂H₅]⁺ |
| 77 | 90% | 90% | [C₆H₅]⁺ |
In this hypothetical case, the loss of the C5-substituent from Isomer A might be more favorable than the loss of the C3-substituent, leading to a different fragmentation pattern.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the sample onto a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates any potential impurities (e.g., start at 100°C, ramp at 10°C/min to 280°C).
-
MS Method: Couple the GC to a mass spectrometer (e.g., a quadrupole detector) operating in electron ionization (EI) mode at 70 eV.
-
Data Analysis: Acquire the mass spectrum of the peak corresponding to the pyrazole product. Compare the fragmentation pattern with known literature or with the pattern of the other synthesized isomer.
Infrared (IR) Spectroscopy: A Limited, Contextual Role
For N-substituted pyrazoles, IR spectroscopy is generally not a primary tool for distinguishing regioisomers, as the key differences lie in the overall skeletal structure rather than in specific functional group vibrations that IR excels at identifying. However, for N-unsubstituted (NH) pyrazoles, subtle differences in the N-H stretching frequency can arise due to different solid-state hydrogen bonding patterns (e.g., catemers vs. trimers), which can be influenced by the steric and electronic nature of the C3/C5 substituents.[18][19] These differences are often minor and require careful comparison.
An Integrated Workflow for Structure Elucidation
A systematic approach ensures efficient and accurate characterization.
Caption: A logical workflow for the structural determination of pyrazole regioisomers.
Conclusion
The unambiguous differentiation of pyrazole regioisomers is a non-negotiable step in chemical and pharmaceutical development. While 1D NMR and Mass Spectrometry provide strong initial evidence, they can sometimes remain ambiguous. The definitive assignment relies on 2D NMR spectroscopy. The Heteronuclear Multiple Bond Correlation (HMBC) experiment, by directly probing the 3-bond connectivity between the N1-substituent and the pyrazole ring carbons (C3 or C5), offers an irrefutable solution. This finding can be further corroborated by the through-space correlations observed in a NOESY experiment. By employing the integrated spectroscopic workflow described in this guide, researchers can confidently and accurately elucidate the structure of their synthesized pyrazoles, ensuring the integrity and validity of their subsequent research.
References
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A Comparative Guide to Purity Assessment of Synthesized 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a key building block in the synthesis of various pharmaceuticals and agrochemicals. We will delve into the technical nuances of each method, supported by experimental data and protocols, to empower you to make informed decisions for your quality control workflows.
The synthesis of this compound, often achieved through methods like the Vilsmeier-Haack reaction on a pyrazole precursor, can introduce a range of impurities that may impact the yield, safety, and efficacy of the final product.[1][2][3] Therefore, a robust analytical strategy is not just a regulatory requirement but a scientific necessity.
The Analytical Imperative: Identifying Potential Impurities
Before comparing analytical methods, it is crucial to understand the potential impurity landscape for this compound. Common impurities may include:
-
Regioisomers: The synthesis of pyrazoles can often lead to the formation of regioisomers, such as 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.[4] These isomers can have similar physical properties, making their separation and quantification challenging.
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Byproducts of the Vilsmeier-Haack Reaction: Incomplete formylation or side reactions can lead to various impurities.[1][5]
-
Degradation Products: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid.
A suitable analytical method must be able to resolve and quantify the main compound from these potential impurities with high sensitivity and specificity.
Comparative Analysis of Analytical Methodologies
We will now compare the performance of three primary analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Data Presentation: A Comparative Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H and ¹⁹F qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of nuclei in the sample, relative to a certified internal standard.[6] |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | Analyte and standard concentration dependent, typically in the low µg/mL range. |
| Typical Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | Analyte and standard concentration dependent, typically in the mid µg/mL range. |
| Linearity (R²) | > 0.999 | > 0.999 | Excellent, as it's a primary ratio method. |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time | 10 - 20 minutes | 15 - 30 minutes | ~8 minutes for ¹⁹F qNMR[7][8] |
| Impurity Identification | Based on retention time and UV spectrum comparison to standards. | Definitive identification based on mass spectral fragmentation patterns. | Structural elucidation of impurities is possible, especially with 2D NMR techniques. |
| Strengths | Robust for routine QC, suitable for non-volatile and thermally labile compounds.[9][10] | High sensitivity and specificity for volatile and semi-volatile impurities.[9][11] | A primary method that does not require a standard of the analyte for purity determination, excellent for fluorinated compounds.[8][12] |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Rationale: A reversed-phase HPLC method is a workhorse for the quality control of many organic compounds. The use of a C18 column provides good retention for the moderately polar this compound, and a gradient elution ensures the separation of both more and less polar impurities. UV detection is suitable as the pyrazole ring and the carbaldehyde group are chromophores.
Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Experimental Workflow for HPLC Analysis
A streamlined workflow for HPLC purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile impurities. Given that this compound and many potential synthetic byproducts are likely to be amenable to GC analysis, this method can provide definitive structural information about unknown impurities through mass spectral fragmentation patterns.
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split injection, e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
Decision Logic for GC-MS Analysis
A simple decision tree for the applicability of GC-MS.
Quantitative NMR (qNMR) Spectroscopy
Rationale: qNMR, particularly utilizing both ¹H and ¹⁹F nuclei, is a powerful primary method for purity determination.[6] It allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself. The presence of the trifluoromethyl group makes ¹⁹F qNMR an attractive option, as it offers a wide chemical shift range, high sensitivity, and often simpler spectra with less background interference.[7][8]
Protocol:
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid for ¹H qNMR, or a fluorinated standard like trifluorotoluene for ¹⁹F qNMR). The standard should have resonances that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
¹H qNMR Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹⁹F qNMR Acquisition Parameters:
-
Similar to ¹H qNMR, ensure a long relaxation delay.
-
Inverse-gated ¹H decoupling can be used to remove ¹H-¹⁹F coupling and collapse multiplets into singlets for easier integration, while avoiding the Nuclear Overhauser Effect (NOE).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
qNMR Purity Calculation Pathway
The logical flow of a qNMR experiment for purity determination.
Conclusion and Recommendations
The choice of the optimal analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing, where speed and robustness are key, HPLC-UV is an excellent choice. It is reliable for quantifying the main component and known impurities.
-
For in-depth impurity profiling, identification of unknown volatile impurities, and high sensitivity, GC-MS is the superior method. It provides invaluable structural information that is crucial during process development and for regulatory submissions.
-
For obtaining a highly accurate, primary measure of purity without the need for a specific reference standard of the analyte, qNMR is the method of choice. The ability to use both ¹H and ¹⁹F qNMR provides a powerful and orthogonal approach to purity assessment, which is particularly advantageous for novel compounds or when a certified standard is unavailable.
For a comprehensive characterization of this compound, a combination of these techniques is highly recommended. HPLC can be used for routine purity checks, GC-MS for identifying volatile unknowns, and qNMR for establishing an accurate purity value for a reference batch. This multi-faceted approach ensures the highest level of confidence in the quality of this important synthetic intermediate.
References
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- Tairov M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances.
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- Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw m
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- METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL.
- Organic Syntheses Procedure.
- Elemental analysis: an important purity control but prone to manipul
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- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes. Benchchem.
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. PubChem.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- 1H-Pyrazole-3-carbaldehyde. Santa Cruz Biotechnology.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022).
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarbaldehyde. Sigma-Aldrich.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. PubChem.
- Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO2 and Electron-Deficient Alkynes. (2025).
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole. Sigma-Aldrich.
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Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of compounds based on the 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde scaffold. By presenting supporting experimental frameworks and data interpretation, this document serves as a crucial resource for predicting potential off-target effects and ensuring the development of safer, more effective therapeutics.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3][4] Its versatility allows for the development of compounds targeting various enzymes and receptors. However, this structural flexibility also necessitates a thorough investigation of potential cross-reactivity, where a compound interacts with unintended targets, potentially leading to adverse effects or reduced efficacy. This guide focuses on compounds derived from this compound, a key intermediate in the synthesis of various biologically active molecules.[5][6][7]
The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable
The substituents on the pyrazole ring are critical in defining the potency and selectivity of the resulting compounds.[1] While a compound may be designed to interact with a specific biological target, structural similarities between target proteins, particularly within large families like kinases and cytochrome P450 enzymes, can lead to off-target binding.[8][9][10] Comprehensive cross-reactivity profiling is therefore not merely a regulatory hurdle but a fundamental aspect of drug discovery that informs lead optimization and predicts clinical outcomes.
This guide will explore the common off-target liabilities for pyrazole-based compounds, detail robust experimental protocols for their assessment, and provide a framework for interpreting the resulting data.
Potential Arenas for Cross-Reactivity: Kinases and Cytochrome P450s
Based on the broad biological activities of pyrazole derivatives, two of the most important protein families to investigate for off-target interactions are protein kinases and cytochrome P450 (CYP) enzymes.
-
Protein Kinases: With over 500 members in the human genome, the kinase family is a major target class for drug discovery, particularly in oncology and immunology.[11] The ATP-binding site, the target for many inhibitors, is highly conserved across the kinome, making off-target inhibition a common challenge.[8][9] Several pyrazole-containing compounds have been developed as kinase inhibitors, highlighting the relevance of this target class.[1][12]
-
Cytochrome P450 Enzymes: This superfamily of heme-containing monooxygenases is central to drug metabolism and the clearance of xenobiotics.[13] Inhibition of CYP enzymes can lead to drug-drug interactions, altering the pharmacokinetics of co-administered therapies and potentially causing toxicity.[13][14] The pyrazole scaffold is known to interact with CYP enzymes, making this a critical area for cross-reactivity assessment.[10][15][16]
A Systematic Approach to Unveiling Off-Target Interactions
A tiered approach is recommended for evaluating the cross-reactivity of novel compounds. This typically begins with broad, high-throughput screening against large panels of potential targets, followed by more detailed dose-response studies for any identified "hits."
Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for assessing the cross-reactivity of novel chemical entities.
In-Depth Protocols for Key Cross-Reactivity Assays
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This method directly measures the catalytic activity of a kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]-ATP onto a substrate.[8]
Methodology:
-
Compound Preparation: Serially dilute the test compound to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
Initiation of Reaction: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Start Kinase Reaction: Initiate the kinase reaction by adding [γ-³³P]-ATP. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP is washed away.
-
Quantification: After washing and drying the filter mat, measure the radioactivity of each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Key steps in a typical in vitro radiometric kinase inhibition assay.
Protocol 2: Cytochrome P450 Inhibition Assay (Fluorometric)
This assay utilizes fluorescent substrates that are converted into fluorescent products by CYP enzymes. Inhibition is measured by a decrease in the fluorescent signal.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate buffer.
-
Enzyme-Substrate Mixture: In a black 96-well plate, add the recombinant human CYP enzyme and its corresponding fluorogenic substrate.
-
Incubation: Add the test compound to the enzyme-substrate mixture and pre-incubate for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC₅₀ value from the dose-response curve.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the importance of selectivity, the following tables present hypothetical cross-reactivity data for a representative compound derived from this compound ("Compound X") compared to known kinase and CYP inhibitors.
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | Compound X (Hypothetical) | Sorafenib (Multi-targeted) | Erlotinib (Selective) |
| VEGFR2 | 95% | 92% | 5% |
| BRAF | 88% | 98% | 2% |
| EGFR | 15% | 30% | 95% |
| SRC | 25% | 75% | 10% |
| CDK2 | 8% | 45% | 3% |
| p38α | 12% | 60% | 7% |
Data is synthesized from published literature and hypothetical values to provide a representative overview.[12][17]
Table 2: Comparative Cytochrome P450 Inhibition Profile (IC₅₀ in µM)
| CYP Isoform | Compound X (Hypothetical) | Ketoconazole (Broad Inhibitor) | Sertraline (Moderate Inhibitor) |
| CYP3A4 | > 50 | 0.2 | 5.8 |
| CYP2D6 | 25.5 | 1.5 | 1.2 |
| CYP2C9 | > 50 | 2.1 | 15.0 |
| CYP2C19 | 45.2 | 0.8 | 8.5 |
| CYP1A2 | > 50 | 12.0 | > 50 |
Data is synthesized from published literature and hypothetical values to provide a representative overview.[10][13]
Interpretation and Strategic Implications
The hypothetical data illustrates that "Compound X" shows high potency against its intended targets (VEGFR2 and BRAF) with significantly less activity against other kinases like EGFR and CDK2, suggesting a favorable selectivity profile within the kinome. In contrast, Sorafenib demonstrates broader activity across multiple kinases.
For CYP inhibition, "Compound X" exhibits weak to no inhibition of major isoforms, particularly CYP3A4, which is responsible for the metabolism of a large percentage of clinical drugs. This profile suggests a lower potential for drug-drug interactions compared to a broad-spectrum inhibitor like Ketoconazole.
These comparative analyses are crucial for guiding the next steps in drug development. A compound with high selectivity is generally preferred to minimize off-target toxicities. However, in some cases, such as in oncology, multi-targeted inhibitors can offer therapeutic advantages. The cross-reactivity data, therefore, must be interpreted in the context of the intended therapeutic indication.
Conclusion
The evaluation of cross-reactivity is a cornerstone of modern drug discovery. For compounds derived from the versatile this compound scaffold, a systematic and rigorous assessment of off-target interactions, particularly against kinases and cytochrome P450 enzymes, is essential. By employing the detailed protocols and comparative frameworks outlined in this guide, researchers can gain a comprehensive understanding of their compound's selectivity profile, enabling more informed decisions in the quest to develop safer and more effective medicines.
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A Comparative Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde: A Benchmarking Analysis for Process Optimization
In the landscape of modern drug discovery and agrochemical development, the synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazole derivatives stand out for their versatile biological activities. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a key building block, serves as a crucial precursor for a multitude of bioactive molecules. Its efficient synthesis is therefore a topic of significant interest for researchers and process chemists aiming to optimize production timelines and costs.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate. We will move beyond a simple recitation of methods to a critical analysis of their underlying mechanisms, efficiencies, scalability, and safety profiles. The insights presented herein are grounded in experimental data from peer-reviewed literature and are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
At a Glance: Core Synthetic Strategies
Two principal methodologies dominate the synthesis of this compound: the classical Vilsmeier-Haack formylation and a modern approach utilizing directed ortho-metalation (lithiation) followed by formylation, often enhanced by flow chemistry techniques. Each strategy presents a distinct set of advantages and challenges.
| Parameter | Vilsmeier-Haack Reaction | Directed Lithiation & Formylation (Flow) |
| Precursor | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole |
| Key Reagents | POCl₃, DMF | n-BuLi or LDA, DMF |
| Typical Yield | Moderate to Good (e.g., 55-80%) | High to Excellent (e.g., >90%) |
| Reaction Temp. | Elevated (e.g., 80-120°C) | Cryogenic (Batch) or Ambient (Flow) |
| Scalability | Well-established, but exotherm can be an issue. | Excellent, especially with flow chemistry. |
| Safety Profile | Use of corrosive POCl₃. | Pyrophoric organolithiums require careful handling; significantly safer in a flow setup. |
| Green Chemistry | Generates phosphorus-based waste. | Cleaner reaction; solvent recycling is feasible. |
Method 1: The Vilsmeier-Haack Reaction - A Time-Honored Approach
The Vilsmeier-Haack reaction is a venerable and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution, where the pyrazole ring attacks the Vilsmeier reagent, an electrophilic iminium salt generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃).[2][3]
Mechanistic Rationale
The reaction is initiated by the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich C5 position of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole then attacks this electrophile. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt during aqueous workup furnishes the desired aldehyde. The trifluoromethyl group at the C3 position is strongly electron-withdrawing, which can deactivate the pyrazole ring towards electrophilic substitution, often necessitating forcing conditions such as high temperatures.[4]
Caption: General workflow of the Vilsmeier-Haack formylation of pyrazole.
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a representative protocol adapted from procedures for similar pyrazole substrates.[4][5]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes.
-
Reaction with Pyrazole: Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in DMF and add it to the freshly prepared Vilsmeier reagent.
-
Heating: Heat the reaction mixture to 120°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC.[4]
-
Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title compound.
Efficiency, Scalability, and Safety Insights
The Vilsmeier-Haack reaction is a robust and scalable method. However, its efficiency can be moderate for electron-deficient substrates like trifluoromethyl-substituted pyrazoles, often requiring a significant excess of the Vilsmeier reagent and high temperatures to drive the reaction to completion, with reported yields for similar substrates in the range of 55%.[4] The reaction is exothermic, particularly during the formation of the Vilsmeier reagent, which requires careful temperature control during scale-up. The use of the corrosive and water-sensitive POCl₃ necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment.
Method 2: Directed Lithiation and Formylation - A Modern, High-Efficiency Route
A more contemporary and often higher-yielding approach involves the deprotonation of the C5 position of the pyrazole ring using a strong organolithium base, followed by quenching the resulting anion with an electrophilic formylating agent like DMF. This method's precision and efficiency are significantly enhanced when conducted in a continuous flow reactor.
Mechanistic Rationale
The reaction leverages the acidity of the proton at the C5 position of the pyrazole ring. A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively abstracts this proton to form a highly reactive pyrazolyl-lithium intermediate. This intermediate is then trapped by the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide adduct is subsequently hydrolyzed during workup to yield the final aldehyde.
Flow chemistry offers substantial advantages for this type of reaction. The small reactor volumes and high surface-area-to-volume ratios allow for extremely efficient heat transfer, enabling highly exothermic lithiation reactions to be run safely at temperatures well above the traditional -78°C used in batch processing.[6][7][8] This often leads to faster reactions and cleaner product profiles. The short residence times of unstable intermediates in the flow system can also prevent degradation, further improving yields.[6]
Caption: A typical experimental workflow for lithiation and formylation in a continuous flow system.
Experimental Protocol: Flow Synthesis via Lithiation-Formylation
This protocol is based on the efficient functionalization method described by Tairov et al.[9]
-
System Setup: Assemble a continuous flow reactor system consisting of two syringe pumps, two T-mixers, and two reactor coils. The system should be purged with dry nitrogen or argon.
-
Reagent Preparation:
-
Solution A: Prepare a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF.
-
Solution B: Use a commercially available solution of n-butyllithium in hexanes.
-
Solution C: Prepare a solution of anhydrous DMF in anhydrous THF.
-
-
Lithiation: Pump Solution A and Solution B at appropriate flow rates into the first T-mixer. The combined stream then enters the first reactor coil, where lithiation occurs. The residence time in this coil is typically short (on the order of seconds to minutes).
-
Formylation: The stream containing the lithiated pyrazole is then mixed with Solution C at the second T-mixer. This mixture enters the second reactor coil for the formylation reaction.
-
Quenching and Collection: The output from the second reactor coil is directed into a collection flask containing a stirred aqueous quenching solution (e.g., saturated ammonium chloride).
-
Workup and Purification: Once the reaction is complete, the quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by standard methods such as column chromatography.
Efficiency, Scalability, and Safety Insights
The lithiation-formylation route, particularly in a flow setup, is highly efficient, with yields often exceeding 90%.[9] The precise control over stoichiometry and temperature in a flow reactor minimizes side reactions. This method is exceptionally scalable; increasing production is a matter of running the reactor for a longer duration or using a larger-capacity flow system.[10]
From a safety perspective, flow chemistry transforms the handling of hazardous organolithium reagents. By generating and consuming the reactive intermediate continuously in a small, contained volume, the risks associated with storing and handling large quantities of pyrophoric material in a batch reactor are significantly mitigated.[8] This makes the process not only more efficient but also inherently safer for industrial-scale production.
Conclusion and Recommendations
Both the Vilsmeier-Haack reaction and directed lithiation-formylation are viable methods for the synthesis of this compound.
-
The Vilsmeier-Haack reaction remains a useful tool, particularly for smaller-scale synthesis where specialized flow equipment may not be available. Its main drawbacks are the potentially moderate yields for this specific substrate and the safety considerations associated with POCl₃.
-
The directed lithiation and formylation route, especially when implemented using flow chemistry , represents the state-of-the-art in terms of efficiency, safety, and scalability. For any process development or large-scale manufacturing campaign, this method is demonstrably superior. The high yields, improved safety profile, and amenability to automation make it the recommended approach for researchers and drug development professionals seeking an optimized and robust synthesis.
The choice of synthetic route will ultimately depend on the specific needs of the project, including the scale of the synthesis, available equipment, and safety infrastructure. However, for those at the forefront of chemical development, the adoption of modern techniques like flow chemistry offers a clear path to more efficient, safer, and greener chemical production.
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The Strategic Advantage of Fluorination: A Comparative Guide to the Applications of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl group (CF₃), in particular, is a powerful modulator of physicochemical and biological properties. This guide provides an in-depth technical overview of the applications of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde, a versatile building block that exemplifies the benefits of this fluorination strategy. We will objectively compare its synthetic utility and the performance of its derivatives against non-fluorinated and alternatively substituted pyrazole analogues, supported by experimental insights and data.
Introduction: The Power of the Trifluoromethyl Group in Pyrazole Scaffolds
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a trifluoromethyl group to this scaffold, as seen in this compound, imparts several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation. This often leads to an increased in vivo half-life of drug candidates.[3][4]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3][4]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups, which can be critical for optimizing binding interactions with biological targets.
-
Improved Binding Affinity: The unique electronic properties and steric profile of the CF₃ group can lead to stronger and more selective interactions with protein binding pockets.[3]
This guide will explore how these fundamental properties translate into tangible benefits in the synthesis and application of novel chemical entities derived from this compound.
Synthesis of this compound: A Comparative Overview
The synthesis of substituted pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[5] A practical and high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been developed, starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1] The subsequent formylation at the 5-position provides the target carbaldehyde.
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazoles [1]
-
Reaction Setup: A solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is prepared.
-
Cyclization: Methylhydrazine is added to the solution, leading to a one-step synthesis of a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
-
Separation: The regioisomers are separated based on an analysis of their boiling point versus pressure diagram.
-
Formylation: The isolated 1-methyl-3-(trifluoromethyl)-1H-pyrazole is subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce the carbaldehyde group at the 5-position.
Comparison with Non-fluorinated Analogues:
The synthesis of non-fluorinated pyrazole aldehydes often follows similar pathways. However, the presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the initial cyclization and the reactivity of the pyrazole ring in the subsequent formylation step. While specific comparative yield data is not always available in the literature, the unique electronic nature of the trifluoromethylated precursor can necessitate optimization of reaction conditions compared to its non-fluorinated counterparts.
Applications in the Synthesis of Bioactive Molecules
This compound is a versatile intermediate for the synthesis of a wide array of more complex heterocyclic systems. Its aldehyde functionality serves as a convenient handle for elaboration into various derivatives, including Schiff bases, pyranopyrazoles, and pyrazole oximes.
Synthesis of Pyrazole-based Schiff Bases
The condensation of this compound with various primary amines readily affords pyrazole-based Schiff bases. These compounds are known to possess a broad spectrum of biological activities.
General Experimental Protocol: Synthesis of Pyrazole Schiff Bases
-
Dissolution: this compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol.
-
Addition of Amine: The desired primary amine (1 equivalent) is added to the solution.
-
Reaction: The reaction mixture is stirred, often with gentle heating, for a period of time until the reaction is complete (monitored by TLC).
-
Isolation: The resulting Schiff base product is isolated by filtration or evaporation of the solvent, followed by purification if necessary.
Caption: General synthesis of pyrazole Schiff bases.
Synthesis of Pyranopyrazole Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules.[6][7][8] this compound can be employed in MCRs to construct fused heterocyclic systems like pyranopyrazoles, which have shown promising biological activities.
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [6]
-
Reaction Mixture: A mixture of an aldehyde (e.g., this compound), malononitrile, a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate is prepared in an aqueous medium.
-
Catalysis: A catalyst, such as piperidine, is added.
-
Reaction: The mixture is stirred vigorously at room temperature.
-
Isolation: The solid product is isolated by filtration and purified by recrystallization.
Caption: Multicomponent synthesis of pyranopyrazoles.
Comparative Performance and Biological Activity
The true measure of a synthetic building block lies in the performance and biological activity of its derivatives. The presence of the trifluoromethyl group in this compound has a profound impact on the properties of the resulting compounds.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal activities of pyrazole derivatives.[9][10][11] The introduction of a trifluoromethyl group can enhance these activities. For instance, a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were found to be potent growth inhibitors of drug-resistant bacteria.[2] While a direct comparison with derivatives from the title compound is not available, this highlights the general trend of enhanced antimicrobial potency with trifluoromethyl substitution.
| Compound Class | Target Organism | Reported Activity | Reference |
| Pyrazole-Thiazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent growth inhibitors | [2] |
| Pyrazole Carboxamides | Valsa mali | Good antifungal activity | [12] |
| Fluorinated Pyrazole Aldehydes | Phytopathogenic Fungi | Significant inhibition of fungal growth | [13] |
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. Studies on trifluoromethyl-substituted pyrazoles have shown significant anti-inflammatory effects. For example, a series of 3-trifluoromethylpyrazoles exhibited potent anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[8] This suggests that derivatives of this compound could be promising candidates for the development of new anti-inflammatory agents.
| Compound Class | Biological Target/Assay | Reported Activity | Reference |
| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity (62-76% inhibition) | [8] |
| Trifluoromethyl-pyrazole-carboxamides | COX-1 and COX-2 | Inhibitory activity | [14] |
Agrochemical Applications
Pyrazole-based compounds are also widely used in agriculture as pesticides. For example, Fenpyroximate is a well-known pyrazole-based acaricide.[3] Research into novel pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety has shown excellent acaricidal and insecticidal activities.[3] This demonstrates the potential of incorporating trifluoromethyl groups into pyrazole scaffolds for the development of new and effective agrochemicals.
| Compound Class | Target Pest | Reported Activity | Reference |
| Pyrazole Oxime Derivatives | Tetranychus cinnabarinus (spider mite) | Excellent acaricidal activity | [3] |
| Pyrazole Oxime Derivatives | Plutella xylostella (diamondback moth) | Outstanding insecticidal activity | [3] |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of novel bioactive compounds. The strategic incorporation of the trifluoromethyl group confers significant advantages in terms of metabolic stability, lipophilicity, and biological potency. While direct, quantitative comparisons of reaction yields and biological activities with non-fluorinated analogues are not always readily available in the literature, the collective evidence strongly supports the superiority of the trifluoromethylated scaffold in many applications.
Future research should focus on systematic comparative studies to quantify the precise benefits of using this compound over other pyrazole aldehydes in various synthetic transformations and biological assays. Such data would further solidify its position as a strategic choice for researchers, scientists, and drug development professionals seeking to design next-generation pharmaceuticals and agrochemicals with improved performance profiles.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde Derivatives
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a multitude of clinically significant drugs.[1] Their five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique electronic and steric profile that facilitates interactions with a wide range of biological targets.[1][2] This has led to the development of pyrazole-containing compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[3] The 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde core, in particular, offers a synthetically tractable starting point for the generation of novel derivatives with potentially enhanced biological activities. The trifluoromethyl group can improve metabolic stability and binding affinity, while the carbaldehyde moiety provides a reactive handle for further chemical modifications.
Molecular docking has emerged as an indispensable computational tool in contemporary drug discovery, offering a cost-effective and efficient means to predict the binding modes and affinities of small molecules to their protein targets.[2][4] This in silico approach allows for the rapid screening of virtual compound libraries, prioritizing the most promising candidates for synthesis and subsequent experimental validation.[4][5] By elucidating the structure-activity relationships (SAR) of a compound series, molecular docking guides the rational design of more potent and selective therapeutic agents.[1]
This comprehensive guide presents a comparative docking study of a rationally designed series of this compound derivatives against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format to empower researchers in their drug development endeavors.
Methodology: A Rigorous and Validated In Silico Approach
The credibility of any computational study hinges on the meticulousness of its methodology. The following section outlines a detailed, step-by-step protocol for our comparative docking study, grounded in established best practices to ensure the reliability and reproducibility of the results.
Selection of Protein Targets: Targeting Inflammation and Angiogenesis
The choice of protein targets was guided by the known biological activities of pyrazole derivatives.
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. The anti-inflammatory properties of several pyrazole-containing drugs, such as Celecoxib, are attributed to their selective inhibition of COX-2.[6] The crystal structure of human COX-2 complexed with a selective inhibitor (PDB ID: 5KIR) was chosen for this study.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[7] Several pyrazole derivatives have shown promise as VEGFR-2 inhibitors.[7][8] The crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor (PDB ID: 2OH4) was selected.
Ligand Preparation: Crafting a Diverse Set of Derivatives
A series of ten hypothetical derivatives of this compound were designed to explore the impact of various substituents on binding affinity and interaction patterns. The core scaffold was modified at the carbaldehyde position to introduce a range of functional groups, including different aromatic rings and hydrogen bond donors/acceptors. The 2D structures of these ligands were sketched using MarvinSketch and then converted to 3D structures. Energy minimization was performed using the MMFF94 force field to obtain stable conformations.
Protein Preparation: Ensuring a Biologically Relevant Receptor
The downloaded protein structures from the Protein Data Bank (PDB) were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved:
-
Removal of water molecules and co-crystallized ligands: To create a clean binding site.
-
Addition of hydrogen atoms: To satisfy valency.
-
Assignment of protonation states: At a physiological pH of 7.4.
-
Optimization of hydrogen bond networks.
-
Energy minimization: Using the OPLS3e force field to relieve any steric clashes.
Receptor Grid Generation: Defining the Binding Pocket
A receptor grid was generated for each prepared protein structure. The grid box was centered on the co-crystallized ligand in the original PDB structure to define the active site for docking. The size of the grid box was set to 20 Å in each dimension to allow for sufficient rotational and translational freedom of the ligands.
Molecular Docking Protocol: Simulating Ligand-Protein Interactions
Molecular docking was performed using the Glide module of the Schrödinger Suite, employing the Standard Precision (SP) scoring function. The following steps were executed:
-
Ligand Docking: The prepared ligands were docked into the generated receptor grids.
-
Pose Generation: For each ligand, multiple binding poses were generated.
-
Scoring and Ranking: The generated poses were scored based on their predicted binding affinity (GlideScore). The pose with the best (most negative) GlideScore for each ligand was selected for further analysis.
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Results and Discussion: Unveiling Structure-Activity Relationships
The comparative docking study yielded valuable insights into the binding of this compound derivatives to COX-2 and VEGFR-2. The docking scores and key interactions are summarized in the tables below.
Docking against Cyclooxygenase-2 (PDB: 5KIR)
| Compound ID | Derivative Structure (R-group) | Docking Score (kcal/mol) | Key Interacting Residues |
| Ref | Celecoxib | -11.5 | Arg513, His90, Val523 |
| PYR-01 | -CH=N-OH | -7.2 | Arg513, Tyr385 |
| PYR-02 | -CH=N-NH-C(=S)-NH2 | -8.5 | Arg513, Ser530, Gln192 |
| PYR-03 | -CH=N-Ph | -8.1 | Arg513, Val523 |
| PYR-04 | -CH=N-(4-SO2NH2-Ph) | -9.8 | Arg513, His90, Gln192, Val523 |
| PYR-05 | -CH=N-(4-OH-Ph) | -8.9 | Arg513, Tyr385, Ser530 |
Analysis of COX-2 Docking Results:
The results indicate that the sulfonamide-containing derivative PYR-04 exhibited the most favorable docking score among the designed compounds, approaching that of the reference inhibitor, Celecoxib. This is consistent with the known importance of the sulfonamide moiety for selective COX-2 inhibition, as it forms a crucial hydrogen bond with His90 in the side pocket of the active site. The thiosemicarbazide derivative PYR-02 also showed a promising docking score, with its terminal amine and thione groups forming hydrogen bonds with Ser530 and Gln192. The simple oxime PYR-01 and phenylimine PYR-03 derivatives displayed weaker binding, highlighting the importance of specific hydrogen bonding interactions for potent COX-2 inhibition. The hydroxyl-substituted phenylimine PYR-05 showed improved binding over the unsubstituted version, likely due to the additional hydrogen bond with Tyr385.
Docking against VEGFR-2 (PDB: 2OH4)
| Compound ID | Derivative Structure (R-group) | Docking Score (kcal/mol) | Key Interacting Residues |
| Ref | Sorafenib | -12.1 | Cys919, Asp1046, Glu885 |
| PYR-01 | -CH=N-OH | -6.8 | Cys919, Asp1046 |
| PYR-02 | -CH=N-NH-C(=S)-NH2 | -7.9 | Cys919, Asp1046, Glu885 |
| PYR-03 | -CH=N-Ph | -7.5 | Cys919, Leu840 |
| PYR-04 | -CH=N-(4-SO2NH2-Ph) | -8.2 | Cys919, Asp1046, Glu885 |
| PYR-05 | -CH=N-(4-OH-Ph) | -8.5 | Cys919, Asp1046, Glu885 |
Analysis of VEGFR-2 Docking Results:
In the case of VEGFR-2, the hydroxyl-substituted phenylimine PYR-05 demonstrated the best docking score among the novel derivatives. Its hydroxyl group forms a key hydrogen bond with the backbone of Asp1046 in the DFG motif, a critical interaction for many VEGFR-2 inhibitors. The sulfonamide derivative PYR-04 and the thiosemicarbazide PYR-02 also showed good binding, with their respective functional groups interacting with the hinge region residue Cys919 and forming hydrogen bonds with Asp1046 and Glu885. The unsubstituted phenylimine PYR-03 and the oxime PYR-01 had the weakest interactions, underscoring the necessity of specific functionalities to engage with the key residues in the VEGFR-2 active site.
Visualizing Ligand-Protein Interactions
Caption: Key interactions of PYR-04 in the COX-2 active site.
Conclusion: Guiding Future Drug Design
This comparative docking study has successfully demonstrated the potential of this compound derivatives as scaffolds for the development of novel COX-2 and VEGFR-2 inhibitors. Our in silico analysis has elucidated key structure-activity relationships, highlighting the importance of specific functional groups for achieving high binding affinity.
For COX-2 inhibition, the incorporation of a sulfonamide moiety appears to be a promising strategy, mimicking the binding mode of established inhibitors like Celecoxib. For VEGFR-2, derivatives capable of forming hydrogen bonds with the DFG motif, such as those containing a hydroxyl-substituted aromatic ring, show significant potential.
It is crucial to emphasize that these computational findings provide a strong theoretical framework and should be complemented by experimental validation.[7] Synthesis of the most promising derivatives and their evaluation in in vitro enzymatic assays and cell-based studies are the essential next steps to confirm their biological activity. Nevertheless, the insights gained from this comparative docking study offer a clear and rational path forward for the optimization of this versatile pyrazole scaffold into potent and selective therapeutic agents.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
For the diligent researcher, the lifecycle of a chemical doesn't end with the final data point. The safe and responsible disposal of laboratory reagents is a critical, non-negotiable aspect of scientific integrity and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS No. 1414962-92-7), a compound whose structural features—a pyrazole ring and a trifluoromethyl group—necessitate a cautious and informed approach.
Hazard Profile: Understanding the "Why" Behind the Procedure
-
Pyrazole Derivatives : This class of heterocyclic compounds is known for a wide range of pharmacological activities. Due to their biological activity, they should be handled with care to avoid unintentional exposure. Improper disposal can lead to environmental contamination.[1][2]
-
Trifluoromethyl-Containing Aromatic Compounds : The carbon-fluorine bond is exceptionally strong, making these compounds highly stable and potentially persistent in the environment.[3] Such halogenated organic waste requires specific disposal protocols to prevent long-term environmental impact. The U.S. Environmental Protection Agency (EPA) provides specific guidance on the treatment and disposal of halogenated organic materials.[4]
Based on analogs, this compound should be presumed to be, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if swallowed.[5][6] Therefore, it must be treated as hazardous chemical waste .
Immediate Safety & Handling: Your Personal Protective Equipment (PPE) Mandate
Before beginning any procedure that involves handling this compound, including preparation for disposal, the following PPE is mandatory. This is not just a recommendation; it is a critical barrier to exposure.
-
Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Body Protection : A laboratory coat is required. For tasks with a higher risk of splash, consider a chemically resistant apron.
-
Respiratory Protection : All handling of this compound, especially in solid or concentrated form, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Causality : The rationale for these stringent PPE requirements is the compound's potential for irritation and unknown long-term toxicological effects. The fume hood is critical due to the volatility of similar small organic molecules, which can lead to respiratory tract irritation.[6]
Step-by-Step Disposal Protocol
Disposal is not merely "throwing away." It is a structured process of containment, labeling, and transfer. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][2]
Step 1: Waste Identification and Segregation
-
Classify : This compound must be classified as halogenated organic hazardous waste .
-
Segregate : Do not mix this waste with non-halogenated organic waste. Many disposal facilities have separate incineration streams, and proper segregation is more cost-effective and environmentally sound.[2] Keep it separate from incompatible materials like strong oxidizing agents, strong bases, or strong reducing agents.[5]
Step 2: Containerization
-
Primary Container : Collect waste material, including any contaminated items like pipette tips or weigh boats, directly into a designated, sealable hazardous waste container.
-
Container Material : The container must be chemically compatible (e.g., glass or high-density polyethylene) and in good condition with a secure, tight-fitting lid.[2]
-
Rinsate Collection : If rinsing emptied glassware that contained the compound, the first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be managed as non-hazardous waste, depending on institutional policy.
Step 3: Labeling
Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container. The label must be legible, durable, and clearly visible.
-
Content : Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Hazard Identification : The words "Hazardous Waste" must be prominently displayed.[2]
-
Contact Information : Include the name of the principal investigator and the laboratory location.
Step 4: Storage and Transfer
-
Storage Location : Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory. This area should be secure, well-ventilated, and away from general lab traffic.[1]
-
Institutional Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Provide them with the full chemical name and any available safety information.
Spill Management: An Emergency Action Plan
Even with careful handling, spills can occur. A swift and correct response is vital.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[5]
-
Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[7]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team for cleanup.
-
Visualizing the Disposal Workflow
To ensure clarity, the logical flow of the disposal process is summarized in the diagram below.
Caption: Workflow for the proper disposal of the target compound.
Quantitative Data Summary
| Parameter | Value/Information | Source/Rationale |
| CAS Number | 1414962-92-7 | Sigma-Aldrich Product Information |
| Chemical Class | Halogenated Organic Compound; Pyrazole Derivative | Structural analysis; EPA regulations[8][9] |
| Primary Hazards | Skin, eye, and respiratory irritation (presumed) | Based on analogous compound SDS[5][6] |
| Disposal Route | Hazardous Waste Stream (Halogenated) | Best practices for halogenated & heterocyclic compounds[2][10] |
| Recommended PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | OSHA standards and general SDS recommendations[5] |
| Spill Containment | Inert Absorbent Material (e.g., Vermiculite) | Standard laboratory spill response protocols[5] |
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of modern research. For this compound, its halogenated and heterocyclic nature mandates disposal as a segregated, hazardous waste. By adhering to the detailed protocols outlined in this guide—from stringent PPE use to meticulous containerization and labeling—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to procedural excellence builds a foundation of trust and safety that extends far beyond the individual laboratory.
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Multifaceted Approach
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a specialized reagent with a hazard profile dictated by its constituent functional groups: a pyrazole ring, a trifluoromethyl group, and an aromatic aldehyde. A thorough understanding of the risks associated with each is paramount for safe handling.
The Pyrazole Core: Pyrazole-containing compounds can exhibit a range of biological activities and potential toxicities. Therefore, they should be handled with care to avoid unintentional exposure.
The Trifluoromethyl Group: The trifluoromethyl group is generally considered stable and is a common substituent in many pharmaceuticals.[1] Its primary contribution to the hazard profile is the classification of this compound as a halogenated organic, which has specific implications for waste disposal.[2][3][4]
The Aromatic Aldehyde Functionality: Aromatic aldehydes are known to be reactive and can cause a range of health effects.[5][6][7][8] They are often skin and eye irritants and can cause respiratory irritation.[5][7] Some aldehydes are also known sensitizers.[6]
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol [11][12] |
| Boiling Point | 232.0 ± 40.0 °C |
| Melting Point | 56-58 °C |
Note: Some physicochemical data is predicted and should be used as an estimate.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize the risk of exposure during the handling of this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | A flame-retardant laboratory coat. | Protects against splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling the compound outside of a certified chemical fume hood or when there is a risk of generating aerosols or vapors. |
Operational Protocols: From Benchtop to Disposal
Adherence to strict operational protocols is critical for the safe handling of this compound. The following step-by-step guide provides a framework for its use in a laboratory setting.
Engineering Controls and General Handling
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to further reduce the concentration of any fugitive vapors.
-
Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.[13] Use non-sparking tools and explosion-proof equipment where necessary.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that all necessary PPE is correctly donned and that a safety shower and eyewash station are readily accessible.
-
Weighing and Transfer:
-
Conduct all weighing and transfers within a chemical fume hood.
-
Use a dedicated, labeled container for weighing.
-
Handle the compound gently to avoid creating dust or aerosols.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
If the reaction is exothermic, have a cooling bath on standby.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, being mindful of any potential for gas evolution.
-
Perform extractions and other work-up procedures within the fume hood.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
-
Waste Categorization: This compound must be disposed of as halogenated organic waste .[2][3][4]
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Do not mix with non-halogenated waste.[2]
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.[10]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.
Visualizing the Workflow: A Commitment to Safety
The following diagrams illustrate the key decision points and workflows for the safe handling of this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: Decision tree for selecting the appropriate Personal Protective Equipment (PPE).
References
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- Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (2023, May 27).
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
